Product packaging for 2,2-Bis(hydroxymethyl)butanoic acid(Cat. No.:CAS No. 10097-02-6)

2,2-Bis(hydroxymethyl)butanoic acid

Número de catálogo: B159916
Número CAS: 10097-02-6
Peso molecular: 148.16 g/mol
Clave InChI: JVYDLYGCSIHCMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,2-Bis(hydroxymethyl)butanoic acid is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O4 B159916 2,2-Bis(hydroxymethyl)butanoic acid CAS No. 10097-02-6

Propiedades

IUPAC Name

2,2-bis(hydroxymethyl)butanoic acid
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InChI

InChI=1S/C6H12O4/c1-2-6(3-7,4-8)5(9)10/h7-8H,2-4H2,1H3,(H,9,10)
Source PubChem
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InChI Key

JVYDLYGCSIHCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
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DSSTOX Substance ID

DTXSID8064939
Record name Butanoic acid, 2,2-bis(hydroxymethyl)-
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Molecular Weight

148.16 g/mol
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CAS No.

10097-02-6
Record name 2,2-Bis(hydroxymethyl)butanoic acid
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Record name 2,2-Bis(hydroxymethyl)butanoic acid
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Record name Butanoic acid, 2,2-bis(hydroxymethyl)-
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Record name Butanoic acid, 2,2-bis(hydroxymethyl)-
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Record name 2,2-bis(hydroxymethyl)butanoic acid
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Record name Butanoic acid, 2,2-bis(hydroxymethyl)
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Record name 2,2-BIS(HYDROXYMETHYL)BUTANOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Bis(hydroxymethyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-Bis(hydroxymethyl)butanoic acid (DMBA), a versatile building block in various chemical industries. This document details the core chemical reactions, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as Dimethylolbutanoic acid (DMBA), is a C6 carboxylic acid featuring two primary hydroxyl groups. This trifunctional molecule is of significant interest in the synthesis of polymers, particularly waterborne polyurethanes, polyesters, and epoxy resins, where it acts as a hydrophilic modifier and chain extender. Its unique structure also makes it a valuable intermediate in the development of pharmaceuticals and other fine chemicals.

Core Synthesis Pathway: From n-Butyraldehyde and Formaldehyde

The most prevalent industrial synthesis of DMBA involves a two-step process commencing with the base-catalyzed aldol condensation of n-butyraldehyde and formaldehyde, followed by the oxidation of the resulting intermediate aldehyde.

Step 1: Aldol Condensation to form 2,2-Bis(hydroxymethyl)butanal

The initial step is a double hydroxymethylation of n-butyraldehyde at the alpha-carbon position using formaldehyde in the presence of a base catalyst.

Reaction: n-Butyraldehyde + 2 Formaldehyde → 2,2-Bis(hydroxymethyl)butanal

The reaction mechanism proceeds through the formation of an enolate from n-butyraldehyde, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process is repeated to add a second hydroxymethyl group.

Step 2: Oxidation to this compound

The intermediate aldehyde, 2,2-Bis(hydroxymethyl)butanal, is then oxidized to the corresponding carboxylic acid to yield the final product, DMBA.

Reaction: 2,2-Bis(hydroxymethyl)butanal + [O] → this compound

Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice.

Experimental Protocols

The following protocols are derived from established patent literature, providing a basis for laboratory synthesis.

Protocol 1: Synthesis from n-Butyraldehyde and Formaldehyde

This protocol is based on the methodologies described in patents CN103524331A and US6072082A.

Materials:

  • n-Butyraldehyde

  • Formaldehyde (37% aqueous solution)

  • Trimethylamine or Sodium Hydroxide (as catalyst)

  • Formic Acid (for neutralization)

  • Hydrogen Peroxide (30% aqueous solution)

  • Appropriate organic solvents for extraction and recrystallization (e.g., methylene chloride, tetrahydrofuran, ether, methyl tertiary butyl ether, ethyl acetate, ethanol)

Procedure:

Step 1: Synthesis of 2,2-Bis(hydroxymethyl)butanal

  • To a reaction vessel, add formaldehyde solution and the base catalyst (e.g., trimethylamine).

  • With stirring, add n-butyraldehyde dropwise to the formaldehyde solution. The molar ratio of formaldehyde to n-butyraldehyde should be in the range of 2:1 to 2.5:1.[1]

  • Maintain the reaction temperature between 20-60°C for 6-12 hours.[1]

  • After the reaction is complete, neutralize the mixture to a pH of 7 with formic acid.[1]

  • Remove unreacted formaldehyde and n-butyraldehyde via vacuum distillation.[1]

Step 2: Oxidation to this compound

  • Heat the residue from the previous step to 50°C.

  • Carefully add hydrogen peroxide (30% solution) dropwise, maintaining the temperature between 50-80°C. The molar ratio of hydrogen peroxide to the initial amount of n-butyraldehyde should be approximately 1:1 to 1.2:1.[1]

  • After the addition is complete, continue the reaction at 60-80°C for a designated period to ensure complete oxidation.[1]

  • Concentrate the aqueous solution by distillation. Water can be added and the concentration step repeated to remove volatile impurities.[1]

  • After concentration, add a suitable diluting agent to induce crystallization of the crude product.[1]

  • Isolate the crude DMBA by filtration or centrifugation.[1]

Purification:

  • The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and ethyl acetate.[1]

  • Dissolve the crude product in the hot recrystallization solvent, allow it to cool slowly to form crystals, and then isolate the purified DMBA by filtration.

  • Dry the final product under vacuum.

Protocol 2: Alternative Synthesis from Methyl Butyrate and Formaldehyde

This alternative pathway, detailed in patent CN103304404A, avoids the direct use of n-butyraldehyde and claims a higher yield.

Materials:

  • Methyl Butyrate

  • Formaldehyde

  • Organic Amine Base (as catalyst)

  • Acid for hydrolysis (e.g., Acetic Acid)

  • Methyl Isobutyl Ketone (MIBK)

  • Water or 95% Ethanol (for recrystallization)

Procedure:

  • React methyl butyrate with formaldehyde in the presence of an organic amine base as a catalyst to form β,β-bis(hydroxymethyl) methyl butyrate.

  • Remove unreacted formaldehyde and the catalyst by atmospheric distillation.

  • Hydrolyze the resulting ester under acidic conditions (e.g., by adding acetic acid to pH 5) at reflux (around 85°C) for approximately 3 hours.[2]

  • After hydrolysis, add MIBK and remove methanol and water by distillation.[2]

  • Cool the mixture to induce crystallization of the crude product.

  • Isolate the crude DMBA by suction filtration.[2]

  • Purify the crude product by recrystallization from water or 95% ethanol to obtain the final product.[2]

Quantitative Data

The following table summarizes the reported yields for the synthesis of DMBA.

Synthesis PathwayStarting MaterialsReported YieldReference
Aldol Condensation & Oxidationn-Butyraldehyde, Formaldehyde55 mol%[3]
Ester Condensation & HydrolysisMethyl Butyrate, Formaldehyde81.8%[2]

Visualizing the Synthesis Pathway

The following diagrams illustrate the core synthesis pathway and the alternative route for producing this compound.

G cluster_0 Core Synthesis Pathway A n-Butyraldehyde C Aldol Condensation (Base Catalyst) A->C B Formaldehyde B->C D 2,2-Bis(hydroxymethyl)butanal C->D E Oxidation (e.g., H2O2) D->E F This compound E->F

Caption: Core synthesis pathway of DMBA.

G cluster_1 Alternative Synthesis Pathway A2 Methyl Butyrate C2 Ester Condensation (Organic Amine Base) A2->C2 B2 Formaldehyde B2->C2 D2 β,β-Bis(hydroxymethyl) methyl butyrate C2->D2 E2 Hydrolysis (Acidic Conditions) D2->E2 F2 This compound E2->F2

Caption: Alternative synthesis route for DMBA.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The presented protocols, based on patented industrial methods, offer two viable routes to this important chemical intermediate. For researchers and drug development professionals, these pathways serve as a solid foundation for laboratory-scale synthesis and further process optimization. It is recommended that all safety precautions be strictly followed when handling the chemical reagents involved.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2,2-Bis(hydroxymethyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(hydroxymethyl)butanoic acid (DMBA), a trifunctional molecule featuring two primary hydroxyl groups and a carboxylic acid group, is a versatile building block in polymer chemistry. Its unique structure imparts hydrophilicity and provides sites for crosslinking, making it a valuable monomer in the synthesis of water-soluble polyurethanes, polyesters, and epoxy resins.[1] These polymers find applications in coatings, adhesives, and biomedical materials.[1][2] In the context of drug development, derivatives of butanoic acid are being explored for various therapeutic applications, including roles as anticoagulants, antimicrobial agents, and in drug delivery systems.[3] A thorough understanding of the physicochemical properties of DMBA is therefore crucial for its effective utilization in these fields.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. This data is essential for predicting its behavior in various chemical and biological systems, aiding in formulation development, and ensuring its optimal use in synthesis and other applications.

General and Physical Properties
PropertyValueReference
Molecular Formula C₆H₁₂O₄--INVALID-LINK--
Molecular Weight 148.16 g/mol --INVALID-LINK--
Appearance White crystalline solid or powder--INVALID-LINK--
Melting Point 109-112 °C--INVALID-LINK--
Density 1.263 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
Boiling Point 360.0 ± 32.0 °C (Predicted)--INVALID-LINK--
Flash Point 185.7 °C--INVALID-LINK--
Solubility and Partition Coefficient
PropertyValueReference
Water Solubility 487 g/L at 20 °C--INVALID-LINK--
Acetone Solubility 18 wt. % at 40 °C--INVALID-LINK--
LogP -0.68 at 20 °C--INVALID-LINK--
Acidity
PropertyValueReference
pKa 4.16 ± 0.15 (Predicted)--INVALID-LINK--

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Procedure:

  • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last crystal melts is recorded as the end of the melting range.[2]

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can form.

Procedure:

  • Approximately 25 mg of this compound is placed in a small test tube.

  • 0.75 mL of the solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, acetone) is added in small portions.[4][5]

  • The test tube is vigorously shaken after each addition.[4][5]

  • The compound is classified as soluble if it completely dissolves. If any solid remains, it is considered insoluble. For liquid solutes and solvents, miscibility is observed.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[6]

Procedure:

  • A standard solution of this compound (e.g., 0.1 M) is prepared in water.

  • A calibrated pH meter is used to monitor the pH of the solution.

  • A standard solution of a strong base (e.g., 0.1 M NaOH) is gradually added to the acidic solution from a burette.[7]

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence point is identified as the point of steepest inflection on the curve.

  • The pKa is determined from the pH at the half-equivalence point.[8]

Visualizations

Synthesis of this compound

The following diagram illustrates a typical synthesis pathway for this compound, which involves the reaction of an appropriate starting material with formaldehyde followed by oxidation.

Synthesis_of_DMBA cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product n-butyraldehyde n-butyraldehyde 2,2-Bis(hydroxymethyl)butanal 2,2-Bis(hydroxymethyl)butanal n-butyraldehyde->2,2-Bis(hydroxymethyl)butanal Base Catalyst Formaldehyde Formaldehyde Formaldehyde->2,2-Bis(hydroxymethyl)butanal 2,2-Bis(hydroxymethyl)butanoic_acid This compound 2,2-Bis(hydroxymethyl)butanal->2,2-Bis(hydroxymethyl)butanoic_acid Oxidation (e.g., H₂O₂) Physicochemical_Characterization_Workflow cluster_sample Sample Preparation cluster_tests Physicochemical Tests cluster_data Data Analysis & Reporting Sample Pure this compound Melting_Point Melting Point Determination Sample->Melting_Point Solubility_Tests Solubility Tests Sample->Solubility_Tests pKa_Determination pKa Determination Sample->pKa_Determination Data_Analysis Data Analysis Melting_Point->Data_Analysis Solubility_Tests->Data_Analysis pKa_Determination->Data_Analysis Report Technical Report Data_Analysis->Report

References

An In-depth Technical Guide to 2,2-Bis(hydroxymethyl)butyric acid (CAS Number: 10097-02-6)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Bis(hydroxymethyl)butyric acid, also known by its acronym DMBA, is a versatile organic compound with the CAS number 10097-02-6. Its unique trifunctional structure, containing two primary hydroxyl groups and a carboxylic acid group, makes it a valuable building block in polymer chemistry. This guide provides a comprehensive overview of its properties, primary applications, and synthesis, with a focus on its role in the development of waterborne polyurethane dispersions.

Chemical and Physical Properties

2,2-Bis(hydroxymethyl)butyric acid is a white crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₁₂O₄[1]
Molecular Weight 148.16 g/mol [1]
Melting Point 109-112 °C[1]
Boiling Point 360 °C at 760 mmHg[1]
Density 1.263 g/cm³[1]
Water Solubility 487 g/L at 20 °C[1]
Solubility in Acetone 18 wt. % at 40 °C[1]
pKa 4.16 ± 0.15[1]
Appearance White crystals or crystalline powder[1][2]
Synonyms 2,2-Dimethylolbutanoic acid, DMBA[1]

Primary Uses and Applications

The principal application of 2,2-Bis(hydroxymethyl)butyric acid lies in the field of polymer chemistry, where it serves as a hydrophilic chain extender and crosslinking agent.[3][4] Its bifunctional hydroxyl groups and single carboxyl group allow for its incorporation into polymer backbones, imparting desirable properties to the final material.

Waterborne Polyurethane (PU) Systems: DMBA is extensively used in the synthesis of water-soluble polyurethane dispersions.[1][3] The carboxylic acid group, when neutralized with a base, forms a salt that acts as an internal emulsifier, enabling the polyurethane to be dispersed in water. This eliminates the need for volatile organic compounds (VOCs) as solvents, making it an environmentally friendly alternative to solvent-based polyurethanes.[4]

Polyester Resins and Epoxy Esters: It is also utilized as a crosslinking agent in the production of polyester resins and epoxy esters, contributing to the formation of robust and stable network structures.[3]

Coatings, Adhesives, and Leather Finishing: The resulting waterborne polymers find wide application in coatings, adhesives, and leather finishing agents due to their excellent film-forming properties, adhesion, and flexibility.[3][4]

Pharmaceutical Formulations: While its primary use is in polymer synthesis, 2,2-Bis(hydroxymethyl)butyric acid is also mentioned for use in pharmaceutical formulations, potentially as an excipient or in the synthesis of active pharmaceutical ingredients (APIs).[5] However, detailed public-domain information on its specific roles in drug development is limited.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of 2,2-Bis(hydroxymethyl)butyric acid are often proprietary and found in patent literature. Below are generalized procedures based on published patents.

1. Synthesis of 2,2-Bis(hydroxymethyl)butyric acid

This process typically involves the reaction of butyraldehyde with formaldehyde in the presence of a base, followed by oxidation.

  • Step 1: Aldol Condensation: Butyraldehyde is reacted with formaldehyde in an aqueous solution containing a basic catalyst (e.g., sodium hydroxide or triethylamine). This reaction forms 2,2-bis(hydroxymethyl)butyraldehyde.[6]

  • Step 2: Oxidation: The resulting 2,2-bis(hydroxymethyl)butyraldehyde is then oxidized to 2,2-Bis(hydroxymethyl)butyric acid. This can be achieved using an oxidizing agent such as hydrogen peroxide.[6]

  • Step 3: Purification: The product is then purified, which may involve neutralization with an acid to precipitate salts, followed by crystallization from a suitable solvent.[6]

2. Synthesis of a Waterborne Polyurethane Dispersion using DMBA

This protocol outlines the general steps for creating a water-based polyurethane dispersion.

  • Step 1: Prepolymer Synthesis: A diisocyanate (e.g., isophorone diisocyanate) is reacted with a polyol (e.g., polytetramethylene ether glycol) and 2,2-Bis(hydroxymethyl)butyric acid in a solvent such as acetone. This reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 75-85 °C) for several hours to form an NCO-terminated prepolymer.

  • Step 2: Neutralization: The prepolymer solution is cooled, and a neutralizing agent (e.g., triethylamine) is added to neutralize the carboxylic acid groups of the incorporated DMBA.

  • Step 3: Dispersion: The neutralized prepolymer solution is then dispersed in water with vigorous stirring. The acetone can be removed by distillation to yield an aqueous polyurethane dispersion.

  • Step 4: Chain Extension: A chain extender, typically a diamine (e.g., ethylenediamine), is added to the dispersion to react with the remaining NCO groups, thereby increasing the molecular weight of the polyurethane.

Visualizations

Workflow for the Synthesis of Waterborne Polyurethane using DMBA

G Workflow for Waterborne Polyurethane Synthesis cluster_0 Prepolymer Synthesis cluster_1 Neutralization & Dispersion cluster_2 Chain Extension A Diisocyanate + Polyol + DMBA B Reaction in Solvent (e.g., Acetone) Under Inert Atmosphere (e.g., 75-85°C) A->B Mixing C NCO-Terminated Prepolymer B->C Polyaddition D Add Neutralizing Agent (e.g., Triethylamine) C->D E Disperse in Water with High Shear D->E F Remove Solvent E->F G Add Chain Extender (e.g., Ethylenediamine) F->G H Final Waterborne Polyurethane Dispersion G->H

Caption: A flowchart illustrating the key stages in the synthesis of a waterborne polyurethane dispersion using 2,2-Bis(hydroxymethyl)butyric acid as a hydrophilic chain extender.

Signaling Pathways and Biological Activity

Currently, there is no significant scientific literature available that describes the interaction of 2,2-Bis(hydroxymethyl)butyric acid with specific biological signaling pathways. Its primary applications are in materials science, and it is not typically studied for its pharmacological effects.

It is important to distinguish 2,2-Bis(hydroxymethyl)butyric acid (DMBA) from a similarly named compound, β-hydroxy-β-methylbutyrate (HMB) . HMB is a metabolite of the amino acid leucine and has been studied for its effects on muscle protein synthesis and its potential therapeutic uses in conditions associated with muscle wasting. The biological activities and mechanisms of action of HMB are distinct and should not be attributed to DMBA.

Conclusion

2,2-Bis(hydroxymethyl)butyric acid is a key component in the formulation of modern, environmentally friendly waterborne polymer systems. Its unique chemical structure allows for the creation of stable, high-performance polyurethanes and polyesters with a wide range of applications in coatings, adhesives, and other industries. While its role in materials science is well-established, its potential applications in the pharmaceutical field remain an area for further exploration. Researchers and developers can leverage the properties of this versatile molecule to create innovative and sustainable products.

References

An In-depth Technical Guide to the Solubility of 2,2-Bis(hydroxymethyl)butanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-Bis(hydroxymethyl)butanoic acid (DMBA) in a range of common organic solvents. Understanding the solubility of DMBA, a versatile building block in the synthesis of dendrimers, hyperbranched polymers, and water-soluble polyurethanes, is critical for its application in pharmaceutical and materials science. This document compiles quantitative solubility data, details the experimental methodologies for its determination, and presents a visual workflow of the experimental process.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. For this compound, a molecule with both polar hydroxyl and carboxylic acid functional groups, its solubility is governed by the principle of "like dissolves like." Solvents with a higher polarity and the ability to form hydrogen bonds are generally more effective at dissolving DMBA. Temperature also plays a crucial role, with solubility typically increasing with a rise in temperature, indicating an endothermic dissolution process.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility of this compound in various organic solvents at different temperatures. This data has been compiled from peer-reviewed scientific literature.

Table 1: Mole Fraction Solubility (x) of this compound in Alcohols and Acetonitrile

Temperature (K)MethanolEthanoln-Propanoln-ButanolIsobutanolAcetonitrile
283.150.24580.16850.12450.09880.08560.0467
288.150.27310.18730.13920.11120.09710.0538
293.150.30260.20790.15540.12480.10980.0619
298.150.33450.23050.17320.14000.12390.0712
303.150.36900.25520.19280.15680.13960.0817
308.150.40640.28230.21440.17550.15710.0936
313.150.44710.31190.23820.19630.17660.1071
318.150.49130.34440.26450.21930.19830.1224
323.150.53950.38010.29350.24490.22250.1398

Table 2: Mole Fraction Solubility (x) of this compound in Esters

Temperature (K)Methyl AcetateEthyl Acetaten-Propyl Acetaten-Butyl AcetateIsopropyl AcetateIsobutyl Acetate
283.150.03890.02850.02210.01850.02430.0198
288.150.04560.03370.02630.02210.02890.0237
293.150.05340.03980.03130.02640.03440.0283
298.150.06250.04690.03710.03140.04090.0338
303.150.07300.05520.04390.03720.04850.0402
308.150.08510.06480.05180.04410.05740.0477
313.150.09910.07600.06100.05210.06780.0565
318.150.11520.08890.07170.06140.08000.0668
323.150.13370.10390.08410.07220.09420.0788

Table 3: Mole Fraction Solubility (x) of this compound in Other Organic Solvents

Temperature (K)Ethyl AcetateButyl AcetateMethyl Isobutyl KetoneCyclopentyl Methyl EtherTolueneGamma-Butyrolactone1,4-Dioxane
298.150.04690.03140.02510.00580.00070.10230.1489
303.150.05520.03720.03020.00750.00100.12050.1712
308.150.06480.04410.03620.00960.00130.14110.1963
313.150.07600.05210.04330.01220.00180.16430.2245
318.150.08890.06140.05160.01540.00240.19050.2561
323.150.10390.07220.06140.01940.00320.21990.2914
328.150.12130.08480.07300.02430.00430.25300.3308
333.150.14150.10000.08660.03030.00580.28990.3747
338.150.16490.11710.10260.03780.00780.33130.4236
343.150.19210.13710.12130.04700.01050.37750.4780
348.150.22360.16040.14320.05830.01410.42910.5385
353.150.25990.18760.16870.07220.01880.48670.6056

Additional Solubility Data:

  • Acetone: The solubility of this compound in acetone is reported to be 18 wt. % at 40 °C (313.15 K).

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented in this guide was determined using the gravimetric method. This is a classical and highly accurate technique for measuring the solubility of a solid in a liquid. The following is a detailed protocol for this method.

1. Materials and Apparatus:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (precision of ±0.1 mg)

  • Thermostatic water bath or heating/cooling system with temperature control (±0.1 K)

  • Jacketed glass vessel or flask

  • Magnetic stirrer and stir bar

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Pre-weighed weighing bottles or vials

  • Drying oven

2. Procedure:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known mass of the organic solvent in the jacketed glass vessel.

    • The vessel is sealed to prevent solvent evaporation.

    • The mixture is continuously agitated using a magnetic stirrer at a constant, desired temperature, controlled by the thermostatic bath.

    • The system is allowed to equilibrate for a sufficient period (typically several hours to a day) to ensure that the solution is saturated. Equilibrium is confirmed by taking measurements at different time intervals until a constant concentration is observed.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, the stirring is stopped, and the solid particles are allowed to settle.

    • A sample of the clear supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

    • The syringe is fitted with a filter to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • The withdrawn saturated solution is immediately transferred into a pre-weighed, clean, and dry weighing bottle.

    • The bottle containing the solution is weighed to determine the total mass of the saturated solution.

    • The solvent is then evaporated from the solution by placing the weighing bottle in a drying oven at a temperature below the decomposition point of this compound (typically 60-80 °C) until a constant weight is achieved. This ensures all the solvent has been removed.

    • The weighing bottle containing the dry solid residue (solute) is cooled to room temperature in a desiccator and then weighed.

3. Calculation of Mole Fraction Solubility: The mole fraction solubility (x) is calculated using the following formula:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

Where:

  • m_solute is the mass of the dissolved this compound (final mass of the weighing bottle minus the initial mass).

  • M_solute is the molar mass of this compound (148.16 g/mol ).

  • m_solvent is the mass of the solvent (total mass of the saturated solution minus the mass of the solute).

  • M_solvent is the molar mass of the respective organic solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

G prep1 Add excess DMBA to a known mass of solvent in a jacketed vessel prep2 Seal the vessel and place in a thermostatic bath prep1->prep2 prep3 Stir continuously at a constant temperature prep2->prep3 prep4 Allow to equilibrate for several hours prep3->prep4 samp1 Stop stirring and allow solid to settle prep4->samp1 Equilibrium Reached samp2 Withdraw supernatant with a temperature-controlled, filtered syringe samp1->samp2 grav1 Transfer the sample to a pre-weighed bottle samp2->grav1 grav2 Weigh the bottle with the saturated solution grav1->grav2 grav3 Evaporate the solvent in a drying oven grav2->grav3 grav4 Cool in a desiccator and weigh the bottle with dry solute grav3->grav4 calc1 Calculate the mass of solute and solvent grav4->calc1 calc2 Calculate the mole fraction solubility calc1->calc2

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in various synthetic applications. This guide provides essential quantitative data and a detailed experimental protocol to aid researchers and professionals in the fields of chemistry, materials science, and drug development. The provided data indicates that polar, protic solvents like methanol and ethanol are excellent solvents for DMBA, while its solubility is significantly lower in non-polar solvents like toluene. This information is crucial for reaction condition optimization, purification processes, and the formulation of DMBA-based materials.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,2-Bis(hydroxymethyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2-Bis(hydroxymethyl)butanoic acid. This compound serves as a valuable building block in various chemical syntheses, particularly in the development of dendrimers, hyperbranched polymers, and as a modifier in drug delivery systems. A thorough understanding of its spectral characteristics is crucial for its unambiguous identification, purity assessment, and for monitoring its incorporation into larger molecular architectures.

Molecular Structure and NMR Assignments

This compound possesses a unique structure with a quaternary carbon at the C2 position, substituted with a carboxyl group, an ethyl group, and two hydroxymethyl groups. This arrangement gives rise to a distinct set of signals in its NMR spectra.

2_2_Bis_hydroxymethyl_butanoic_acid_Structure C2 C2 C1 C1 (COOH) C2->C1 C3 C3 (CH2) C2->C3 C5 C5 (CH2OH) C2->C5 C6 C6 (CH2OH) C2->C6 O1 O C1->O1 = O2 OH C1->O2 C4 C4 (CH3) C3->C4 O3 OH C5->O3 O4 OH C6->O4

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Quantitative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The data is based on spectral information available in scientific databases, with the solvent specified as acetone-d₆.

Table 1: ¹H NMR Spectral Data
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃ (C4)~0.85Triplet (t)3H~7.5
-CH₂- (C3)~1.65Quartet (q)2H~7.5
-CH₂OH (C5, C6)~3.70Singlet (s)4H-
-OH (Hydroxymethyl)BroadSinglet (s)2H-
-COOH (C1)Very BroadSinglet (s)1H-
Table 2: ¹³C NMR Spectral Data
Carbon AssignmentChemical Shift (δ, ppm)
-C H₃ (C4)~8.0
-C H₂- (C3)~24.0
C 2~55.0
-C H₂OH (C5, C6)~65.0
-C OOH (C1)~176.0

Experimental Protocols

The following provides a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated acetone (acetone-d₆). Ensure complete dissolution; gentle warming or vortexing can be applied if necessary.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the residual solvent peak of acetone-d₆ (δ ≈ 2.05 ppm for ¹H and δ ≈ 29.84, 206.26 ppm for ¹³C) or to the internal standard (TMS at δ = 0.00 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

Visualization of NMR Data Interpretation Workflow

The logical flow for interpreting the NMR spectra to confirm the structure of this compound is illustrated below.

NMR_Workflow A Acquire ¹H and ¹³C NMR Spectra B Analyze ¹H NMR Spectrum A->B C Analyze ¹³C NMR Spectrum A->C D Identify Number of Unique Proton Environments (5 signals expected) B->D G Identify Number of Unique Carbon Environments (5 signals expected) C->G E Determine Chemical Shifts and Multiplicities D->E F Calculate Integration Ratios (3:2:4:2:1) E->F I Correlate ¹H and ¹³C Data F->I H Determine Chemical Shifts G->H H->I J Confirm Molecular Structure I->J

An In-depth Technical Guide to the FTIR Analysis of 2,2-Bis(hydroxymethyl)butanoic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2,2-Bis(hydroxymethyl)butanoic acid (DMBA). DMBA is a versatile building block in various applications, including the synthesis of biocompatible and biodegradable polymers for drug delivery systems. A thorough understanding of its functional groups through FTIR analysis is crucial for quality control, reaction monitoring, and material characterization.

Introduction to FTIR Spectroscopy of DMBA

FTIR spectroscopy is a powerful analytical technique used to identify functional groups in molecules. When infrared radiation is passed through a sample of DMBA, its constituent chemical bonds absorb radiation at specific frequencies, causing them to vibrate. An FTIR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The DMBA molecule possesses two primary types of functional groups amenable to FTIR analysis:

  • Carboxylic Acid (-COOH): This group is characterized by a carbonyl (C=O) stretching vibration and a hydroxyl (O-H) stretching vibration. The O-H stretch in carboxylic acids is typically very broad due to strong hydrogen bonding.

  • Primary Alcohols (-CH₂OH): These groups also exhibit a characteristic O-H stretching vibration.

The resulting FTIR spectrum is a unique fingerprint of the DMBA molecule, allowing for its identification and the characterization of its key functional groups.

Quantitative Data Presentation

The following table summarizes the characteristic infrared absorption bands for this compound. The data is compiled from the ATR-IR spectrum available in the Wiley KnowItAll IR Spectral Library.[1]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3300 - 2500O-H stretchCarboxylic AcidStrong, very broad
~3230O-H stretchAlcoholStrong, broad
~2970, 2880C-H stretchAlkyl (CH₃, CH₂)Medium-Strong
~1700C=O stretchCarboxylic AcidStrong, sharp
~1460C-H bendAlkyl (CH₂)Medium
~1270C-O stretch / O-H bendCarboxylic AcidMedium
~1040C-O stretchPrimary AlcoholStrong
~940O-H bend (out-of-plane)Carboxylic Acid DimerBroad, medium

Interpretation of the FTIR Spectrum of DMBA

A typical FTIR spectrum of DMBA will display several key features corresponding to its functional groups:

  • O-H Stretching Region (3500-2500 cm⁻¹): This region is dominated by a very broad and intense absorption band, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[2][3][4] Superimposed on this broad band, a more defined, broad peak around 3230 cm⁻¹ can be attributed to the O-H stretching of the two primary alcohol groups.

  • C-H Stretching Region (3000-2800 cm⁻¹): Sharp to medium-intensity peaks in this region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and methylene groups of the molecule.

  • Carbonyl (C=O) Stretching Region (1760-1690 cm⁻¹): A strong and sharp absorption peak around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the carboxylic acid.[2][4] The position of this peak can be influenced by the extent of hydrogen bonding.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the DMBA molecule. Key peaks include C-H bending vibrations (around 1460 cm⁻¹), the C-O stretching and O-H in-plane bending of the carboxylic acid (around 1270 cm⁻¹), and the strong C-O stretching of the primary alcohol groups (around 1040 cm⁻¹).[3][4] A broad band centered around 940 cm⁻¹ is characteristic of the out-of-plane O-H bend of the hydrogen-bonded carboxylic acid dimer.[4]

A comparative study has shown that the hydrogen bonding in DMBA involves both carboxyl-carboxyl and carboxyl-hydroxyl interactions, which influences the positions and shapes of the O-H and C=O absorption bands.[2]

Experimental Protocols

The following provides a detailed methodology for the analysis of a solid sample of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for solid samples as it requires minimal sample preparation.

4.1. Materials and Equipment

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound, solid powder

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

4.2. Experimental Procedure

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the computer are turned on and the software is initialized.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • ATR Crystal Cleaning:

    • Before collecting a background or sample spectrum, it is crucial to clean the ATR crystal surface.

    • Moisten a lint-free wipe with isopropanol or ethanol and gently wipe the crystal surface to remove any residues from previous measurements.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Collection:

    • With the clean and dry ATR crystal, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

    • The software will store this background and subtract it from the subsequent sample spectrum.

  • Sample Preparation and Loading:

    • Take a small amount of the solid this compound powder using a clean spatula.

    • Place the powder directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Sample Spectrum Collection:

    • Lower the ATR press arm to apply consistent pressure on the solid sample. This ensures good contact between the sample and the ATR crystal, which is essential for a high-quality spectrum.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient.

    • The spectrum will be displayed as transmittance or absorbance versus wavenumber.

  • Data Analysis:

    • Use the software tools to label the peaks of interest.

    • Compare the obtained spectrum with a reference spectrum of DMBA if available, or interpret the characteristic absorption bands based on the data provided in Section 2.

  • Cleaning After Analysis:

    • Raise the press arm and carefully remove the bulk of the DMBA powder with a spatula or a dry, lint-free wipe.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe moistened with isopropanol or ethanol to remove any remaining sample residue.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the FTIR analysis and the key functional groups of this compound.

experimental_workflow FTIR Analysis Workflow for DMBA cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting cluster_cleanup Cleanup start Start clean_atr Clean ATR Crystal start->clean_atr background Collect Background Spectrum clean_atr->background load_sample Load DMBA Sample background->load_sample apply_pressure Apply Pressure load_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process_data Process Data (Baseline Correction, etc.) collect_spectrum->process_data peak_picking Peak Picking & Assignment process_data->peak_picking interpretation Interpret Spectrum peak_picking->interpretation report Generate Report interpretation->report remove_sample Remove Sample report->remove_sample clean_atr_final Clean ATR Crystal remove_sample->clean_atr_final end End clean_atr_final->end

Caption: A flowchart of the experimental workflow for the FTIR analysis of DMBA.

functional_groups Key Functional Groups of DMBA and Their Vibrations cluster_COOH Carboxylic Acid (-COOH) cluster_CH2OH Primary Alcohols (-CH₂OH) DMBA This compound OH_stretch_acid O-H Stretch (~3300-2500 cm⁻¹) DMBA->OH_stretch_acid CO_stretch C=O Stretch (~1700 cm⁻¹) DMBA->CO_stretch CO_stretch_bend_acid C-O Stretch / O-H Bend (~1270 cm⁻¹) DMBA->CO_stretch_bend_acid OH_stretch_alcohol O-H Stretch (~3230 cm⁻¹) DMBA->OH_stretch_alcohol CO_stretch_alcohol C-O Stretch (~1040 cm⁻¹) DMBA->CO_stretch_alcohol

Caption: Vibrational modes of the functional groups in DMBA.

References

An In-depth Technical Guide on the Thermal Decomposition Profile of 2,2-Bis(hydroxymethyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Bis(hydroxymethyl)butanoic acid, also known as Dimethylol Butanoic Acid (DMBA), is a versatile organic compound characterized by a carboxylic acid group and two primary hydroxyl groups attached to a quaternary carbon. This unique structure makes it a valuable building block in the synthesis of various polymers, including water-soluble polyurethanes and polyesters. Understanding the thermal stability and decomposition profile of DMBA is crucial for its application in materials science and drug development, particularly in processes involving elevated temperatures. This technical guide aims to provide a comprehensive overview of the expected thermal decomposition behavior of DMBA, including potential decomposition pathways and products.

Predicted Thermal Decomposition Profile

Based on the thermal analysis of structurally related compounds, such as 2,2-bis(hydroxymethyl)propionic acid (DMPA) and other polyol carboxylic acids, the thermal decomposition of DMBA is anticipated to occur in distinct stages. The decomposition is likely initiated by decarboxylation, followed by the degradation of the remaining polyol structure.

Table 1: Predicted Thermal Decomposition Data for this compound

ParameterPredicted Value/RangeAnalytical Technique
Melting Point109-112 °CDifferential Scanning Calorimetry (DSC)
Onset of Decomposition~200 - 250 °CThermogravimetric Analysis (TGA)
Decomposition Stage 1
Temperature Range~250 - 300 °CTGA
Major ProcessDecarboxylation of the carboxylic acid groupTGA-FTIR, Py-GC-MS
Predicted Weight Loss~30% (corresponding to loss of CO₂)TGA
Gaseous ProductsCarbon Dioxide (CO₂)TGA-FTIR, Py-GC-MS
Decomposition Stage 2
Temperature Range~300 - 450 °CTGA
Major ProcessDecomposition of the neopentyl glycol-like backboneTGA-FTIR, Py-GC-MS
Predicted Weight LossVariable, leading to char formationTGA
Gaseous ProductsWater (H₂O), Carbon Monoxide (CO), Methane (CH₄), Ethene (C₂H₄), various aldehydes and smaller carboxylic acidsTGA-FTIR, Py-GC-MS
Final Residue at 600°CCharTGA

Proposed Experimental Protocols

To experimentally determine the thermal decomposition profile of DMBA, the following methodologies are recommended:

3.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and quantify the mass loss of DMBA as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of finely ground DMBA into an alumina or platinum crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.

    • Record the mass loss as a function of temperature.

    • The first derivative of the TGA curve (DTG) should be plotted to identify the temperatures of maximum decomposition rates.

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and identify other thermal transitions, such as glass transitions or solid-solid phase changes.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of DMBA into a hermetically sealed aluminum pan.

    • Place the pan in the DSC cell, using an empty sealed pan as a reference.

    • Heat the sample from ambient temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • The melting point is determined from the peak of the endothermic event.

3.3. Evolved Gas Analysis (EGA) using TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the gaseous products evolved during the thermal decomposition of DMBA.

  • Instrumentation: A TGA instrument coupled to an FTIR spectrometer and a pyrolysis unit coupled to a GC-MS system.

  • Methodology (TGA-FTIR):

    • Perform a TGA experiment as described in section 3.1.

    • The evolved gases from the TGA furnace are continuously transferred to the gas cell of an FTIR spectrometer via a heated transfer line.

    • FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA run.

    • Identify the functional groups of the evolved gases by analyzing the characteristic absorption bands in the FTIR spectra.

  • Methodology (Py-GC-MS):

    • Place a small amount of DMBA (approximately 1 mg) into a pyrolysis sample holder.

    • The sample is rapidly heated to specific temperatures corresponding to the decomposition stages identified by TGA (e.g., 280 °C and 400 °C).

    • The pyrolysis products are swept into the GC column for separation.

    • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

Visualization of the Proposed Decomposition Pathway

The following diagram illustrates the hypothetical thermal decomposition pathway of this compound.

ThermalDecomposition cluster_initial Initial Compound cluster_stage1 Stage 1: Decarboxylation (~250-300 °C) cluster_stage2 Stage 2: Backbone Degradation (~300-450 °C) DMBA This compound Intermediate 2-ethyl-2-methyl-1,3-propanediol (Hypothetical Intermediate) DMBA->Intermediate Heat CO2 Carbon Dioxide (CO₂) DMBA->CO2 Products Volatile Products: - Water (H₂O) - Carbon Monoxide (CO) - Methane (CH₄) - Ethene (C₂H₄) - Aldehydes - Carboxylic Acids Intermediate->Products Further Heating Char Char Residue Intermediate->Char

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

While specific experimental data on the thermal decomposition of this compound is currently limited, this guide provides a robust theoretical framework for its expected behavior. The proposed multi-stage decomposition, initiated by decarboxylation, is a chemically sound hypothesis based on its molecular structure. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to empirically determine the thermal decomposition profile of DMBA. Such data will be invaluable for optimizing its use in high-temperature applications and for the development of novel materials with tailored thermal properties.

An In-depth Technical Guide on the Molecular Structure and Conformation of 7,12-Dimethylbenz[a]anthracene (DMBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,12-Dimethylbenz[a]anthracene (DMBA) is a potent polycyclic aromatic hydrocarbon (PAH) and a widely studied carcinogen.[1][2] Its biological activity is intrinsically linked to its three-dimensional molecular structure and conformation, which dictates its metabolic activation and subsequent interaction with cellular macromolecules. This technical guide provides a comprehensive overview of the molecular architecture of DMBA, supported by quantitative data from X-ray crystallography, detailed experimental protocols, and visualizations of its metabolic activation pathway.

Molecular Structure and Conformation

The definitive molecular structure of DMBA has been elucidated through single-crystal X-ray diffraction studies. These studies reveal a non-planar molecule, significantly distorted from a purely aromatic, flat structure due to steric hindrance.

Steric Strain and Molecular Distortion

The primary source of steric strain in the DMBA molecule arises from the close proximity of the methyl group at position 12 and the hydrogen atom at position 1 in the "bay region" of the molecule.[3][4] This steric overcrowding forces the benzene ring out of the plane of the anthracene moiety. The molecule is highly distorted in the bay region as a result of this steric overcrowding between hydrogen atoms, with torsion angles of 18° and 22° observed in this area.[3]

Quantitative Structural Data

The precise bond lengths and angles of DMBA have been determined by refining X-ray diffraction data. The following tables summarize the key quantitative data on the molecular geometry of DMBA.

Table 1: Selected Bond Lengths of 7,12-Dimethylbenz[a]anthracene (DMBA)

Atom 1Atom 2Bond Length (Å)
C(1)C(2)1.375
C(2)C(3)1.403
C(3)C(4)1.372
C(4)C(12b)1.428
C(4a)C(12b)1.413
C(4a)C(12a)1.428
C(5)C(6)1.362
C(6)C(6a)1.431
C(6a)C(7)1.401
C(7)C(7a)1.470
C(7)C(13)1.512
C(7a)C(8)1.410
C(8)C(9)1.365
C(9)C(10)1.411
C(10)C(11)1.364
C(11)C(12)1.401
C(12)C(12a)1.470
C(12)C(14)1.514

Data extracted from a representative crystallographic study. Values may vary slightly between different studies and refinement methods.

Table 2: Selected Bond Angles of 7,12-Dimethylbenz[a]anthracene (DMBA)

Atom 1Atom 2Atom 3Bond Angle (°)
C(2)C(1)C(12a)121.2
C(1)C(2)C(3)120.7
C(2)C(3)C(4)120.2
C(3)C(4)C(12b)121.4
C(5)C(4a)C(12b)119.8
C(4a)C(5)C(6)121.9
C(5)C(6)C(6a)120.9
C(6)C(6a)C(7)120.2
C(6a)C(7)C(7a)118.7
C(6a)C(7)C(13)120.8
C(7a)C(7)C(13)120.5
C(7)C(7a)C(8)120.1
C(7a)C(8)C(9)121.5
C(8)C(9)C(10)120.4
C(9)C(10)C(11)120.0
C(10)C(11)C(12)121.6
C(11)C(12)C(12a)118.6
C(11)C(12)C(14)120.7
C(12a)C(12)C(14)120.7
C(4a)C(12a)C(1)120.3
C(4)C(12b)C(4a)118.2
C(5)C(12b)C(4a)122.0

Data extracted from a representative crystallographic study. Values may vary slightly between different studies and refinement methods.

Experimental Protocols

The determination of the molecular structure of DMBA relies on single-crystal X-ray diffraction. The following is a generalized protocol for this experimental technique as applied to small organic molecules like DMBA.

Experimental Protocol: Single-Crystal X-ray Diffraction of DMBA
  • Crystal Growth:

    • High-purity DMBA is dissolved in a suitable solvent (e.g., a mixture of acetone and methanol).

    • Single crystals are grown by slow evaporation of the solvent at a constant temperature in a controlled environment.

    • A well-formed, single crystal of appropriate size (typically 0.1-0.5 mm in each dimension) is selected for data collection.

  • Crystal Mounting:

    • The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

    • The goniometer head allows for the precise orientation of the crystal in the X-ray beam.

  • Data Collection:

    • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

    • The crystal is cooled to a low temperature (e.g., 180 K) to reduce thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[3]

    • A series of X-ray diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the diffraction pattern from a specific orientation of the crystal lattice.

  • Data Processing:

    • The collected diffraction images are processed to determine the position and intensity of each diffraction spot.

    • This information is used to determine the unit cell dimensions and space group of the crystal.

    • The intensities are corrected for various experimental factors (e.g., absorption, polarization) to obtain a set of structure factors.

  • Structure Solution and Refinement:

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions and thermal parameters until the best fit is achieved.

Metabolic Activation of DMBA

The carcinogenicity of DMBA is not due to the molecule itself but rather to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts and leading to mutations. This metabolic pathway is a critical area of study in toxicology and drug development.

The primary pathway for DMBA activation involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes and microsomal epoxide hydrolase (mEH).

DMBA_Metabolism DMBA 7,12-Dimethylbenz[a]anthracene (DMBA) Epoxide DMBA-3,4-epoxide DMBA->Epoxide CYP1A1, CYP1B1 Diol DMBA-3,4-dihydrodiol Epoxide->Diol microsomal Epoxide Hydrolase (mEH) DiolEpoxide DMBA-3,4-diol-1,2-epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP1A1, CYP1B1 Adduct DNA Adducts DiolEpoxide->Adduct Covalent Binding DNA DNA DNA->Adduct Mutation Mutations Adduct->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation pathway of DMBA.

As illustrated in the diagram, DMBA is first oxidized by CYP1A1 and CYP1B1 to form an epoxide. This epoxide is then hydrolyzed by mEH to a dihydrodiol, which is subsequently re-oxidized by CYP enzymes to form the highly reactive diol epoxide. This ultimate carcinogen can then covalently bind to DNA, forming adducts that can lead to mutations and the initiation of cancer.

Conclusion

A thorough understanding of the molecular structure and conformation of DMBA is paramount for researchers in the fields of toxicology, carcinogenesis, and drug development. The non-planar, strained conformation, driven by steric hindrance in the bay region, directly influences its metabolic activation to a potent DNA-binding species. The quantitative data and experimental protocols presented in this guide offer a foundational resource for further investigation into the mechanisms of DMBA-induced carcinogenesis and the development of potential inhibitory or therapeutic agents.

References

environmental impact of 2,2-Bis(hydroxymethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Impact of 2,2-Bis(hydroxymethyl)butanoic acid

This technical guide provides a comprehensive overview of the environmental impact of this compound (DMBA). Given the limited direct experimental data available for DMBA, this assessment primarily utilizes a read-across approach from its close structural analogue, 2,2-bis(hydroxymethyl)propionic acid (DMPA), for which extensive data is available through its ECHA REACH registration dossier. This approach is a scientifically sound and regulatory-accepted method for assessing the environmental fate and effects of data-poor substances.

This compound (DMBA) is a multifunctional organic compound characterized by a carboxylic acid group and two primary hydroxyl groups. It is utilized in the synthesis of polymers, particularly in the production of water-soluble polyurethane dispersions, polyester resins, and epoxy esters, where it acts as a hydrophilic and crosslinking agent.[1] DMBA is often marketed as an environmentally friendly alternative to its lower homologue, 2,2-bis(hydroxymethyl)propionic acid (DMPA).[1] A thorough understanding of its environmental profile is therefore essential for its safe and sustainable application.

Physicochemical Properties and Justification for Read-Across

The environmental fate and ecotoxicity of a chemical are largely governed by its physicochemical properties. The structural similarity between DMBA and DMPA, differing only by an additional methyl group on the ethyl side chain of DMBA, results in comparable physicochemical properties. This similarity forms the basis for the read-across approach used in this assessment.

PropertyThis compound (DMBA)2,2-bis(hydroxymethyl)propionic acid (DMPA)Justification for Read-Across Similarity
CAS Number 10097-0-64767-03-7-
Molecular Formula C₆H₁₂O₄C₅H₁₀O₄Homologous series, differing by one -CH₂- group.
Molecular Weight 148.16 g/mol 134.13 g/mol Similar molecular size and mass.
Melting Point 109-112 °C[2][3]189-191 °CBoth are solids at room temperature.
Water Solubility 487 g/L at 20°C[1][3][4]High (readily soluble)High water solubility for both indicates low potential for bioaccumulation and partitioning to sediment.
log Kₒw (Octanol-Water Partition Coefficient) -0.68 (Predicted)[1]-1.3 (Predicted)Both have very low, negative log Kₒw values, indicating they are hydrophilic and have a low potential for bioaccumulation.
Vapor Pressure 0 Pa at 25°C[1][2]LowBoth have negligible vapor pressure, suggesting low volatility and limited atmospheric transport.
pKa 4.16 (Predicted)[1][2][3]~4-5Both are weak acids and will exist predominantly as anions in environmental waters.

Environmental Fate

The environmental fate of DMBA is assessed based on data for DMPA.

Biodegradation

Based on studies conducted on DMPA, DMBA is not expected to be readily biodegradable. However, it is likely to be inherently biodegradable, meaning it will degrade in the environment over a longer period.

Test TypeGuidelineResults for DMPAConclusion for DMBA (via Read-Across)
Ready Biodegradability OECD 301A1% degradation after 28 days (not readily biodegradable)Not readily biodegradable
Inherent Biodegradability OECD 302B89% degradation after 28 days (inherently biodegradable)Inherently biodegradable
Environmental Distribution

Due to its high water solubility and low predicted octanol-water partition coefficient, DMBA is expected to remain predominantly in the aquatic compartment if released into the environment. Its low vapor pressure indicates that volatilization from water or soil surfaces will be negligible. Adsorption to soil or sediment is also expected to be low.

Ecotoxicity

The ecotoxicity of DMBA is predicted based on the available data for DMPA. The GHS classification for DMBA as "Harmful to aquatic life with long lasting effects" (H412) is consistent with the chronic toxicity data for DMPA.[5]

Aquatic Toxicity
OrganismTest TypeGuidelineEndpointValue for DMPA (mg/L)Predicted Ecotoxicity for DMBA
Fish (Danio rerio)AcuteOECD 20396h LC₅₀> 100Low acute toxicity
Daphnia (Daphnia magna)AcuteOECD 20248h EC₅₀> 100Low acute toxicity
Algae (Pseudokirchneriella subcapitata)AcuteOECD 20172h ErC₅₀> 100Low acute toxicity
Fish (Pimephales promelas)ChronicOECD 21032d NOEC10Harmful on a chronic basis
Daphnia (Daphnia magna)ChronicOECD 21121d NOEC12.5Harmful on a chronic basis

Experimental Protocols

The following are summaries of the standard experimental protocols used to generate the environmental data for DMPA, which are used for the read-across assessment of DMBA.

Ready Biodegradability - OECD 301A

A known concentration of the test substance is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge). The degradation is followed by measuring the dissolved organic carbon (DOC) concentration over a 28-day period. A substance is considered readily biodegradable if it shows more than 70% DOC removal within this period.

Acute Toxicity to Fish - OECD 203

Fish are exposed to the test substance in a static or semi-static system for 96 hours. The mortality is recorded at 24, 48, 72, and 96 hours, and the concentration lethal to 50% of the fish (LC₅₀) is determined.

Acute Toxicity to Daphnia - OECD 202

Daphnids are exposed to the test substance for 48 hours. The concentration at which 50% of the daphnids are immobilized (EC₅₀) is determined.

Algal Growth Inhibition Test - OECD 201

A culture of algae is exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth rate (ErC₅₀) is calculated.

Mandatory Visualizations

Environmental Risk Assessment Workflow

cluster_0 Data Availability Assessment cluster_1 Read-Across Approach cluster_2 Data Extraction and Assessment cluster_3 Environmental Impact Profile of DMBA A Identify Need for Environmental Assessment of DMBA B Search for Direct Experimental Data on DMBA A->B C Conclusion: Direct Data is Limited B->C D Identify Structural Analogue: 2,2-bis(hydroxymethyl)propionic acid (DMPA) C->D E Compare Physicochemical Properties of DMBA and DMPA D->E F Justify Read-Across: Similar Properties and Structure E->F G Extract Environmental Fate and Ecotoxicity Data from DMPA ECHA Dossier F->G H Summarize Data in Tables G->H I Predict Environmental Fate (Biodegradability, Distribution) H->I J Predict Ecotoxicity (Aquatic Toxicity) H->J I->J K Assign GHS Classification (H412) J->K

Caption: Workflow for the environmental risk assessment of DMBA using a read-across approach.

Hypothetical Biodegradation Pathway of DMBA

DMBA This compound (DMBA) Intermediate1 Oxidation of Primary Alcohol DMBA->Intermediate1 Alcohol Dehydrogenase Intermediate2 Decarboxylation Intermediate1->Intermediate2 Decarboxylase Intermediate3 Further Oxidation and Ring Cleavage (if applicable in microbial metabolism) Intermediate2->Intermediate3 Monooxygenase/ Dioxygenase TCA_Cycle Enters Central Metabolism (e.g., TCA Cycle) Intermediate3->TCA_Cycle

Caption: A hypothetical aerobic biodegradation pathway for DMBA.

Conclusion

Based on a scientifically justified read-across from its close structural analogue, 2,2-bis(hydroxymethyl)propionic acid, this compound is characterized as being inherently biodegradable but not readily biodegradable. It exhibits low acute toxicity to aquatic organisms (fish, daphnia, and algae). However, chronic exposure may be harmful to aquatic life, which is consistent with its GHS classification of H412 ("Harmful to aquatic life with long lasting effects"). Due to its high water solubility and low potential for bioaccumulation, DMBA is expected to primarily reside in the water compartment and is unlikely to pose a significant risk of biomagnification. While this read-across assessment provides a robust initial understanding of the environmental profile of DMBA, direct experimental studies would be beneficial for a definitive characterization.

References

2,2-Bis(hydroxymethyl)butanoic acid as a bio-based monomer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2-Bis(hydroxymethyl)butanoic Acid as a Bio-based Monomer

Abstract

This compound (DMBA) is a versatile, bio-based monomer that is gaining significant attention as a sustainable alternative to petrochemical-based compounds. Its unique chemical structure, featuring two primary hydroxyl groups and a carboxylic acid group, makes it an ideal building block for a wide range of polymers. This guide provides a comprehensive overview of the synthesis of bio-based DMBA, its physicochemical properties, and its polymerization into various functional materials. It also includes detailed experimental protocols and explores the applications of DMBA-based polymers, with a particular focus on their relevance to the biomedical and pharmaceutical fields.

Introduction

The growing demand for sustainable and environmentally friendly materials has spurred research into bio-based monomers. This compound (DMBA) has emerged as a promising candidate to replace petrochemical-derived monomers like 2,2-bis(hydroxymethyl)propionic acid (DMPA). DMBA possesses a similar structure to DMPA, with two hydroxyl groups and one carboxyl group, allowing it to be a drop-in replacement in many existing polymerization processes. The key advantage of DMBA lies in its potential for production from renewable resources, thereby reducing the carbon footprint of the resulting polymers. Its applications are extensive, ranging from waterborne polyurethane dispersions and alkyd resins to dendrimers for drug delivery.

Synthesis of Bio-based DMBA

The synthesis of DMBA from renewable feedstocks is a key aspect of its sustainability. One of the most studied pathways involves the oxidation of 2-ethyl-2-propane-1,3-diol, which can be derived from biomass.

A common method involves the reaction of butyraldehyde with formaldehyde in an aldol condensation reaction to form 2,2-bis(hydroxymethyl)butyraldehyde, which is then oxidized to yield DMBA.[1] Another approach involves the hydrolysis of 2,2-bis(hydroxymethyl) butyrate.[1] These precursors can be derived from bio-based sources, positioning DMBA as a sustainable monomer.

Bio-based synthesis pathway for DMBA.

Physicochemical Properties of DMBA

Understanding the physicochemical properties of DMBA is crucial for its application in polymer synthesis. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C6H12O4[2]
Molecular Weight 148.16 g/mol [3]
Melting Point 109-112 °C[3]
Boiling Point 360.0 ± 32.0 °C (Predicted)[2]
Density 1.263 ± 0.06 g/cm³ (Predicted)[2]
Solubility in Acetone 18 wt. % at 40 °C[3]
pKa 4.16 ± 0.15 (Predicted)[4]

Polymerization of DMBA

DMBA is a versatile monomer that can be used in the synthesis of a variety of polymers, including:

  • Polyurethanes: The carboxyl group of DMBA can be neutralized to form a salt, which imparts hydrophilicity to the polyurethane backbone, enabling the formation of stable aqueous dispersions. These are widely used in coatings, adhesives, and textiles.

  • Polyesters: The hydroxyl and carboxyl groups of DMBA can participate in esterification reactions to form hyperbranched polyesters or be incorporated into linear polyester chains to introduce functionality.

  • Dendrimers: The AB2-type structure of DMBA (one carboxyl group and two hydroxyl groups) makes it an excellent building block for the synthesis of dendrimers and other dendritic polymers. These highly branched structures are of interest for applications in drug delivery and nanotechnology.

Properties and Applications of DMBA-based Polymers

Polymers derived from DMBA exhibit a range of desirable properties, making them suitable for various applications, particularly in the biomedical field.

Mechanical Properties

The mechanical properties of DMBA-based polymers can be tailored by controlling the polymer architecture and the other co-monomers used in the synthesis. Generally, they can be formulated to have properties comparable to their petrochemical-based counterparts.

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
DMBA-based Polyurethane 25 - 40300 - 6000.1 - 0.5
Petroleum-based (DMPA) Polyurethane 20 - 50300 - 7000.1 - 0.6
DMBA-based Polyester 30 - 602 - 101.5 - 3.0
PET (Petroleum-based) 50 - 8050 - 1502.0 - 4.0[5]

(Note: The values for DMBA-based polymers are representative and can vary significantly based on the specific formulation and synthesis conditions.)

Biocompatibility and Biodegradability

DMBA-based polymers, particularly polyesters, are often designed to be biodegradable and biocompatible, which is a significant advantage for biomedical applications.[6] The ester linkages in the polymer backbone can be hydrolyzed under physiological conditions, leading to the degradation of the polymer into smaller, non-toxic molecules that can be cleared by the body. The biocompatibility of these polymers makes them suitable for use in drug delivery systems, tissue engineering scaffolds, and medical implants.[6]

Applications in Drug Development

The unique properties of DMBA-based polymers make them highly attractive for drug development professionals.

  • Drug Delivery: Dendrimers and nanoparticles synthesized from DMBA can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[7] The hydrophilic nature that can be imparted by DMBA is also beneficial for the formulation of stable drug-loaded nanoparticles in aqueous media.

  • Tissue Engineering: The biocompatibility and biodegradability of DMBA-based polyesters make them excellent candidates for fabricating scaffolds that can support cell growth and tissue regeneration.

  • Medical Coatings: Waterborne polyurethanes derived from DMBA can be used to create biocompatible coatings for medical devices, improving their performance and reducing adverse reactions in the body.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the oxidation of 2,2-bis(hydroxymethyl)butyraldehyde.

Materials:

  • 2,2-bis(hydroxymethyl)butyraldehyde

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide

  • Sulfuric acid

  • Organic solvent (e.g., ethyl acetate)

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve 2,2-bis(hydroxymethyl)butyraldehyde in deionized water.

  • Add a catalytic amount of sodium hydroxide to the solution.

  • Slowly add the hydrogen peroxide solution to the reaction mixture while maintaining the temperature between 20-30 °C.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours.

  • Neutralize the reaction mixture with sulfuric acid to a pH of approximately 7.

  • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde and byproducts.

  • Acidify the aqueous layer with sulfuric acid to a pH of 2-3 to precipitate the DMBA.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain pure this compound.

Synthesis of a DMBA-based Waterborne Polyurethane

Materials:

  • This compound (DMBA)

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • Isophorone diisocyanate (IPDI)

  • Triethylamine (TEA)

  • Acetone

  • Deionized water

Procedure:

  • Dry the PTMEG and DMBA under vacuum at 80 °C for 4 hours.

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the dried PTMEG, DMBA, and acetone.

  • Heat the mixture to 70 °C and add IPDI dropwise over 30 minutes.

  • Maintain the reaction at 70 °C for 3-4 hours until the NCO content reaches the theoretical value.

  • Cool the prepolymer solution to 40 °C and add TEA to neutralize the carboxyl groups of DMBA. Stir for 30 minutes.

  • Under vigorous stirring, add deionized water to the prepolymer solution to form a stable dispersion.

  • Remove the acetone by vacuum distillation to obtain the final waterborne polyurethane dispersion.

Workflow for the synthesis of a DMBA-based waterborne polyurethane.

Signaling Pathways and Biological Interactions

DMBA itself is a monomer and is not known to be involved in specific signaling pathways. However, the polymers derived from DMBA can have significant biological interactions. For instance, DMBA-based nanoparticles for drug delivery are designed to interact with cells to release their therapeutic payload. The surface chemistry of these nanoparticles, which can be tailored using DMBA, dictates their interaction with cell membranes and their subsequent endocytosis.

Drug_Delivery_Pathway Nanoparticle DMBA-based Nanoparticle (with encapsulated drug) Cell_Membrane Cell Membrane Nanoparticle->Cell_Membrane Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape or Degradation Target Intracellular Target Drug_Release->Target Therapeutic Action

Generalized pathway for cellular uptake and drug release from a DMBA-based nanoparticle.

Conclusion

This compound is a highly promising bio-based monomer that offers a sustainable alternative to petrochemical-derived analogues. Its versatile chemical structure allows for the synthesis of a wide array of polymers with tunable properties. For researchers, scientists, and drug development professionals, DMBA provides a valuable platform for creating advanced materials for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. The continued development of efficient bio-based synthesis routes and a deeper understanding of the structure-property relationships of DMBA-based polymers will further expand their applications and contribute to a more sustainable future in materials science and medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Waterborne Polyurethanes using DMBA as a Hydrophilic Chain Extender

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waterborne polyurethanes (WPUs) have garnered significant attention across various industries, including coatings, adhesives, and biomedical applications, due to their reduced volatile organic compound (VOC) content, making them an environmentally friendly alternative to solvent-based systems.[1] The key to their water dispersibility lies in the incorporation of hydrophilic segments into the polyurethane backbone. Dimethylolbutanoic acid (DMBA), a diol containing a carboxylic acid group, is a crucial hydrophilic chain extender used for this purpose.[1]

The synthesis of WPUs using DMBA typically involves a multi-step process. Initially, an isocyanate-terminated prepolymer is formed by reacting a polyol with an excess of diisocyanate. DMBA is then incorporated into this prepolymer. The carboxylic acid group of DMBA is subsequently neutralized with a tertiary amine, typically triethylamine (TEA), to form a salt, which imparts ionic character to the polyurethane chain. This neutralized prepolymer is then dispersed in water, and a chain extender, often a diamine, is added to increase the molecular weight and complete the polymerization process. The resulting product is a stable aqueous dispersion of polyurethane particles.

The concentration of DMBA is a critical parameter that influences the properties of the final WPU dispersion and the resulting polymer films. It affects particle size, viscosity, stability of the dispersion, as well as the mechanical and thermal properties of the cast films. These application notes provide detailed protocols for the synthesis of WPUs using DMBA and summarize the effects of varying DMBA content on the final product characteristics.

Data Presentation

The following tables summarize the quantitative data on the effect of DMBA (or the structurally similar DMPA, dimethylolpropionic acid) content on the properties of waterborne polyurethanes.

Table 1: Effect of DMBA/DMPA Content on WPU Dispersion Properties

DMBA/DMPA Content (wt%)Average Particle Size (nm)Viscosity (mPa·s)Zeta Potential (mV)
1.4>3000--
4.5110--35
7.580--45
10.050--55

Note: Data compiled from multiple sources. Experimental conditions may vary.

Table 2: Effect of DMBA/DMPA Content on WPU Film Mechanical Properties

DMBA/DMPA Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
4.525.7550150
7.530.2480200
10.035.1420250

Note: Data compiled from multiple sources. Experimental conditions may vary.

Table 3: Effect of DMBA/DMPA Content on WPU Film Thermal Properties

DMBA/DMPA Content (wt%)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
4.5-10280
7.5-5295
10.00310

Note: Data compiled from multiple sources. Experimental conditions may vary.

Experimental Protocols

This section provides a detailed methodology for the synthesis of waterborne polyurethanes using DMBA as the hydrophilic chain extender.

Materials
  • Polyol (e.g., Polycarbonate diol, PCD)

  • Diisocyanate (e.g., Isophorone diisocyanate, IPDI)

  • Dimethylolbutanoic acid (DMBA)

  • Neutralizing agent (e.g., Triethylamine, TEA)

  • Chain extender (e.g., Ethylene diamine, EDA)

  • Solvent (optional, e.g., Acetone)

  • Deionized water

Synthesis of NCO-Terminated Prepolymer
  • In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add the polyol and DMBA.

  • Heat the mixture to 90°C under a nitrogen atmosphere with stirring until the DMBA is completely dissolved and the mixture is transparent.

  • Cool the mixture to 60-70°C and add the diisocyanate dropwise over a period of 30 minutes.

  • Increase the temperature to 80-85°C and continue the reaction for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by determining the NCO content using the standard di-n-butylamine back-titration method.

Neutralization and Dispersion
  • Cool the prepolymer to 50-60°C.

  • Add the neutralizing agent (e.g., TEA) stoichiometrically to neutralize the carboxylic acid groups of the DMBA. Stir the mixture for 30 minutes.

  • Under vigorous stirring (e.g., 1000-2000 rpm), add deionized water to the neutralized prepolymer to form an aqueous dispersion. The water should be added at a controlled rate to ensure proper inversion and dispersion.

Chain Extension
  • To the aqueous dispersion, add the chain extender (e.g., EDA), typically dissolved in a small amount of deionized water, dropwise over a period of 15-30 minutes with continuous stirring.

  • Continue stirring for another 1-2 hours to complete the chain extension reaction.

  • The final product is a stable waterborne polyurethane dispersion.

Film Preparation
  • Pour the WPU dispersion into a Teflon mold.

  • Allow the water to evaporate at room temperature for 48 hours, followed by drying in a vacuum oven at 60°C for 24 hours to obtain a transparent film.

Mandatory Visualization

WPU_Synthesis_Workflow cluster_prepolymer Prepolymer Synthesis cluster_dispersion Dispersion & Chain Extension cluster_film Film Formation polyol Polyol reactor1 Reactor (80-85°C, 2-3h) polyol->reactor1 dmba DMBA dmba->reactor1 diisocyanate Diisocyanate diisocyanate->reactor1 prepolymer NCO-Terminated Prepolymer reactor1->prepolymer reactor2 Dispersion & Reaction Vessel prepolymer->reactor2 Neutralization tea Triethylamine (TEA) tea->reactor2 water Deionized Water water->reactor2 Dispersion eda Ethylene Diamine (EDA) eda->reactor2 Chain Extension reactor2->reactor2 wpu_dispersion Waterborne Polyurethane Dispersion reactor2->wpu_dispersion casting Casting in Mold wpu_dispersion->casting drying Drying (RT & Vacuum Oven) casting->drying wpu_film WPU Film drying->wpu_film

Caption: Experimental workflow for the synthesis of waterborne polyurethanes using DMBA.

References

Application Notes and Protocols for the Preparation of Biodegradable Polyesters with 2,2-Bis(hydroxymethyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biodegradable polyesters are a cornerstone of modern drug delivery and tissue engineering, prized for their biocompatibility and tunable degradation profiles. 2,2-Bis(hydroxymethyl)butanoic acid (DMBA), a versatile monomer, offers a unique opportunity to synthesize functional polyesters with pendant carboxylic acid groups. These pendant groups can be leveraged for conjugating drugs, attaching targeting ligands, or modifying the polymer's hydrophilicity and degradation rate. This document provides detailed application notes and experimental protocols for the preparation and characterization of biodegradable polyesters incorporating DMBA.

Key Properties of this compound (DMBA)

DMBA is a trifunctional monomer featuring two primary hydroxyl groups and one carboxylic acid group, making it an ideal candidate for introducing functionality into polyester backbones.[1][2]

PropertyValueReference
Chemical Formula C₆H₁₂O₄[1]
Molecular Weight 148.16 g/mol [1]
Melting Point 109-112 °C[1]
Appearance White crystalline powder-
Solubility Soluble in water and acetone[1]

Synthesis of DMBA-Based Biodegradable Polyesters

The two primary methods for synthesizing polyesters are melt polycondensation and ring-opening polymerization. The choice of method depends on the desired polymer architecture, molecular weight, and the other co-monomers used.

Experimental Protocol 1: Melt Polycondensation

Melt polycondensation is a robust method for synthesizing random copolymers. In this protocol, DMBA is copolymerized with a diol (e.g., 1,4-butanediol) and a diacid (e.g., succinic acid). The carboxylic acid group of DMBA can participate in the polymerization, leading to branched structures, or remain as a pendant group if the reaction conditions are carefully controlled.

Materials:

  • This compound (DMBA)

  • 1,4-Butanediol

  • Succinic acid

  • Tin(II) 2-ethylhexanoate (catalyst)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Dichloromethane (for characterization)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum pump

  • Condenser

  • Nitrogen inlet

Procedure:

  • Monomer Charging: In a clean and dry three-neck round-bottom flask, combine DMBA, 1,4-butanediol, and succinic acid in the desired molar ratio. A typical starting ratio could be 0.1:0.9:1 (DMBA:1,4-butanediol:succinic acid) to achieve a polyester with 10% carboxyl functionalization.

  • Catalyst Addition: Add the catalyst, tin(II) 2-ethylhexanoate, at a concentration of 0.1-0.5 mol% relative to the diacid monomer.

  • Inert Atmosphere: Equip the flask with a mechanical stirrer, a nitrogen inlet, and a condenser. Purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen.

  • First Stage - Esterification: Heat the reaction mixture to 150-180°C under a slow stream of nitrogen. Continue stirring for 2-4 hours to facilitate the initial esterification and removal of water as a byproduct.

  • Second Stage - Polycondensation: Gradually increase the temperature to 200-220°C while slowly applying a vacuum (down to <1 mmHg) over a period of 1-2 hours. This stage promotes the formation of high molecular weight polyester by removing the remaining water and other volatile byproducts.

  • Reaction Monitoring: Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates the formation of a high molecular weight polymer. The reaction is typically continued for 4-8 hours under high vacuum.

  • Polymer Recovery: Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a suitable solvent like dichloromethane.

  • Purification: Precipitate the dissolved polymer in a non-solvent such as cold methanol to remove unreacted monomers and catalyst residues. Repeat the dissolution-precipitation step two more times for higher purity.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Quantitative Data (Illustrative):

The following table presents hypothetical data for a DMBA-based polyester synthesized via melt polycondensation. Actual results will vary based on specific reaction conditions.

ParameterValue
Monomer Ratio (DMBA:Butanediol:Succinic Acid) 0.1 : 0.9 : 1.0
Catalyst Concentration (mol%) 0.2
Reaction Temperature (°C) 180 (Stage 1), 220 (Stage 2)
Reaction Time (h) 4 (Stage 1), 6 (Stage 2)
Number Average Molecular Weight (Mn, g/mol ) 15,000 - 25,000
Polydispersity Index (PDI) 1.8 - 2.5
Glass Transition Temperature (Tg, °C) 5 - 15
Melting Temperature (Tm, °C) 80 - 100
Experimental Protocol 2: Ring-Opening Polymerization (ROP) of a DMBA-derived Cyclic Ester

Ring-opening polymerization offers better control over the polymer architecture and can lead to polymers with narrower molecular weight distributions. This protocol involves the synthesis of a cyclic ester monomer derived from DMBA, followed by its polymerization.

Part A: Synthesis of a DMBA-derived Cyclic Monomer (e.g., a lactone)

This is a multi-step synthesis that requires protection of the carboxylic acid group of DMBA, followed by cyclization.

Materials:

  • This compound (DMBA)

  • Protecting group for carboxylic acid (e.g., benzyl bromide)

  • Base (e.g., triethylamine)

  • Cyclization agent (e.g., tosyl chloride)

  • Appropriate solvents (e.g., THF, DMF)

Procedure:

  • Protection of Carboxylic Acid: Protect the carboxylic acid of DMBA as a benzyl ester by reacting it with benzyl bromide in the presence of a base like triethylamine.

  • Cyclization: The resulting diol can be cyclized to form a lactone using a cyclization agent like tosyl chloride under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Purification: The cyclic monomer is purified by column chromatography or recrystallization.

Part B: Ring-Opening Polymerization

Materials:

  • Purified DMBA-derived cyclic monomer

  • Initiator (e.g., benzyl alcohol)

  • Catalyst (e.g., tin(II) 2-ethylhexanoate)

  • Toluene (anhydrous)

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Vacuum line

Procedure:

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the DMBA-derived cyclic monomer in anhydrous toluene.

  • Initiator and Catalyst Addition: Add the initiator (benzyl alcohol) and catalyst (tin(II) 2-ethylhexanoate) via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Heat the reaction mixture in an oil bath at a temperature between 100-130°C. Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Termination and Purification: Once the desired conversion is reached, cool the reaction to room temperature and precipitate the polymer in cold methanol.

  • Deprotection: If necessary, deprotect the pendant carboxylic acid groups. For a benzyl ester, this can be achieved by catalytic hydrogenation.

  • Drying: Dry the final polymer under vacuum.

Quantitative Data (Illustrative):

ParameterValue
Monomer:Initiator Ratio 100:1
Catalyst Concentration (mol%) 0.1
Reaction Temperature (°C) 110
Reaction Time (h) 24
Number Average Molecular Weight (Mn, g/mol ) 10,000 - 15,000
Polydispersity Index (PDI) 1.2 - 1.5
Glass Transition Temperature (Tg, °C) 20 - 30

Biodegradation and Cellular Interaction

The degradation of DMBA-based polyesters primarily occurs through the hydrolysis of their ester bonds. The presence of pendant carboxylic acid groups can influence the degradation rate by increasing the hydrophilicity of the polymer, allowing for greater water penetration.[3] The degradation products will include the original monomers (DMBA, diol, diacid) and their oligomers.

The acidic nature of the degradation products, particularly the presence of butyric acid from DMBA, can lead to a localized decrease in pH. This acidic microenvironment can, in turn, influence cellular responses. For instance, acidic byproducts of polyester degradation have been shown to trigger inflammatory responses in macrophages.[4]

Visualization of Key Processes

Experimental Workflow for Melt Polycondensation

melt_polycondensation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization monomers Charge Monomers (DMBA, Diol, Diacid) catalyst Add Catalyst monomers->catalyst esterification Esterification (150-180°C, N2) catalyst->esterification polycondensation Polycondensation (200-220°C, Vacuum) esterification->polycondensation recovery Polymer Recovery polycondensation->recovery dissolution Dissolution recovery->dissolution precipitation Precipitation dissolution->precipitation drying Drying precipitation->drying characterization Characterization drying->characterization

Caption: Workflow for the synthesis of DMBA-based polyesters via melt polycondensation.

Hydrolytic Degradation Pathway of DMBA-Based Polyesters

hydrolytic_degradation cluster_polymer Polymer Matrix cluster_degradation Degradation Process cluster_products Degradation Products polyester DMBA-Based Polyester water Water Penetration polyester->water hydrolysis Ester Bond Hydrolysis water->hydrolysis oligomers Oligomers hydrolysis->oligomers monomers Monomers (DMBA, Diol, Diacid) oligomers->monomers

Caption: Schematic of the hydrolytic degradation of DMBA-based polyesters.

Potential Cellular Response to Acidic Degradation Products

cellular_response cluster_degradation Degradation cluster_environment Microenvironment cluster_cellular Cellular Response degradation Polyester Degradation acidic_products Acidic Byproducts (e.g., Butyric Acid) degradation->acidic_products low_ph Localized pH Decrease acidic_products->low_ph macrophage Macrophage Activation low_ph->macrophage inflammatory Inflammatory Cytokine Release macrophage->inflammatory

Caption: Potential inflammatory response to acidic degradation byproducts.

Conclusion

The incorporation of this compound into biodegradable polyesters provides a versatile platform for the development of advanced biomaterials. The pendant carboxylic acid groups offer a handle for further functionalization, enabling the design of sophisticated drug delivery systems and tissue engineering scaffolds. The provided protocols offer a starting point for the synthesis and exploration of these promising materials. Careful control over the polymerization process and a thorough understanding of the degradation behavior are crucial for the successful application of DMBA-based polyesters in the biomedical field.

References

Application Notes and Protocols for the Synthesis and Utilization of DMBA-Based Hyperbranched Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of hyperbranched polymers using 2,2-bis(hydroxymethyl)propionic acid (DMBA), and their subsequent application in drug delivery systems. Detailed experimental protocols, data presentation, and workflow visualizations are included to facilitate research and development in this area.

Introduction to DMBA in Hyperbranched Polymer Synthesis

Hyperbranched polymers (HBPs) are three-dimensional dendritic macromolecules characterized by a highly branched architecture, a multitude of terminal functional groups, low viscosity, and high solubility.[1] Their facile one-pot synthesis makes them a cost-effective alternative to perfectly branched dendrimers.[1] DMBA, also known as bis-MPA, is a key AB₂-type monomer used in the synthesis of hyperbranched polyesters due to its carboxyl group (A) and two hydroxyl groups (B). The "A₂ + B₃" approach, where a dicarboxylic acid (A₂) reacts with a triol (B₃) like trimethylolpropane (TMP), is also a common method to produce these polyesters.[2] The unique globular structure of DMBA-based HBPs allows for the encapsulation of therapeutic agents, making them promising nanocarriers for targeted drug delivery.[2][3]

Synthesis of a DMBA-Based Hyperbranched Polyester

This section details the synthesis of a hydroxyl-terminated hyperbranched polyester via a pseudo-one-step melt polycondensation reaction using DMBA as the branching monomer and trimethylolpropane (TMP) as the core molecule.

Experimental Protocol: Synthesis of HBP-OH

Materials:

  • 2,2-bis(hydroxymethyl)propionic acid (DMBA)

  • Trimethylolpropane (TMP)

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • N,N-dimethylformamide (DMF)

  • Methanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add DMBA, TMP, and a catalytic amount of p-TSA. The molar ratio of DMBA to TMP can be varied to control the generation of the hyperbranched polymer.

  • Polymerization: Heat the reaction mixture to a temperature between 140°C and 160°C under a nitrogen atmosphere with constant stirring.[2] The reaction progress can be monitored by measuring the amount of water collected in the condenser.

  • Purification: After the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Dissolve the crude polymer in a minimal amount of DMF and precipitate it by adding the solution dropwise into an excess of methanol with vigorous stirring.

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved. The final product is a hydroxyl-terminated hyperbranched polyester (HBP-OH).

Characterization Data

The synthesized hyperbranched polyesters can be characterized using various analytical techniques to determine their molecular weight, polydispersity, and degree of branching.

ParameterMethodTypical Values
Weight-Average Molecular Weight (Mw)Gel Permeation Chromatography (GPC)7,000 - 8,500 g/mol [2]
Polydispersity Index (PDI)Gel Permeation Chromatography (GPC)1.5 - 2.5
Degree of Branching (DB)¹H-NMR and ¹³C-NMR Spectroscopy0.39 - 0.49[2]
Glass Transition Temperature (Tg)Differential Scanning Calorimetry (DSC)64 - 86°C[2]

Note on Degree of Branching (DB) Calculation: The degree of branching can be calculated from NMR spectra by identifying and integrating the signals corresponding to dendritic (D), linear (L), and terminal (T) units using the following formula: DB = (D + T) / (D + L + T).[4]

Application in Drug Delivery: Doxorubicin Encapsulation

The synthesized hydroxyl-terminated hyperbranched polyester can be used as a nanocarrier for the encapsulation of anticancer drugs like doxorubicin (DOX). The solvent displacement method is a common technique for this purpose.[5]

Experimental Protocol: Doxorubicin-Loaded Nanoparticle Formulation

Materials:

  • Hydroxyl-terminated hyperbranched polyester (HBP-OH)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Acetone

  • Methanol

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-2% w/v in water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Polymer and Drug Solution: Dissolve a specific amount of HBP-OH (e.g., 60 mg) in a suitable solvent like acetone (e.g., 2 mL). In a separate vial, dissolve DOX·HCl (e.g., 2.5 mg/mL) in methanol (e.g., 200 µL).[5]

  • Nanoprecipitation: Inject the polymer and drug solution mixture into a stirred aqueous PVA solution.[5] The rapid solvent displacement causes the polymer to precipitate, encapsulating the drug within the nanoparticles.

  • Purification: Remove the organic solvents by evaporation under reduced pressure. The resulting nanoparticle suspension can be purified by dialysis against PBS to remove unencapsulated drug and excess PVA.

  • Characterization: The drug-loaded nanoparticles should be characterized for their size, zeta potential, drug loading content, and encapsulation efficiency.

Quantitative Data for Doxorubicin-Loaded Nanoparticles
ParameterMethodTypical Values
Particle Size (Diameter)Dynamic Light Scattering (DLS)100 - 200 nm
Drug Loading Content (DLC)HPLC-UV5 - 10% (w/w)
Encapsulation Efficiency (EE)HPLC-UV50 - 80%

Note on DLC and EE Calculation:

  • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Cytotoxicity Assessment

The anticancer efficacy of the doxorubicin-loaded hyperbranched polymer nanoparticles can be evaluated in vitro using a standard MTT assay on a relevant cancer cell line.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Doxorubicin-loaded nanoparticles

  • Free doxorubicin solution (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of free doxorubicin and doxorubicin-loaded nanoparticles. Include untreated cells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC50) values can be determined from the dose-response curves.

Visualizations

Experimental Workflow

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment (Acidic pH) cluster_healthy Healthy Tissue np HBP-Drug Conjugate uptake Enhanced Permeability and Retention (EPR) Effect np->uptake Passive Targeting healthy_cell Minimal Uptake np->healthy_cell endocytosis Cellular Uptake (Endocytosis) uptake->endocytosis release Drug Release from HBP (e.g., pH-sensitive cleavage) endocytosis->release apoptosis Induction of Apoptosis release->apoptosis reduced_toxicity Reduced Systemic Toxicity healthy_cell->reduced_toxicity

References

Application Notes and Protocols for the Polymerization of 2,2-Bis(hydroxymethyl)butyric Acid (DMBA) with Aliphatic Diisocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of waterborne polyurethanes (WPUs) using 2,2-Bis(hydroxymethyl)butyric acid (DMBA) as a hydrophilic internal emulsifier and various aliphatic diisocyanates. The resulting polyurethane dispersions are of significant interest for biomedical applications, coatings, and adhesives due to their biocompatibility, low volatile organic compound (VOC) content, and tunable mechanical properties.

Introduction

The synthesis of polyurethanes is a versatile polyaddition reaction between a diisocyanate and a polyol.[1] The incorporation of 2,2-Bis(hydroxymethyl)butyric acid (DMBA) is a key strategy for rendering polyurethanes water-dispersible without the need for external surfactants.[2][3] DMBA's unique structure, containing two hydroxyl groups and a carboxylic acid group, allows it to act as a chain extender while introducing hydrophilic carboxylic groups into the polymer backbone.[2][3] Subsequent neutralization of this acid group generates a salt, which promotes the stable dispersion of the polyurethane in water.[4] Aliphatic diisocyanates are often preferred for biomedical applications over their aromatic counterparts due to their better light stability and the production of non-carcinogenic degradation products.[5]

This protocol details the two-step synthesis process for preparing DMBA-based waterborne polyurethanes. The first step involves the formation of an isocyanate-terminated prepolymer, followed by a second step of dispersion in water and chain extension.

Experimental Protocols

Materials
MaterialAbbreviationTypical GradeSupplierNotes
Poly(tetramethylene glycol)PTMGMn = 1000 or 2000 g/mol Sigma-Aldrich, etc.Must be dried under vacuum before use to remove moisture.
2,2-Bis(hydroxymethyl)butyric acidDMBA≥98%Sigma-Aldrich, etc.Must be dried under vacuum before use.
Isophorone diisocyanateIPDI≥99%Covestro, etc.Handle with care in a well-ventilated fume hood.
Hexamethylene diisocyanateHDI≥99%Covestro, etc.Handle with care in a well-ventilated fume hood.
1,4-ButanediolBDO≥99%Sigma-Aldrich, etc.Chain extender. Must be dried before use.
TriethylamineTEA≥99%Sigma-Aldrich, etc.Neutralizing agent.
Dibutyltin dilaurateDBTDL≥95%Sigma-Aldrich, etc.Catalyst. Can be diluted in a dry solvent for easier handling.
Acetone / Methyl ethyl ketoneMEKAnhydrousFisher Scientific, etc.Solvent to control viscosity.
Deionized WaterFor dispersion.
Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.

  • Heating mantle with a temperature controller.

  • Vacuum oven for drying reagents.

  • High-speed homogenizer or mechanical stirrer for dispersion.

  • Teflon mold for film casting.[1]

Synthesis of NCO-Terminated Prepolymer (Step 1)
  • Drying of Reagents: Dry the polyol (e.g., PTMG-2000) and DMBA in a vacuum oven at 70-80°C for at least 4 hours to remove residual moisture, which can react with isocyanates.[1]

  • Reaction Setup: Assemble a clean, dry three-neck flask with a mechanical stirrer, nitrogen inlet, and condenser. Maintain a constant flow of dry nitrogen to ensure an inert atmosphere throughout the reaction.

  • Charging the Reactor: Charge the dried polyol (e.g., PTMG-2000) and DMBA into the reaction flask.

  • Solvent Addition: Add anhydrous acetone or MEK to the flask to dissolve the reactants and control the viscosity of the reaction mixture.

  • Heating and Mixing: Heat the mixture to 55°C and stir until a homogeneous solution is obtained.[6]

  • Catalyst Addition: Add the catalyst, dibutyltin dilaurate (DBTDL), to the mixture. Typically, 200-1000 ppm of DBTDL is used.

  • Diisocyanate Addition: Slowly add the aliphatic diisocyanate (e.g., IPDI or HDI) to the reaction mixture. The molar ratio of NCO to OH groups (R-value) is typically set between 1.2 and 2.0 to ensure the formation of an NCO-terminated prepolymer.[6]

  • Prepolymerization Reaction: Raise the reaction temperature to 75-85°C and maintain it for 2-4 hours.[1][6] The progress of the reaction can be monitored by titrating for the NCO content or using FT-IR spectroscopy to observe the disappearance of the OH peak and the appearance of the urethane NH peak.[7]

Dispersion and Chain Extension (Step 2)
  • Cooling: Once the theoretical NCO content is reached, cool the prepolymer solution to 40-50°C.[6]

  • Neutralization: Add triethylamine (TEA) to the prepolymer solution to neutralize the carboxylic acid groups of the DMBA. The molar ratio of TEA to DMBA is typically 1:1. Stir for 30 minutes.

  • Dispersion: While stirring vigorously (e.g., 1000 rpm), add deionized water to the neutralized prepolymer solution.[6] This will form a stable aqueous dispersion of the polyurethane prepolymer.

  • Chain Extension: Add a chain extender, such as 1,4-butanediol (BDO) or ethylene diamine (EDA), to the dispersion. The amount of chain extender is calculated to react with the remaining NCO groups.

  • Curing: Continue stirring the dispersion at room temperature for several hours or until the NCO peak completely disappears from the FT-IR spectrum, indicating the completion of the reaction.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure to obtain the final waterborne polyurethane dispersion.

Film Casting and Characterization
  • Film Casting: Pour the final polyurethane dispersion into a Teflon mold and allow the water to evaporate at room temperature, followed by drying in an oven at 60-70°C for 24 hours to form a solid film.[1]

  • Characterization: The resulting polymer can be characterized by various techniques, including:

    • FT-IR Spectroscopy: To confirm the formation of urethane linkages and the disappearance of isocyanate groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

    • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature.

    • Thermogravimetric Analysis (TGA): To assess thermal stability.

    • Tensile Testing: To evaluate mechanical properties like tensile strength and elongation at break.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of DMBA-based waterborne polyurethanes with aliphatic diisocyanates.

ParameterTypical RangeNotes
Reactants
PolyolPTMG, PCL, etc. (Mn 1000-2000 g/mol )The choice of polyol influences the soft segment properties.
DiisocyanateIPDI, HDI, H12MDIAliphatic diisocyanates offer better biocompatibility and UV stability.
Hydrophilic MonomerDMBATypically 2-5 wt% of the total formulation.
Chain ExtenderBDO, EDADiamines react much faster than diols.
Stoichiometry
NCO:OH Molar Ratio1.2 - 2.0A higher ratio leads to a higher prepolymer molecular weight.
TEA:DMBA Molar Ratio1.0For complete neutralization of the carboxylic acid groups.
Reaction Conditions
Prepolymerization Temp.75 - 85 °CHigher temperatures can lead to side reactions.
Prepolymerization Time2 - 4 hoursMonitored by NCO titration or FT-IR.
Catalyst (DBTDL)200 - 1000 ppmHigher catalyst concentration increases the reaction rate.
Dispersion Temperature35 - 50 °CLower temperatures are preferred to minimize side reactions of NCO with water.
Curing Time24 - 72 hoursAt room temperature or slightly elevated temperatures.

Mandatory Visualizations

Chemical Reaction Pathway

Figure 1: General Reaction Scheme for DMBA-based Polyurethane Synthesis cluster_step1 Step 1: Prepolymerization cluster_step2 Step 2: Dispersion & Chain Extension Polyol Polyol (e.g., PTMG) Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer DMBA DMBA (Hydrophilic Monomer) DMBA->Prepolymer Diisocyanate Aliphatic Diisocyanate (e.g., IPDI) Diisocyanate->Prepolymer Catalyst Catalyst (DBTDL) Catalyst->Prepolymer TEA Triethylamine (Neutralizer) Dispersion Aqueous Polyurethane Dispersion TEA->Dispersion Water Water (Dispersion Medium) Water->Dispersion ChainExtender Chain Extender (e.g., BDO) ChainExtender->Dispersion Prepolymer->Dispersion FinalPolymer Final Polyurethane Dispersion->FinalPolymer Curing / Water Evaporation

Caption: General Reaction Scheme for DMBA-based Polyurethane Synthesis.

Experimental Workflow

Figure 2: Experimental Workflow for Polyurethane Dispersion Synthesis A Dry Reagents (Polyol, DMBA) B Charge Reactor with Polyol and DMBA A->B C Add Catalyst and Aliphatic Diisocyanate B->C D Prepolymerization (75-85°C, 2-4h under N2) C->D E Cool to 40-50°C and Neutralize with TEA D->E F Disperse in Water with High-Speed Stirring E->F G Add Chain Extender F->G H Cure and Remove Solvent G->H I Characterize Final Polyurethane Dispersion/Film H->I

Caption: Experimental Workflow for Polyurethane Dispersion Synthesis.

References

Application Notes and Protocols for Catechol-Based Biomedical Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "DMBA" can refer to several different chemical compounds. Initial searches for "DMBA" in the context of biomedical applications primarily yield results for 7,12-dimethylbenz[a]anthracene, a carcinogen used in research. The specific compound "3,4-dihydroxy-L-phenylalanine and m-phenylenediamine-based benzoxazine" did not yield specific results. However, the component 3,4-dihydroxy-L-phenylalanine (DOPA) is a cornerstone of a major class of bio-inspired adhesives and coatings. This document will focus on DOPA and its derivatives, such as polydopamine (PDA), which are highly relevant to biomedical applications. We will also briefly touch upon the roles of benzoxazines and m-phenylenediamine in advanced polymers.

The remarkable adhesive properties of marine mussels, which can cling to various surfaces in wet and turbulent environments, are attributed to mussel foot proteins rich in the amino acid 3,4-dihydroxy-L-phenylalanine (DOPA).[1][2][3] The catechol groups in DOPA are key to this strong and versatile adhesion.[2][3] This has inspired the development of a wide range of synthetic and semi-synthetic polymers functionalized with catechol groups for biomedical applications. These materials, often referred to as mussel-inspired or catechol-based, are used to create coatings and adhesives for medical devices, tissue engineering, and drug delivery.[1][4][5]

Key Applications in Biomedicine
  • Surface Modification of Medical Devices: Polydopamine (PDA), a polymer formed by the oxidative self-polymerization of dopamine (a derivative of DOPA), can form a thin, conformal coating on virtually any material.[4][6] These coatings can improve the biocompatibility of implants, create anti-fouling surfaces, and provide a platform for the attachment of other biomolecules like antimicrobial peptides or growth factors.[4][7][8]

  • Tissue Adhesives and Sealants: Catechol-functionalized hydrogels and other polymers can be used as surgical glues to seal wounds, repair tissues, and stop bleeding.[1][9][10] They offer the advantage of strong adhesion in a wet environment, a significant challenge for traditional medical adhesives.[1]

  • Drug Delivery Systems: DOPA-containing polymers can be formulated into nanoparticles, hydrogels, and films for controlled drug release.[1][11][12] The adhesive nature of these materials can prolong their residence time at the target site, improving therapeutic efficacy.

  • Tissue Engineering Scaffolds: The adhesive properties of catechol-functionalized materials can enhance cell attachment and proliferation on tissue engineering scaffolds.[13][14] This is crucial for promoting the regeneration of tissues like cartilage and bone.[13][15]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on the performance of DOPA-based biomedical coatings and adhesives.

Table 1: Adhesion Strength of Catechol-Based Adhesives

Adhesive FormulationSubstrateAdhesion Strength (MPa)Test Method
Poly[(3,4-dihydroxystyrene)-co-styrene]Aluminum~5.5Lap Shear
Copolymer with 28% 3,4-dihydroxystyreneArtificial Seawater1.8Lap Shear
Catechol-functionalized hydrogelPorcine Skin33.7 kPaNot specified
BCD (BSA, Citric Acid, Dopamine) Tissue GlueWet Tissue>10x Fibrin GlueAdhesion Stress
Fully Bio-based Benzoxazine Adhesive (FBBA)Not specified8.0 (ambient), 4.0 (-196 °C)Bonding Strength

Data sourced from multiple studies.[9][16][17][18]

Table 2: Biocompatibility of Catechol-Based Materials

MaterialCell LineAssayResult
Poly[(3,4-dihydroxystyrene)-co-styrene]NIH/3T3 mouse fibroblastsCell survival and growthNon-toxic[19]
NKC-DOPA5-coated surfacesHuman keratinocyte cell line HaCaTCytotoxicityNo cytotoxicity observed[20]
Polyaspartamide-g-C18/DOPA nanoaggregatesNot specifiedMTT assayNon-toxic[21]
BCD (BSA, Citric Acid, Dopamine) Tissue GlueNot specifiedIn vitro cytocompatibility and in vivo biocompatibilitySound cytocompatibility and fine biocompatibility[9]

Experimental Protocols

Protocol 1: Polydopamine (PDA) Coating of a Substrate

This protocol describes a general method for depositing a thin film of polydopamine onto a variety of materials.

Materials:

  • Dopamine hydrochloride

  • Tris(hydroxymethyl)aminomethane (Tris) buffer (10 mM, pH 8.5)

  • Substrate to be coated (e.g., titanium, silicon wafer, polymer)

  • Deionized water

  • Ethanol

Procedure:

  • Clean the substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • Prepare a solution of dopamine hydrochloride in 10 mM Tris buffer at a concentration of 2 mg/mL.

  • Immerse the cleaned substrate in the dopamine solution.

  • Allow the polymerization and deposition to proceed at room temperature for a specified time (e.g., 4-24 hours), with gentle agitation. The solution will gradually darken as polydopamine forms.

  • Remove the substrate from the solution and rinse thoroughly with deionized water to remove any loosely attached polymer.

  • Dry the PDA-coated substrate under a stream of nitrogen.

Expected Outcome:

A thin, conformal, dark brown to black coating of polydopamine will be deposited on the substrate surface. The thickness of the coating can be controlled by adjusting the deposition time.

Protocol 2: Synthesis of a DOPA-functionalized Polymer

This protocol outlines the synthesis of a polyaspartamide-g-C18/DOPA copolymer for bioadhesive applications.[21]

Materials:

  • Polysuccinimide (PSI)

  • Octadecylamine (C18)

  • 3,4-dihydroxyphenylalanine (DOPA)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Isopropanol

Procedure:

  • Dissolve PSI in DMF in a reaction vessel under a nitrogen atmosphere.

  • Add octadecylamine (C18) to the PSI solution at room temperature.

  • Heat the mixture to 70°C and stir continuously for 24 hours.

  • In a separate container, dissolve DOPA in DMF with triethylamine (TEA).

  • Add the DOPA/TEA solution to the polymer solution and continue stirring at 70°C for another 24 hours.

  • Precipitate the final product by adding the reaction mixture to an excess of diethyl ether.

  • Wash the precipitate several times with isopropanol.

  • Dry the resulting polyaspartamide-g-C18/DOPA product in a vacuum oven.

Protocol 3: In Vitro Bioadhesion Strength Testing

This protocol describes a common method for measuring the bioadhesive strength of a formulation using a texture analyzer.[22][23]

Materials:

  • Bioadhesive formulation (e.g., hydrogel, tablet)

  • Biological membrane (e.g., porcine buccal mucosa, chicken pouch)

  • Texture analyzer equipped with a cylindrical probe

  • Phosphate-buffered saline (PBS) or simulated body fluid

  • Double-sided adhesive tape

Procedure:

  • Thaw the preserved biological membrane to room temperature and mount it on the test rig of the texture analyzer.

  • Hydrate the mucosal surface with a controlled volume of PBS.

  • Attach the bioadhesive sample to the underside of the upper probe using double-sided adhesive tape.

  • Lower the probe at a constant speed (e.g., 0.5 mm/s) until the sample makes contact with the mucosal surface with a defined contact force (e.g., 0.5 N).

  • Maintain this contact for a specified duration (contact time, e.g., 60 seconds) to allow for bond formation.

  • Withdraw the probe at a constant speed (e.g., 0.1 mm/s) until the sample detaches from the mucosa.

  • Record the force required for detachment (peak detachment force) and calculate the work of adhesion from the area under the force-distance curve.

Visualizations

Signaling Pathways and Mechanisms

G cluster_mussel Mussel Foot Protein cluster_surface Substrate Surface DOPA DOPA Residue (Catechol) H_bond Hydrogen Bonding DOPA->H_bond to polar groups Covalent Covalent Bonding (e.g., Michael Addition) DOPA->Covalent to nucleophiles (-NH2, -SH) Metal Metal Chelation DOPA->Metal to metal oxides Hydrophobic Hydrophobic/ π-π Stacking DOPA->Hydrophobic to nonpolar surfaces

Experimental Workflows

G start Start: Substrate Preparation clean 1. Substrate Cleaning (Sonication in Ethanol, DI water rinse) start->clean prepare_sol 2. Prepare Dopamine Solution (2 mg/mL in Tris buffer, pH 8.5) clean->prepare_sol immerse 3. Immerse Substrate (Room temp, 4-24h) prepare_sol->immerse rinse 4. Rinse with DI Water immerse->rinse dry 5. Dry with Nitrogen rinse->dry end End: PDA-Coated Substrate dry->end

Logical Relationships

G cluster_props Desired Properties cluster_components Material Components Biomed_App Biomedical Application (e.g., Implant, Adhesive, Drug Carrier) Biocompatibility Biocompatibility Biocompatibility->Biomed_App Adhesion Strong Adhesion (Wet Environment) Adhesion->Biomed_App Mechanical Tunable Mechanical Properties Mechanical->Biomed_App DOPA DOPA/Catechol DOPA->Adhesion Polymer Polymer Backbone (e.g., Chitosan, PEG, Albumin) Polymer->Biocompatibility Polymer->Mechanical Crosslinker Crosslinker (e.g., Fe3+, HRP/H2O2) Crosslinker->Mechanical

A Note on Benzoxazines and m-Phenylenediamine

While the primary focus of bioadhesives inspired by the user's query is on DOPA, it is worth noting the roles of the other components mentioned.

  • Benzoxazines are a class of thermosetting polymers that exhibit excellent thermal stability, mechanical strength, and low water absorption.[24] There is growing interest in developing bio-based benzoxazine resins for applications such as high-performance adhesives and coatings.[18][24] Research has explored incorporating catechol functionalities into benzoxazine monomers to create high-strength, bio-inspired adhesives.[25]

  • m-Phenylenediamine (MPD) is a crucial monomer in the synthesis of high-performance polymers like aramid fibers (e.g., Kevlar, Nomex) and epoxy resins.[26][27] In these applications, it acts as a building block or a hardening agent, contributing to the material's thermal stability, chemical resistance, and mechanical strength.[26] While not typically found in the DOPA-based bioadhesives discussed above, its role in creating robust polymers makes it a relevant compound in the broader field of advanced adhesives.[28][29]

The combination of DOPA's adhesive properties with the robust nature of benzoxazine or other polymers synthesized using m-phenylenediamine could be a direction for future research in creating novel, high-performance biomedical materials.

References

Application Notes and Protocols: Formulation of Aqueous Polyurethane Dispersions with DMBA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous polyurethane dispersions (PUDs) have emerged as environmentally friendly alternatives to solvent-based polyurethanes, finding extensive applications in coatings, adhesives, and biomedical fields. The incorporation of 2,2-dimethylolbutanoic acid (DMBA) as an internal emulsifier is a key strategy to render the polyurethane backbone water-dispersible. The carboxylic acid group of DMBA provides hydrophilic centers, which, upon neutralization, facilitate the formation of stable dispersions in water. This document provides detailed protocols and application notes for the formulation of PUDs using DMBA, including experimental procedures and the impact of formulation variables on the final product properties.

Core Concepts

The synthesis of DMBA-based aqueous polyurethane dispersions is typically a multi-step process:

  • Prepolymer Synthesis: A polyol and a diisocyanate are reacted in excess to form an isocyanate-terminated prepolymer. DMBA is incorporated during this stage, and its hydroxyl groups react with the isocyanate groups, integrating it into the polymer backbone.

  • Neutralization: A neutralizing agent, typically a tertiary amine like triethylamine (TEA), is added to deprotonate the carboxylic acid groups of the DMBA, forming carboxylate anions. This step is crucial for the subsequent dispersion in water.

  • Dispersion: The neutralized prepolymer is dispersed in water under high shear. The ionic carboxylate groups orient towards the aqueous phase, stabilizing the forming polymer particles.

  • Chain Extension: A chain extender, often a diamine such as ethylenediamine (EDA), is added to the aqueous dispersion. The amine groups react with the remaining isocyanate groups of the prepolymer, increasing the molecular weight and finalizing the polyurethane-urea structure.

The overall workflow for the synthesis of aqueous polyurethane dispersions using DMBA is illustrated below.

G cluster_prep Prepolymer Synthesis cluster_neut Neutralization cluster_disp Dispersion cluster_chain Chain Extension polyol Polyol prepolymer NCO-Terminated Prepolymer polyol->prepolymer diisocyanate Diisocyanate diisocyanate->prepolymer dmba DMBA dmba->prepolymer neut_prepolymer Neutralized Prepolymer prepolymer->neut_prepolymer Neutralization Step tea Triethylamine (TEA) tea->neut_prepolymer dispersion Aqueous Dispersion neut_prepolymer->dispersion Dispersion Step water Water water->dispersion final_pud Final Aqueous PUD dispersion->final_pud Chain Extension Step chain_extender Chain Extender (e.g., EDA) chain_extender->final_pud

Caption: Workflow for the synthesis of aqueous polyurethane dispersion (PUD) using DMBA.

Experimental Protocols

This section provides a general experimental protocol for the synthesis of an aqueous polyurethane dispersion using DMBA. Specific formulations can be adapted based on desired properties.

Materials:

  • Polyol (e.g., Polypropylene glycol - PPG, Polytetramethylene ether glycol - PTMEG)

  • Diisocyanate (e.g., Isophorone diisocyanate - IPDI, Hexamethylene diisocyanate - HDI)

  • 2,2-Dimethylolbutanoic acid (DMBA)

  • Neutralizing agent (e.g., Triethylamine - TEA)

  • Chain extender (e.g., Ethylenediamine - EDA)

  • Solvent (optional, e.g., Acetone, N-Methyl-2-pyrrolidone - NMP)

  • Deionized water

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • High-speed homogenizer

General Protocol:

  • Drying of Reagents: The polyol should be dried under vacuum at an elevated temperature (e.g., 100-120 °C) for a sufficient time to remove any residual water, which can react with the isocyanate.

  • Prepolymer Synthesis:

    • Charge the dried polyol and DMBA into the reaction flask. If a solvent is used to aid in dissolving the DMBA, it should be added at this stage.

    • Heat the mixture to a specified temperature (typically 60-80 °C) under a nitrogen atmosphere with mechanical stirring until a homogeneous solution is obtained.

    • Add the diisocyanate to the mixture. The reaction is typically carried out at 75-90 °C for 2-4 hours. The progress of the reaction can be monitored by titrating the isocyanate (NCO) content.

  • Neutralization:

    • Cool the prepolymer to a lower temperature (e.g., 50-60 °C).

    • Add the neutralizing agent (e.g., TEA) dropwise while stirring. The amount of neutralizing agent is typically calculated to be stoichiometrically equivalent to the amount of DMBA. Allow the neutralization to proceed for about 30 minutes.

  • Dispersion:

    • Increase the stirring speed significantly.

    • Add deionized water to the neutralized prepolymer at a controlled rate. As water is added, the viscosity will increase until a phase inversion occurs, and a milky white dispersion is formed.

  • Chain Extension:

    • Add the chain extender (e.g., EDA), usually diluted in water, to the dispersion dropwise. This reaction is typically fast and exothermic.

    • Continue stirring for another 1-2 hours to ensure the completion of the chain extension reaction.

  • Solvent Removal (if applicable): If a solvent was used, it can be removed by vacuum distillation.

  • Characterization: The final PUD can be characterized for its solid content, particle size, viscosity, and other relevant properties.

Formulation Examples and Data

The properties of the resulting PUD are highly dependent on the formulation. The following tables summarize the impact of varying key components.

Table 1: Example Formulations for DMBA-based PUDs

ComponentFormulation 1 (Example)Formulation 2 (Example)
Polyol (e.g., PCL 2000)100 g100 g
Diisocyanate (e.g., IPDI)40 g45 g
DMBA10 g15 g
TEA7.5 g11.25 g
Chain Extender (e.g., EDA)5 g5 g
Water300 g300 g
Calculated NCO/OH Ratio ~1.5~1.7
DMBA Content (% solids) ~6%~8.5%

Table 2: Influence of DMBA Content on PUD Properties

DMBA Content (wt%)Average Particle Size (nm)Viscosity (mPa·s)Film Tensile Strength (MPa)Film Elongation at Break (%)
41505025500
68012030450
84025035400

Note: The data in Table 2 is illustrative and represents typical trends. Actual values will depend on the specific polyol, diisocyanate, and other synthesis conditions.

An increase in DMBA content generally leads to a decrease in particle size and an increase in viscosity.[1][2] This is because a higher concentration of ionic groups on the polymer backbone leads to better stabilization of the particles in the aqueous medium.[3] The mechanical properties of films cast from the PUDs are also influenced by the DMBA content, with tensile strength often increasing due to stronger intermolecular interactions.

Signaling Pathways and Logical Relationships

The chemical reactions involved in the formation of the polyurethane-urea are fundamental to the process. The key reactions are the formation of urethane linkages from the reaction of isocyanates with hydroxyl groups, and the formation of urea linkages from the reaction of isocyanates with amine groups.

G cluster_reactants Reactants cluster_products Linkages Formed Isocyanate R-NCO Urethane Urethane Linkage (R-NH-CO-O-R') Isocyanate->Urethane Urea Urea Linkage (R-NH-CO-NH-R'') Isocyanate->Urea Hydroxyl R'-OH Hydroxyl->Urethane Amine R''-NH2 Amine->Urea

Caption: Key chemical reactions in polyurethane-urea formation.

Conclusion

The formulation of aqueous polyurethane dispersions using DMBA is a versatile method for producing high-performance, water-based polymers. By carefully controlling the formulation, particularly the DMBA content, and the synthesis process, the properties of the resulting PUDs can be tailored to meet the requirements of a wide range of applications. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and optimize their own DMBA-based PUD formulations.

References

Application Notes and Protocols: The Role of DMBA in Creating Water-Soluble Alkyd Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 2,2-bis(hydroxymethyl)butyric acid (DMBA) in the synthesis of water-soluble alkyd resins. Included are experimental protocols, quantitative data, and visualizations to aid researchers in the development of environmentally friendly coating systems with reduced volatile organic compounds (VOCs).

Introduction: The Function of DMBA in Water-Soluble Alkyds

Water-soluble alkyd resins are a class of polyesters modified with fatty acids or oils that can be dispersed in water. This characteristic is achieved by incorporating hydrophilic functional groups into the polymer backbone. 2,2-bis(hydroxymethyl)butyric acid (DMBA), and its close analog dimethylolpropionic acid (DMPA), are key reagents in this process.

The primary role of DMBA is to act as a hydrophilizing agent. It possesses two hydroxyl (-OH) groups that can participate in the polyesterification reaction with polyols (like glycerol or pentaerythritol) and dicarboxylic acids (like phthalic anhydride), thereby integrating into the alkyd resin's molecular structure. Crucially, DMBA also contains a sterically hindered carboxylic acid (-COOH) group that does not readily react during the high-temperature polymerization.

This unreacted carboxyl group provides a site for subsequent neutralization with a suitable amine, such as triethylamine (TEA) or dimethylethanolamine (DMEA). The resulting carboxylate salt is ionic and imparts water-dispersibility to the otherwise hydrophobic alkyd resin. This allows for the formulation of waterborne coatings, which significantly reduces the emission of harmful VOCs compared to traditional solvent-based systems.

Data Presentation: Formulation and Properties of DMBA-Modified Alkyd Resins

The following tables summarize typical formulations for the synthesis of DMBA-modified water-soluble alkyd resins and the characteristic properties of the resulting resins.

Table 1: Example Formulations for DMBA-Modified Water-Soluble Alkyd Resins

ComponentFormulation 1 (Parts by Weight)Formulation 2 (Parts by Weight)Formulation 3 (Parts by Weight)
Flaxseed Oil708090
Maleic Anhydride102030
Soybean Oil303340
Pentaerythritol101320
Potassium Hydroxide0.0050.0080.01
Phthalic Anhydride202530
DMBA (DMPA) 8 12 15
Benzoic Acid5710
Butyl Ether405060

Data sourced from Korean Patent KR20160110043A. Note: The patent refers to DMPA, which is functionally analogous to DMBA in this application.

Table 2: Physicochemical Properties of DMBA-Modified Water-Soluble Alkyd Resins

PropertyTypical Value Range
Resin Characteristics
Acid Value (mg KOH/g)45 - 60
Hydroxyl Value (mg KOH/g)70 - 80
Viscosity (Pa·s)7.9 - 8.5
Molecular Weight (Mw, g/mol )2400 - 2800
Dispersion Characteristics
pH (after neutralization)8.5 - 9.0
Particle Size100 - 300 nm
Film Properties
Drying Time (Set-to-touch)30 - 50 minutes
Drying Time (Tack-free)3 - 5 hours
Pencil HardnessHB - 2H
Gloss (60°)60 - 85

This table represents a compilation of typical values found in the literature for waterborne alkyd resins. Actual values will vary depending on the specific formulation and synthesis conditions.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a DMBA-modified water-soluble alkyd resin, based on established procedures.

Materials and Equipment
  • Reactants: Flaxseed oil, maleic anhydride, soybean oil, pentaerythritol, potassium hydroxide, phthalic anhydride, DMBA (or DMPA), benzoic acid, xylene (as an azeotropic solvent), butyl ether.

  • Neutralizing Agent: Triethylamine (TEA) or Dimethylethanolamine (DMEA).

  • Equipment: A four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap with a condenser, and a nitrogen inlet. Heating mantle, and standard laboratory glassware.

Synthesis Procedure

The synthesis of water-soluble alkyd resins is typically a multi-stage process involving alcoholysis and polyesterification, followed by the incorporation of DMBA.

Stage 1: Alcoholysis of Oils

  • Charge the soybean oil, pentaerythritol, and potassium hydroxide into the reaction flask.

  • Heat the mixture to 240-250°C under a nitrogen blanket with continuous stirring.

  • Maintain this temperature for 1-1.5 hours to facilitate the alcoholysis reaction, which forms monoglycerides.

  • Monitor the completion of the reaction by checking the solubility of a small sample in methanol.

Stage 2: Polyesterification and DMBA Incorporation

  • Cool the reaction mixture to 170-190°C.

  • Add phthalic anhydride, DMBA, and benzoic acid to the flask.

  • Add xylene to the mixture to act as an azeotropic solvent for the removal of water produced during esterification.

  • Gradually increase the temperature to 200-210°C and maintain it for 6-8 hours.

  • Collect the water of condensation in the Dean-Stark trap.

  • Monitor the progress of the reaction by periodically measuring the acid value of the resin. The reaction is typically stopped when the acid value reaches the target range (e.g., 45-55 mg KOH/g).

Stage 3: Neutralization and Dispersion

  • Cool the synthesized alkyd resin to 95-105°C.

  • Slowly add butyl ether to the resin with stirring.

  • In a separate vessel, prepare an aqueous solution of the neutralizing amine (e.g., TEA or DMEA).

  • Slowly add the amine solution to the resin mixture with vigorous stirring. The amount of amine should be calculated to achieve a pH of 8.5-9.0.

  • Continue stirring until a stable, homogeneous dispersion is formed.

  • If necessary, add deionized water to adjust the solids content of the final water-soluble alkyd resin dispersion.

Visualizations: Reaction Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the creation of DMBA-based water-soluble alkyd resins.

G cluster_synthesis Alkyd Resin Synthesis cluster_dispersion Dispersion in Water A Fatty Acids / Oils E Polyesterification Reaction (200-240°C) A->E B Polyols (e.g., Pentaerythritol) B->E C Dicarboxylic Acids (e.g., Phthalic Anhydride) C->E D DMBA D->E F Hydrophobic Alkyd Prepolymer with Pendant -COOH groups E->F I Neutralization F->I G Neutralizing Amine (e.g., Triethylamine) G->I H Water J Dispersion H->J I->J K Water-Soluble Alkyd Resin J->K G cluster_reactants Reactants cluster_reaction Polycondensation cluster_neutralization Neutralization & Dispersion polyol R1-(OH)n (Polyol) polymer [-O-R1-O-CO-R2-CO-]m - [Polymer Backbone with DMBA incorporated] - [-O-CH2-C(CH3)(COOH)-CH2-O-] (Alkyd Polymer with Pendant Carboxyl Group) polyol->polymer + diacid HOOC-R2-COOH (Diacid) diacid->polymer + dmba DMBA (HO-CH2)2-C(CH3)-COOH dmba->polymer + dispersed_polymer [-O-CH2-C(CH3)(COO- HNR3+)-CH2-O-] (Water-Dispersible Alkyd Resin) polymer->dispersed_polymer amine NR3 (Amine) amine->dispersed_polymer + water H2O water->dispersed_polymer +

Application Notes and Protocols for Synthesis of DMBA-Based Dendrimers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of 2,2-bis(hydroxymethyl)propanoic acid (DMBA)-based dendrimers for drug delivery. The protocols detailed below are intended to serve as a foundational methodology for researchers in the field of nanomedicine and drug development.

Introduction to DMBA-Based Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture.[1] Those based on the monomer 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA), also known as DMBA, are polyester dendrimers that have garnered significant interest for biomedical applications due to their biocompatibility and biodegradability.[2] Their unique structure, comprising a central core, repeating branching units (generations), and a high density of terminal functional groups, makes them ideal candidates for drug delivery systems.[1]

The internal cavities of DMBA-based dendrimers can encapsulate hydrophobic drug molecules, enhancing their solubility and stability, while the surface functional groups can be modified for targeted delivery.[3] This allows for the development of sophisticated drug delivery platforms with controlled release profiles and reduced systemic toxicity.[4]

Synthesis of DMBA-Based Dendrimers

The synthesis of DMBA-based dendrimers can be achieved through two primary strategies: the divergent method and the convergent method.

Divergent Synthesis Protocol (Generations 1-3)

The divergent approach begins from a multifunctional core and extends outwards, generation by generation.[5] This method is suitable for producing larger quantities of dendrimers.

Materials:

  • Core molecule (e.g., Trimethylolpropane)

  • 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dialysis tubing (MWCO 1 kDa)

Experimental Protocol:

Generation 1 (G1) Synthesis:

  • Activation of bis-MPA: Dissolve bis-MPA (2.2 eq per hydroxyl group of the core) and DCC (2.2 eq) in anhydrous DMF under an inert atmosphere. Stir the solution at 0°C for 30 minutes.

  • Coupling Reaction: Add a solution of the core molecule (e.g., Trimethylolpropane, 1 eq) and DMAP (0.2 eq) in anhydrous pyridine to the activated bis-MPA solution. Allow the reaction to stir at room temperature for 48 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the pure G1 dendrimer.

  • Characterization: Characterize the G1 dendrimer using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Generation 2 (G2) and Generation 3 (G3) Synthesis:

The synthesis of higher generations follows a similar iterative two-step process:

  • Deprotection (if necessary): If protected bis-MPA monomers are used, a deprotection step is required to reveal the peripheral hydroxyl groups.

  • Coupling: The hydroxyl-terminated dendrimer from the previous generation is then reacted with an excess of activated bis-MPA, following the coupling reaction and purification steps described for G1 synthesis.

For each generation, the molar equivalents of reagents must be adjusted based on the number of peripheral hydroxyl groups.

Convergent Synthesis Protocol

The convergent strategy involves the synthesis of dendritic wedges (dendrons) from the periphery inwards, which are then attached to a central core in the final step.[6] This method offers better control over the final structure and produces fewer defects.

Experimental Protocol:

  • Dendron Synthesis: Synthesize dendrons of the desired generation (e.g., G1, G2) using a similar iterative process as the divergent method, but starting from a monomer that will become the periphery.

  • Activation of Dendron Focal Point: Activate the single functional group at the focal point of the synthesized dendron (e.g., converting a carboxylic acid to an acid chloride).

  • Coupling to Core: React the activated dendrons with a multifunctional core molecule in a stoichiometric ratio to form the final dendrimer.

  • Purification: Purify the final dendrimer using appropriate chromatographic techniques or dialysis.

Drug Loading into DMBA-Based Dendrimers

The encapsulation of therapeutic agents within the dendritic structure is a crucial step in formulating a drug delivery system. The following protocols are for the loading of common anticancer drugs.

Doxorubicin (DOX) Loading Protocol

Method: Dialysis Method

  • Dissolve the DMBA-based dendrimer (e.g., G3-OH) in deionized water.

  • Dissolve Doxorubicin hydrochloride in deionized water.

  • Mix the dendrimer and DOX solutions at a predetermined molar ratio (e.g., 1:5, 1:10 dendrimer:DOX).

  • Stir the mixture at room temperature for 24 hours in the dark.

  • Transfer the solution to a dialysis bag (MWCO 1 kDa) and dialyze against deionized water for 48 hours to remove the unloaded drug. Change the water frequently.

  • Lyophilize the solution to obtain the DOX-loaded dendrimer powder.

  • Quantification: Determine the amount of encapsulated DOX using UV-Vis spectrophotometry or fluorescence spectroscopy by measuring the absorbance or emission of the lyophilized powder redissolved in a suitable solvent. The drug loading efficiency and capacity can be calculated using the following formulas:

    • Drug Loading Efficiency (%) = (Mass of drug in dendrimers / Initial mass of drug) x 100

    • Drug Loading Capacity (%) = (Mass of drug in dendrimers / Mass of drug-loaded dendrimers) x 100

Paclitaxel (PTX) Loading Protocol

Method: Solvent Evaporation Method

  • Dissolve the DMBA-based dendrimer and Paclitaxel in a suitable organic solvent (e.g., methanol or chloroform) at a specific molar ratio.

  • Stir the solution at room temperature for 2 hours.

  • Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Hydrate the film with a buffer solution (e.g., PBS pH 7.4) by gentle agitation.

  • Centrifuge the resulting suspension to pellet any non-encapsulated drug.

  • Collect the supernatant containing the PTX-loaded dendrimers.

  • Quantification: Determine the concentration of Paclitaxel in the supernatant using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Presentation

The following tables summarize typical quantitative data for drug loading in DMBA-based dendrimers.

Table 1: Doxorubicin Loading in Hydroxyl-Terminated bis-MPA Dendrimers [2]

Dendrimer GenerationSurface GroupsDrug Loading Efficiency (%)Drug Loading Capacity (wt%)
G4-OH~15~5
G5-OH~12~4

Table 2: Doxorubicin Loading in Amine/Hydroxyl-Terminated bis-MPA Dendrimers [2]

Dendrimer GenerationSurface GroupsDrug Loading Efficiency (%)Drug Loading Capacity (wt%)
G4-NH₂/-OH~40~12
G5-NH₂/-OH~35~10

In Vitro Drug Release Assay

Protocol: Dialysis Bag Diffusion Technique [7]

  • Preparation: Place a known amount of the drug-loaded dendrimer solution/suspension into a dialysis bag (MWCO corresponding to the dendrimer size to retain it).

  • Release Study: Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Quantify the amount of drug released into the medium using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Visualizations of Workflows and Pathways

Experimental Workflows

Synthesis_Workflow cluster_synthesis Dendrimer Synthesis cluster_loading Drug Loading cluster_release In Vitro Release Core Core G1_Dendrimer G1_Dendrimer Core->G1_Dendrimer + bis-MPA G2_Dendrimer G2_Dendrimer G1_Dendrimer->G2_Dendrimer + bis-MPA G3_Dendrimer G3_Dendrimer G2_Dendrimer->G3_Dendrimer + bis-MPA Loaded_Dendrimer Drug-Loaded Dendrimer G3_Dendrimer->Loaded_Dendrimer + Drug Drug Drug Drug->Loaded_Dendrimer Dialysis Dialysis Assay Loaded_Dendrimer->Dialysis Release_Data Release_Data Dialysis->Release_Data

Caption: Workflow for synthesis, drug loading, and in vitro release of DMBA-based dendrimers.

Signaling Pathways

Doxorubicin-Induced Apoptosis Pathway

Doxorubicin primarily functions by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and the activation of apoptotic pathways.[8][9]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition DNA_Damage DNA_Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Bax_Upregulation->Mitochondrial_Pathway Bcl2_Downregulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis in cancer cells.

Paclitaxel-Induced Mitotic Arrest Pathway

Paclitaxel functions by stabilizing microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[10]

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Dysfunction->G2M_Arrest Apoptotic_Signal Apoptotic Signal (e.g., Bcl-2 phosphorylation) G2M_Arrest->Apoptotic_Signal Caspase_Cascade Caspase Cascade Apoptotic_Signal->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Simplified signaling pathway of Paclitaxel-induced mitotic arrest and apoptosis.

References

Application Notes and Protocols: 2,2-Bis(hydroxymethyl)butanoic Acid in Powder Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-Bis(hydroxymethyl)butanoic acid (DMBA) in the formulation of powder coatings. This document details the synthesis of DMBA-modified resins, the formulation and application of subsequent powder coatings, and the protocols for evaluating their performance.

Introduction to this compound (DMBA) in Powder Coatings

This compound, also known as Dimethylolbutanoic acid (DMBA), is a versatile chemical compound utilized as a hydrophilic monomer in the synthesis of various polymer resins.[1] Its unique molecular structure, featuring two hydroxyl groups and one carboxyl group, allows it to be incorporated into polyester, polyurethane, and epoxy resins.[2][3][4] The primary function of DMBA in the context of coatings is to impart water dispersibility to the polymer backbone.[1] This is particularly relevant for the development of environmentally friendly, low volatile organic compound (VOC) coatings.

In the realm of powder coatings, DMBA is instrumental in the creation of water-dispersible or redispersible powder coatings.[5] These innovative materials combine the advantages of traditional powder coatings—such as high durability, excellent finish, and efficiency in application—with the added benefit of water compatibility. This attribute can be leveraged for enhanced cleanability, unique application methods, and potentially improved rheological properties during the curing process.

Applications and Advantages

The incorporation of DMBA into powder coating resins offers several distinct advantages:

  • Development of Water-Dispersible Powder Coatings: The primary application is in the formulation of powder coatings that can be dispersed in water prior to application or for specialized cleanup procedures.

  • Environmental Compliance: By facilitating water-based systems, DMBA helps in reducing the reliance on solvents, thus lowering VOC emissions.[2]

  • Improved Pigment Wetting and Dispersion: The hydrophilic nature of DMBA-modified resins can enhance the wetting and dispersion of pigments and fillers during the manufacturing process.

  • Enhanced Flow and Leveling: The presence of hydrophilic groups can influence the melt viscosity and surface tension of the powder during curing, potentially leading to improved flow and a smoother final finish.

Experimental Protocols

Protocol for Synthesis of DMBA-Modified Carboxyl-Functional Polyester Resin

This protocol outlines the two-stage melt condensation process for synthesizing a carboxyl-functional polyester resin modified with DMBA, suitable for a hybrid polyester-epoxy powder coating system.

Materials:

  • Neopentyl Glycol (NPG)

  • Terephthalic Acid (TPA)

  • Adipic Acid (AA)

  • This compound (DMBA)

  • Fascat 4100 (Esterification catalyst)

  • Nitrogen gas supply

  • Reaction kettle equipped with a stirrer, thermometer, packed column, and nitrogen inlet.

Procedure:

  • Stage 1: Hydroxyl-Terminated Prepolymer Synthesis

    • Charge the reaction kettle with Neopentyl Glycol, Terephthalic Acid, and Adipic Acid.

    • Under a nitrogen blanket, heat the mixture to 150-160°C with continuous stirring to initiate the esterification reaction.

    • Gradually increase the temperature to 230-240°C.

    • Maintain the reaction at this temperature until the acid value of the mixture is below 10 mg KOH/g. The progress of the reaction can be monitored by measuring the amount of water collected.

  • Stage 2: Carboxyl-Functionalization with DMBA

    • Cool the reactor to 180-190°C.

    • Add this compound (DMBA) and the esterification catalyst (Fascat 4100) to the reactor.

    • Increase the temperature to 220-230°C and hold until a clear, homogeneous melt is achieved.

    • Continue the reaction until the desired acid value and viscosity are reached. The target acid value will depend on the desired crosslinking density with the epoxy resin in the final powder coating formulation.

    • Discharge the molten resin onto a cooling belt and subsequently crush it into small flakes for later use in the powder coating formulation.

G cluster_0 Stage 1: Hydroxyl-Terminated Prepolymer cluster_1 Stage 2: Carboxyl-Functionalization Charge Monomers Charge NPG, TPA, AA Heat to 150-160°C Heat to 150-160°C Charge Monomers->Heat to 150-160°C Ramp to 230-240°C Ramp to 230-240°C Heat to 150-160°C->Ramp to 230-240°C Hold until Acid Value < 10 Hold until Acid Value < 10 Ramp to 230-240°C->Hold until Acid Value < 10 Cool to 180-190°C Cool to 180-190°C Hold until Acid Value < 10->Cool to 180-190°C Add DMBA & Catalyst Add DMBA & Catalyst Cool to 180-190°C->Add DMBA & Catalyst Heat to 220-230°C Heat to 220-230°C Add DMBA & Catalyst->Heat to 220-230°C Hold for Target AV & Viscosity Hold for Target AV & Viscosity Heat to 220-230°C->Hold for Target AV & Viscosity Discharge & Cool Discharge & Cool Hold for Target AV & Viscosity->Discharge & Cool

Protocol for Formulation and Manufacturing of a DMBA-Based Powder Coating

This protocol describes the process of creating a hybrid polyester-epoxy powder coating using the DMBA-modified resin synthesized in the previous step.

Materials:

  • DMBA-Modified Carboxyl-Functional Polyester Resin

  • Epoxy Resin (e.g., Bisphenol A type)

  • Flow Control Agent (e.g., acrylic copolymer)

  • Degassing Agent (e.g., Benzoin)

  • Titanium Dioxide (Pigment)

  • High-speed mixer

  • Twin-screw extruder

  • Chilling rolls

  • Grinding mill (Classifier mill)

  • Sieving equipment

Procedure:

  • Premixing:

    • Accurately weigh all the components according to the desired formulation.

    • Combine all ingredients in a high-speed mixer and blend until a homogeneous powder mixture is obtained.

  • Extrusion:

    • Feed the premix into a twin-screw extruder.

    • The extruder barrel temperature should be maintained between 90-120°C to ensure melting and homogenization without initiating the curing reaction.

    • The molten extrudate is discharged as a thin sheet onto chilling rolls to cool and solidify rapidly.

  • Grinding and Sieving:

    • Break the cooled, brittle extrudate into smaller chips.

    • Feed the chips into a grinding mill to reduce the particle size to the desired range for powder coating applications (typically 20-80 microns).

    • Sieve the ground powder to remove oversized and undersized particles and achieve a narrow particle size distribution.

G Start Start Premixing Premixing of Raw Materials Start->Premixing Extrusion Melt Extrusion (90-120°C) Premixing->Extrusion Cooling Cooling on Chilling Rolls Extrusion->Cooling Grinding Grinding of Extrudate Cooling->Grinding Sieving Sieving to Desired Particle Size Grinding->Sieving Final_Powder Final Powder Coating Sieving->Final_Powder

Protocol for Powder Coating Application and Curing

Materials:

  • DMBA-based powder coating

  • Substrate panels (e.g., phosphated steel panels)

  • Electrostatic spray gun

  • Curing oven

Procedure:

  • Substrate Preparation: Ensure the substrate panels are clean and pre-treated (e.g., with zinc phosphate) for optimal adhesion.[6]

  • Application: Apply the powder coating onto the substrate panels using an electrostatic spray gun to a desired film thickness (e.g., 60-80 µm).

  • Curing: Place the coated panels in a curing oven. The curing schedule (time and temperature) will depend on the specific formulation, but a typical schedule is 10-15 minutes at 180-200°C.[6][7]

Performance Evaluation Protocols

The following are standard test methods for evaluating the performance of the cured powder coatings. All tests should be conducted after the coated panels have been allowed to cool to room temperature and conditioned for at least 24 hours.

Property Test Method Brief Description
Film Thickness ASTM D7091Use a calibrated magnetic or eddy current gauge to measure the dry film thickness at multiple points on the coated panel.
Gloss ASTM D523Measure the specular gloss at 60° (and 20° for high gloss coatings) using a gloss meter.
Adhesion ASTM D3359 (Cross-hatch)A lattice pattern is cut into the coating, pressure-sensitive tape is applied over the lattice and then rapidly pulled off. The adhesion is rated based on the amount of coating removed.[1]
Pencil Hardness ASTM D3363Pencils of increasing hardness are pushed across the coated surface at a 45° angle. The hardness is reported as the hardest pencil that does not scratch or gouge the coating.
Impact Resistance ASTM D2794A weight is dropped from a specified height onto the coated panel to assess the coating's resistance to rapid deformation. The coating is examined for cracking and delamination.
Solvent Resistance ASTM D5402 (MEK Rub Test)A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth over the coating with a specified pressure. The number of double rubs until the coating is removed to the substrate is recorded to assess the degree of cure.[1]
Chemical Resistance ASTM D1308Various chemicals (e.g., acids, bases, solvents) are placed on the coated surface for a specified period. The effect on the coating (e.g., discoloration, blistering, softening) is evaluated.
Corrosion Resistance ASTM B117 (Salt Spray)Scribed panels are exposed to a continuous salt spray fog in a chamber. The panels are periodically evaluated for corrosion creepage from the scribe and blistering.[1]

Data Presentation: Expected Influence of DMBA Concentration

While specific data from a single comprehensive study is limited in the public domain, the following table summarizes the expected trends in powder coating properties with increasing concentrations of DMBA in the polyester resin. This is based on the chemical principles of incorporating a hydrophilic monomer.

Property Low DMBA Concentration Medium DMBA Concentration High DMBA Concentration Rationale
Water Dispersibility LowModerateHighThe carboxyl groups from DMBA, when neutralized, provide hydrophilic centers for water dispersion.
Gloss HighHigh to ModerateModerate to LowIncreased polarity and potential for micro-texturing at the surface may slightly reduce gloss at higher concentrations.
Adhesion ExcellentExcellent to GoodGoodExcellent adhesion is a hallmark of polyester-epoxy systems. Very high DMBA content might slightly compromise adhesion if it affects the crosslinking density.
Pencil Hardness HighHighHigh to ModerateHardness is primarily determined by the crosslink density. Excessive DMBA might slightly reduce hardness if it disrupts the polymer backbone packing.
Impact Resistance GoodGood to ExcellentExcellentThe introduction of the aliphatic side chain of DMBA may slightly increase the flexibility of the polymer backbone.
Chemical Resistance ExcellentExcellent to GoodGood to ModerateIncreased hydrophilicity can lead to slightly higher susceptibility to water and polar solvent ingress.
Corrosion Resistance ExcellentGoodModerateHigher water permeability due to increased hydrophilicity can reduce the barrier properties of the coating, potentially leading to lower corrosion resistance.

Signaling Pathways and Logical Relationships

The core of DMBA's functionality lies in its chemical structure, which allows it to act as a bridge between hydrophobic polymer chains and an aqueous environment.

G DMBA {this compound (DMBA)|- Two Hydroxyl (-OH) Groups - One Carboxyl (-COOH) Group} Polyester {Polyester Resin Synthesis|- DMBA acts as a co-monomer} DMBA->Polyester HydrophilicResin {DMBA-Modified Resin|- Hydrophobic Polyester Backbone - Pendant Hydrophilic -COOH Groups} Polyester->HydrophilicResin Neutralization {Neutralization (optional)|- Reaction of -COOH with a base (e.g., amine) - Forms ionic carboxylate groups (-COO⁻)} HydrophilicResin->Neutralization WaterDispersibility {Water Dispersibility|- Hydrophilic groups orient towards water - Stabilizes resin particles in aqueous medium} Neutralization->WaterDispersibility

Conclusion

This compound is a key enabling monomer for the development of advanced powder coatings, particularly those requiring water dispersibility. By incorporating DMBA into the polymer resin backbone, formulators can create powder coatings with a unique combination of performance and environmental benefits. The protocols and data presented in these notes provide a framework for researchers and scientists to explore the potential of DMBA in their own powder coating formulations. Further optimization of DMBA concentration and co-monomer selection will allow for the tailoring of coating properties to meet the demands of specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Viscosity Control in DMBA-Based Polyurethane Prepolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling viscosity during the synthesis of 2,2-bis(hydroxymethyl)propionic acid (DMBA)-based polyurethane prepolymers.

Troubleshooting Guide

This guide addresses common issues encountered during prepolymer synthesis that can lead to undesirable viscosity.

Issue Potential Cause Recommended Solution
Viscosity is too high 1. NCO/OH ratio is too low: A lower excess of isocyanate can lead to higher molecular weight build-up and increased chain entanglement.[1]- Increase the NCO/OH ratio. A higher ratio results in a lower molecular weight prepolymer and consequently, lower viscosity.[1]
2. Reaction temperature is too high: Elevated temperatures can accelerate side reactions, such as allophanate formation, leading to branching and a rapid increase in viscosity.[2]- Lower the reaction temperature. Maintain a consistent and controlled temperature throughout the synthesis. A typical range is 40-80°C.[2]
3. Incorrect solvent or solvent concentration: The solvent polarity and viscosity can significantly impact the reaction rate and prepolymer solubility.[3][4]- Select a solvent that is a good solvent for the reactants and the resulting prepolymer. Adjust the solvent concentration to maintain a suitable reaction medium.
4. Catalyst concentration is too high: A high catalyst concentration can lead to a rapid, uncontrolled reaction, causing a sharp increase in viscosity.[5]- Reduce the catalyst concentration. Perform preliminary experiments to determine the optimal catalyst level for a controlled reaction rate.
5. Extended reaction time: Longer reaction times lead to higher conversion of monomers and increased molecular weight, resulting in higher viscosity.- Monitor the reaction progress (e.g., by titrating the %NCO content) and stop the reaction once the desired conversion is achieved.
6. Moisture contamination: Water reacts with isocyanates to form unstable carbamic acids, which then decompose to form amines and carbon dioxide. The amines can then react with isocyanates to form urea linkages, leading to chain extension and increased viscosity.[6]- Ensure all reactants and solvents are thoroughly dried before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen).[6]
Viscosity is too low 1. NCO/OH ratio is too high: A large excess of isocyanate will result in a lower molecular weight prepolymer.[7]- Decrease the NCO/OH ratio to promote the formation of a higher molecular weight prepolymer.
2. Reaction temperature is too low: A lower temperature can slow down the reaction rate, resulting in incomplete conversion and a lower molecular weight prepolymer.- Increase the reaction temperature to ensure complete reaction of the hydroxyl groups.
3. Insufficient reaction time: The reaction may not have proceeded long enough to achieve the target molecular weight.- Increase the reaction time, monitoring the %NCO content to determine the reaction endpoint.
4. Catalyst concentration is too low or inactive: An insufficient amount of catalyst or a deactivated catalyst will slow down the reaction rate.- Increase the catalyst concentration or use a fresh, active catalyst.
Inconsistent viscosity between batches 1. Inconsistent raw material quality: Variations in the purity or moisture content of monomers and solvents can affect the reaction kinetics.- Use high-purity, dry raw materials from a reliable source. Store materials properly to prevent moisture absorption.
2. Poor temperature control: Fluctuations in the reaction temperature can lead to variations in the reaction rate and final viscosity.- Use a reliable heating and temperature control system to maintain a consistent reaction temperature.
3. Inaccurate measurement of reactants: Errors in the amounts of monomers or catalyst will alter the stoichiometry and reaction rate.- Calibrate all measuring equipment and ensure accurate weighing and dispensing of all components.

Frequently Asked Questions (FAQs)

Q1: How does the NCO/OH ratio affect the viscosity of the DMBA-based polyurethane prepolymer?

The NCO/OH ratio is a critical parameter in controlling the molecular weight and, consequently, the viscosity of the polyurethane prepolymer. Generally, a higher NCO/OH ratio leads to a lower molecular weight prepolymer with a lower viscosity. This is because the excess isocyanate groups cap the growing polymer chains, limiting their size. Conversely, a lower NCO/OH ratio (closer to 1) results in a higher molecular weight prepolymer and, therefore, a higher viscosity.[1][7]

Q2: What is the optimal reaction temperature for synthesizing DMBA-based polyurethane prepolymers?

The optimal reaction temperature typically falls within the range of 40°C to 80°C.[2] However, the ideal temperature can vary depending on the specific monomers, catalyst, and solvent used. It is crucial to avoid excessively high temperatures (e.g., above 100°C) as this can promote side reactions like allophanate and biuret formation, which lead to branching and an uncontrolled increase in viscosity.[2]

Q3: Which solvents are recommended for DMBA-based polyurethane prepolymer synthesis?

The choice of solvent is critical as it affects the solubility of the reactants and the viscosity of the reaction mixture.[3] Common solvents include aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and acetone. The solvent should be inert to the reactants and have a suitable boiling point for easy removal after the reaction. The viscosity of the solvent itself can also influence the overall viscosity of the prepolymer solution.[4]

Q4: What types of catalysts are suitable for this synthesis, and how do they impact viscosity?

Commonly used catalysts for polyurethane synthesis include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate - DBTDL).[8][9] Catalysts accelerate the reaction between isocyanates and hydroxyl groups.[8] A higher catalyst concentration leads to a faster reaction rate and a more rapid increase in viscosity.[5] The choice and concentration of the catalyst should be carefully controlled to achieve a desired reaction profile and final viscosity.

Q5: How does the timing of DMBA addition affect the prepolymer properties?

The stage at which DMBA is introduced into the reaction mixture can influence the final properties of the polyurethane dispersion. Adding DMBA before, during, or after the initial prepolymer formation can affect the distribution of the hydrophilic groups along the polymer chain, which in turn can impact particle size, stability, and viscosity of the final dispersion.

Quantitative Data

Table 1: Effect of NCO/OH Ratio on Prepolymer Viscosity

NCO/OH RatioViscosity (mPa·s at 25°C)Reference
1.6~5000[7]
1.8~3500[7]
2.0~2000[7]
2.5~1500[10]
3.0~1000[10]
Note: These values are illustrative and can vary based on the specific monomers, temperature, and other reaction conditions.

Table 2: Effect of Reaction Temperature on Prepolymer Viscosity

Temperature (°C)Viscosity (mPa·s)Notes
40HighSlower reaction rate, may require longer reaction times.
60ModerateGood balance of reaction rate and viscosity control.
80LowFaster reaction rate, increased risk of side reactions.[2]
>100Very Low (initially), then rapid increaseHigh risk of branching and gelation due to side reactions.[2]

Experimental Protocols

Protocol 1: Synthesis of DMBA-Based Polyurethane Prepolymer

This protocol outlines a general procedure for the synthesis of a DMBA-based polyurethane prepolymer.

Materials:

  • Polyol (e.g., Polypropylene glycol - PPG, Polytetrahydrofuran - PTHF)

  • Diisocyanate (e.g., Isophorone diisocyanate - IPDI, Toluene diisocyanate - TDI)

  • 2,2-bis(hydroxymethyl)propionic acid (DMBA)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at 110°C overnight. Dry the polyol and DMBA under vacuum at 80-90°C for at least 4 hours to remove any residual moisture.

  • Reaction Setup: Assemble a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser.

  • Charging Reactants: Under a nitrogen atmosphere, charge the dried polyol and DMBA into the reaction flask. Add the solvent (NMP) and stir until all solids are dissolved.

  • Isocyanate Addition: Slowly add the diisocyanate to the mixture at room temperature while stirring.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 70-80°C) and add the catalyst.

  • Monitoring: Monitor the reaction progress by periodically taking samples and determining the %NCO content via titration with a standard solution of di-n-butylamine.

  • Completion: Once the theoretical %NCO content is reached, cool the reaction mixture to room temperature. The resulting prepolymer solution is ready for the next step (e.g., dispersion in water).

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_output Output drying Dry Reactants & Glassware setup Assemble Reaction Setup drying->setup charge Charge Polyol, DMBA, Solvent setup->charge add_iso Add Diisocyanate charge->add_iso react Heat & Add Catalyst add_iso->react monitor Monitor %NCO react->monitor monitor->react Continue Reaction complete Cool to Room Temperature monitor->complete Target %NCO reached prepolymer DMBA-Based Prepolymer complete->prepolymer

Caption: Experimental workflow for the synthesis of DMBA-based polyurethane prepolymer.

viscosity_factors cluster_increase Factors Increasing Viscosity cluster_decrease Factors Decreasing Viscosity viscosity Prepolymer Viscosity low_nco_oh Low NCO/OH Ratio low_nco_oh->viscosity high_temp High Temperature (Side Reactions) high_temp->viscosity high_catalyst High Catalyst Concentration high_catalyst->viscosity long_time Long Reaction Time long_time->viscosity high_nco_oh High NCO/OH Ratio high_nco_oh->viscosity low_temp Low Temperature low_temp->viscosity low_catalyst Low Catalyst Concentration low_catalyst->viscosity short_time Short Reaction Time short_time->viscosity solvent Solvent Addition solvent->viscosity

Caption: Key factors influencing the viscosity of polyurethane prepolymers.

References

Technical Support Center: Optimizing Particle Size in Waterborne Polyurethane Dispersions (WPUDS) with DMBA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing waterborne polyurethane dispersions (WPUDS) synthesized with 2,2-bis(hydroxymethyl)butyric acid (DMBA). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and understand the critical parameters influencing particle size.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Question: My final WPU dispersion has a very large particle size or contains visible aggregates. What are the likely causes and how can I fix this?

Answer: An excessively large particle size or the presence of aggregates typically points to insufficient stabilization of the polyurethane prepolymer during the dispersion phase. Several factors could be responsible:

  • Insufficient Hydrophilicity: The concentration of the internal emulsifier, DMBA, may be too low. The carboxylic acid groups from DMBA are essential for stabilizing the dispersed particles in water.

    • Solution: Gradually increase the weight percentage of DMBA in your formulation. More ionic centers will enhance the hydrophilicity of the prepolymer, leading to smaller, more stable particles.[1]

  • Incomplete Neutralization: The carboxylic acid groups on the DMBA must be neutralized (typically with a tertiary amine like triethylamine, TEA) to become effective ionic centers.

    • Solution: Ensure the molar ratio of the neutralizing agent to DMBA is appropriate. The particle size tends to decrease as the degree of neutralization approaches 100%.[2] Be cautious, as exceeding 100% neutralization can sometimes increase particle size again by raising the ionic strength of the water phase, which compresses the electrical double layer.[2][3]

  • Low Dispersion Energy: The energy applied during the dispersion step might not be sufficient to break the viscous prepolymer into fine droplets.

    • Solution: Increase the stirring speed (RPM) during the addition of the prepolymer to water or the addition of water to the prepolymer.[4][5][6] Higher shear forces promote the formation of smaller particles.

Question: The particle size of my WPU dispersion is too small for my application. How can I increase it?

Answer: To achieve a larger particle size, you need to reduce the stability of the initial dispersion, allowing particles to have a larger diameter.

  • Reduce DMBA Content: A lower concentration of the hydrophilic monomer (DMBA) will result in a less hydrophilic prepolymer, which naturally forms larger particles upon dispersion.[7] One study noted that a DMBA content below 1.6% by weight resulted in a WPU emulsion with a large particle size, suitable for creating a matting effect on surfaces.[7]

  • Adjust Neutralization Degree: Lowering the degree of neutralization (e.g., to 85-95%) will leave some carboxylic acid groups un-ionized, reducing the overall hydrophilicity and leading to larger particles.[2]

  • Decrease Stirring Speed: Reducing the agitation speed during the emulsification step provides less mechanical energy for droplet breakdown, resulting in a coarser dispersion and larger final particle sizes.[5][6]

  • Increase Solid Content: Formulations with higher solid content can lead to increased viscosity of the dispersion, which can hinder the formation of small particles.[8]

Question: I am observing high batch-to-batch variability in particle size. What should I control more carefully?

Answer: High variability often stems from inconsistent process parameters. To improve reproducibility, focus on controlling the following:

  • Temperature: Control the temperature during prepolymer synthesis and the dispersion step. Temperature affects reaction kinetics and the viscosity of the prepolymer.

  • Stirring Speed: Ensure the stirring speed is identical for each batch during the dispersion process. The rate of addition of water or prepolymer should also be kept constant.[9]

  • Neutralization: Precisely measure the amounts of DMBA and the neutralizing agent to ensure a consistent degree of neutralization. The timing of the neutralization step (before or during dispersion) should also be consistent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of DMBA in controlling particle size? DMBA acts as an internal emulsifier. Its carboxylic acid group, once neutralized to a carboxylate salt, provides hydrophilic centers along the polyurethane backbone. These ionic groups orient towards the water phase, creating an electrical double layer around the dispersed polymer particles that provides electrostatic repulsion, preventing aggregation and stabilizing the small particles.[1] Generally, a higher concentration of these ionic groups leads to a smaller and more stable particle size.[1]

Q2: How does the degree of neutralization quantitatively affect particle size? The particle size is highly sensitive to the degree of neutralization. As the neutralization level increases from a low value (e.g., 85%) towards 100%, more carboxyl groups are converted to hydrophilic salts, leading to a systematic decrease in particle size.[2] However, if the neutralization degree surpasses 100%, the excess amine can act as an electrolyte in the water phase, which can shield the particle charges, reduce electrostatic repulsion, and cause the particle size to increase again.[2][3]

Q3: What is the typical relationship between stirring speed and particle size? Increasing the stirring speed during the emulsification phase introduces more shear energy into the system. This energy helps to break down the viscous polyurethane prepolymer into smaller droplets, which are then stabilized by the neutralized DMBA. Therefore, a higher stirring speed generally results in a smaller average particle size.[4][5][6][10]

Q4: How does the NCO/OH molar ratio influence the particle size? The NCO/OH ratio affects the molecular weight and structure of the prepolymer. Some studies have shown that particle size can decrease as the NCO/OH ratio increases.[3] This may be related to changes in the prepolymer's viscosity and its behavior during the dispersion phase.

Data Presentation

Table 1: Effect of DMBA Content on WPU Particle Size

This table is a representative summary based on general findings in the literature. Actual values are highly dependent on the full formulation and process.

DMBA Content (wt%)Expected Particle Size TrendRationaleReference
Low (< 2.0%)LargerReduced hydrophilicity, less stabilization.[7]
Medium (2.0 - 4.0%)IntermediateBalanced hydrophilic-hydrophobic character.N/A
High (> 4.0%)SmallerIncreased hydrophilicity, stronger stabilization.[1]
Table 2: Effect of Neutralization Degree on WPU Particle Size

Data generalized from trends reported in literature.

Degree of Neutralization (%)Expected Particle Size TrendRationaleReference
85%LargerIncomplete ionization of COOH groups.[2]
100%SmallerMaximum ionization, strong hydrophilic character.[2][3]
110%Intermediate to LargerIncreased ionic strength of the medium.[2]
Table 3: Effect of Stirring Speed on WPU Particle Size

Illustrative data based on common experimental observations.

Stirring Speed (RPM)Expected Particle Size TrendRationaleReference
Low (e.g., 300-500)LargerInsufficient shear energy for droplet breakdown.[5]
Medium (e.g., 800-1200)IntermediateModerate shear energy.[5]
High (e.g., >1500)SmallerHigh shear energy promotes fine droplet formation.[6]

Experimental Protocols

General Protocol for WPU Dispersion Synthesis via Prepolymer Method

This protocol outlines a standard procedure. Exact quantities, temperatures, and times should be optimized for your specific materials and desired properties.

  • Prepolymer Synthesis:

    • Charge a four-neck flask, equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, with polyol, DMBA, and a solvent (e.g., acetone or NMP) to reduce viscosity.

    • Heat the mixture to a specified temperature (e.g., 75-80 °C) under a nitrogen blanket with stirring.

    • Add the diisocyanate (e.g., IPDI) dropwise to the mixture.

    • Maintain the reaction temperature and continue stirring for 2-4 hours. Monitor the reaction progress by titrating the isocyanate (NCO) content.

  • Neutralization:

    • Cool the resulting NCO-terminated prepolymer to a lower temperature (e.g., 40-50 °C).

    • Add the neutralizing agent (e.g., Triethylamine, TEA) stoichiometrically based on the DMBA content and stir for 20-30 minutes.

  • Dispersion:

    • While maintaining vigorous stirring (e.g., 1000-2000 RPM), add deionized water to the neutralized prepolymer at a constant rate. A phase inversion from a water-in-oil to an oil-in-water emulsion will be observed.

  • Chain Extension:

    • Add a chain extender (e.g., a diamine like ethylenediamine) to the dispersion to increase the molecular weight.

    • Allow the chain extension reaction to proceed under stirring for 1-2 hours at a controlled temperature.

  • Solvent Removal (if applicable):

    • If a solvent like acetone was used, remove it under reduced pressure using a rotary evaporator to obtain the final aqueous dispersion.

Visualizations

Experimental Workflow

WPU_Workflow start Start: Charge Reagents (Polyol, DMBA, Solvent) prepolymer Step 1: Prepolymer Synthesis - Add Diisocyanate - React at 75-80°C start->prepolymer Heat neutralize Step 2: Neutralization - Cool to 40-50°C - Add Triethylamine (TEA) prepolymer->neutralize Cool disperse Step 3: Dispersion - Add DI Water - High-Speed Stirring neutralize->disperse Phase Inversion chain_extend Step 4: Chain Extension - Add Diamine - React for 1-2h disperse->chain_extend finish Final Product: Stable WPU Dispersion chain_extend->finish

Caption: General experimental workflow for synthesizing a waterborne polyurethane dispersion.

Factors Influencing Particle Size

Particle_Size_Factors particle_size Particle Size dmba DMBA Content dmba->particle_size Increase -> Decrease neutralization Degree of Neutralization neutralization->particle_size Increase (to 100%) -> Decrease stirring Stirring Speed stirring->particle_size Increase -> Decrease solids Solid Content solids->particle_size Increase -> Increase nco_oh NCO/OH Ratio nco_oh->particle_size Increase -> Decrease

Caption: Key formulation and process parameters affecting the final WPU particle size.

References

preventing gelation during the synthesis of polyesters with DMBA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-bis(hydroxymethyl)propionic acid (DMBA) in polyester synthesis. This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges, with a specific focus on preventing premature gelation.

Troubleshooting Guide: Preventing Gelation

Gelation, the formation of an insoluble cross-linked polymer network, is a critical issue in polyester synthesis when using trifunctional monomers like DMBA. Below are common problems, their probable causes, and recommended solutions.

Problem ID Issue Probable Cause(s) Recommended Solution(s)
GEL-001 Reaction mixture gels prematurely, before reaching the desired molecular weight or acid number.High Concentration of DMBA: The trifunctionality of DMBA (one carboxyl group and two hydroxyl groups) promotes branching, and an excessive amount can rapidly lead to a cross-linked network.- Reduce DMBA Concentration: Carefully control the molar ratio of DMBA to other diols and diacids in the reaction. - Staged Addition: Introduce DMBA later in the polymerization process after a linear prepolymer has formed.
GEL-002 Gelation occurs unexpectedly, even with a seemingly appropriate DMBA concentration.High Reaction Temperature: Elevated temperatures can accelerate side reactions, including etherification between hydroxyl groups, leading to uncontrolled branching.[1] Inappropriate Catalyst: Some catalysts can promote side reactions that contribute to gelation.- Optimize Reaction Temperature: Maintain the reaction temperature within a controlled range, typically between 180-220°C for melt polycondensation.[2] - Select an Appropriate Catalyst: Use catalysts known for promoting esterification with high selectivity, such as tin-based catalysts (e.g., stannous octoate) or titanium-based catalysts. The catalyst concentration should also be optimized.
GEL-003 The viscosity of the reaction mixture increases too rapidly, making processing difficult and leading to gelation.Incorrect Monomer Stoichiometry: An imbalance in the overall ratio of hydroxyl to carboxyl groups can lead to rapid network formation once a critical point is reached.- Precise Stoichiometric Control: Use the Carothers equation to calculate the theoretical gel point based on your monomer functionalities and ratios. Ensure the overall stoichiometry is well-controlled. - Use a Chain Stopper: Introduce a monofunctional monomer (e.g., a monocarboxylic acid or a mono-ol) to cap some of the growing chains and limit the overall molecular weight.
GEL-004 The final polymer is insoluble, indicating cross-linking.Extended Reaction Time: Allowing the polymerization to proceed for too long, especially at high temperatures, can lead to the formation of a gelled product.- Monitor Reaction Progress: Regularly measure the acid number or viscosity of the reaction mixture and stop the reaction once the target value is achieved. - Quench the Reaction: Rapidly cool the reaction mixture to halt the polymerization process.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DMBA in polyester synthesis?

DMBA serves as a hydrophilic and branching agent. Its carboxyl group can be neutralized to impart water-dispersibility to the polyester, which is particularly useful for creating waterborne coatings and adhesives.[3] The two hydroxyl groups allow it to be incorporated into the polyester backbone, creating a branch point.

Q2: How can I predict the onset of gelation in my reaction?

The gel point can be predicted using the Carothers equation, which relates the extent of reaction at the gel point (p_c) to the average functionality (f_avg) of the monomers.

p_c = 2 / f_avg

Where the average functionality is calculated as:

f_avg = (Σ N_i * f_i) / (Σ N_i)

Here, N_i is the number of moles of monomer i and f_i is its functionality. For a system containing a diacid (f=2), a diol (f=2), and DMBA (f=3), careful calculation of the average functionality is crucial for predicting the gel point.[4][5][6][7]

Q3: Can the order of monomer addition affect gelation?

Yes, the order of addition can be critical. A common strategy to prevent premature gelation is to first react the diacid and diol to form a linear prepolymer. DMBA can then be added in a second stage to introduce branching in a more controlled manner.

Q4: Are there any analytical techniques to monitor the progression towards gelation?

Monitoring the viscosity of the reaction mixture is a practical way to track the increase in molecular weight and the approach to the gel point. A sudden, sharp increase in viscosity is a strong indicator of impending gelation. Additionally, techniques like Gel Permeation Chromatography (GPC) can be used to monitor the molecular weight distribution of the polymer throughout the reaction.

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation for a Linear-Branched Polyester

This protocol is designed to synthesize a polyester with controlled branching by incorporating DMBA in a second stage to minimize the risk of gelation.

Materials:

  • Diacid (e.g., Adipic Acid)

  • Diol (e.g., 1,4-Butanediol)

  • DMBA (2,2-bis(hydroxymethyl)propionic acid)

  • Catalyst (e.g., Stannous Octoate, 0.1-0.5 mol% of the diacid)

  • Nitrogen gas supply

Procedure:

Stage 1: Synthesis of Linear Prepolymer

  • Charge the diacid and a molar excess of the diol (e.g., 1:1.2 molar ratio) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal.

  • Heat the mixture to 150-160°C under a slow nitrogen purge to melt the reactants and initiate the esterification reaction.

  • Gradually increase the temperature to 180-200°C over 2-3 hours to drive the reaction and distill off the water of condensation.

  • Continue the reaction until the acid number of the mixture drops to a predetermined value (e.g., < 20 mg KOH/g), indicating the formation of a low molecular weight linear prepolymer.

Stage 2: Incorporation of DMBA

  • Cool the reaction mixture to 160-170°C.

  • Add the desired amount of DMBA to the reactor. The molar percentage of DMBA should be carefully calculated based on the desired degree of branching and to stay below the theoretical gel point.

  • Add the catalyst at this stage.

  • Slowly increase the temperature to 190-210°C and apply a vacuum (e.g., 10-20 mmHg) to facilitate the removal of condensation byproducts and drive the polymerization forward.

  • Monitor the viscosity of the reaction mixture closely. Stop the reaction by cooling down the reactor when the desired viscosity or molecular weight is achieved, before the onset of gelation.

Protocol 2: Synthesis of a Waterborne Polyester Dispersion

This protocol outlines the synthesis of a water-dispersible polyester by neutralizing the carboxyl group of DMBA.

Materials:

  • Polyester synthesized with DMBA (from Protocol 1)

  • Tertiary amine for neutralization (e.g., Triethylamine, TEA)

  • Deionized water

Procedure:

  • Ensure the polyester from Protocol 1 has an appropriate acid number (typically 20-50 mg KOH/g) for stable dispersion.

  • Cool the polyester to 70-80°C to reduce its viscosity.

  • Slowly add a stoichiometric amount of TEA to the molten polyester with vigorous stirring to neutralize the carboxylic acid groups from the DMBA.

  • Continue stirring for 30-60 minutes to ensure complete neutralization.

  • With high-speed agitation, slowly add deionized water to the neutralized polyester to induce phase inversion and form a stable aqueous dispersion.

Quantitative Data

The following table provides illustrative data on how varying the molar percentage of DMBA can affect the theoretical gel point and the observed reaction time to gelation in a hypothetical polyester synthesis. This data is intended for educational purposes to demonstrate the critical impact of DMBA concentration.

Molar % of DMBA (relative to total diols) Average Functionality (f_avg) Calculated Gel Point (p_c) Observed Time to Gelation (hours at 200°C)
2%2.020.99> 8
5%2.050.976~ 6
10%2.100.952~ 3.5
15%2.150.930~ 2

Note: The observed time to gelation is highly dependent on specific reaction conditions such as catalyst type and concentration, and reaction temperature.

Visualizations

Gelation Mechanism with DMBA

The following diagram illustrates how the trifunctional nature of DMBA leads to the formation of a cross-linked polymer network, resulting in gelation.

GelationMechanism cluster_reactants Reactants cluster_polymer Polymer Chains Diacid Diacid (HOOC-R-COOH) Linear Linear Polyester Chain Diacid->Linear Polycondensation Diol Diol (HO-R'-OH) Diol->Linear DMBA DMBA (COOH-C(CH₂OH)₂) Branched Branched Polyester Chain DMBA->Branched Branching Point Linear->Branched Crosslinked Cross-linked Network (Gel) Branched->Crosslinked Further Reaction Branched->Crosslinked

Caption: Role of DMBA in polyester gelation.

Experimental Workflow for Preventing Gelation

This workflow diagram outlines the key decision points and steps in a polyester synthesis involving DMBA to avoid premature gelation.

Workflow Start Start Synthesis Calculate Calculate Theoretical Gel Point (Carothers Eq.) Start->Calculate SetParams Set Monomer Ratios (DMBA concentration < Gel Point) Calculate->SetParams Stage1 Stage 1: Synthesize Linear Prepolymer SetParams->Stage1 Monitor1 Monitor Acid Number Stage1->Monitor1 Monitor1->Stage1 Continue Stage2 Stage 2: Add DMBA and Catalyst Monitor1->Stage2 Target Acid Number Reached Monitor2 Monitor Viscosity Stage2->Monitor2 Monitor2->Stage2 Continue Stop Stop Reaction (Cooling/Quenching) Monitor2->Stop Target Viscosity Reached End Final Polyester Stop->End

Caption: Workflow for controlled DMBA polyester synthesis.

References

Technical Support Center: Stabilizing Aqueous Polyurethane Dispersions (PUDs) with DMBA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aqueous polyurethane dispersions (PUDs) containing 2,2-bis(hydroxymethyl)butanoic acid (DMBA). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges and optimizing the stability of your DMBA-based PUDs.

I. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and storage of your aqueous polyurethane dispersions.

Q1: My PUD is unstable and shows signs of coagulation or sedimentation. What are the likely causes?

A1: The instability of aqueous polyurethane dispersions is a common issue that can stem from several factors throughout the synthesis process. Here are the primary causes to investigate:

  • Insufficient Hydrophilic Groups: DMBA, as the internal emulsifier, provides the necessary hydrophilic carboxylic groups to stabilize the polyurethane particles in water. An insufficient amount of DMBA will lead to a low surface charge density on the particles, causing them to agglomerate and settle over time.

  • Incomplete Neutralization: The carboxylic acid groups from DMBA must be neutralized with a tertiary amine (like triethylamine - TEA) to form carboxylate anions. These anions create electrostatic repulsion between the polyurethane particles, which is crucial for dispersion stability. Incomplete neutralization results in poor particle stabilization.

  • Incorrect NCO:OH Ratio: The molar ratio of isocyanate (NCO) groups to hydroxyl (OH) groups is a critical parameter. An improper ratio can lead to a prepolymer with an incorrect molecular weight or viscosity, affecting the subsequent dispersion step and the final stability of the PUD.

  • High Viscosity of the Prepolymer: If the prepolymer is too viscous, it will be difficult to disperse effectively in water, leading to large and unstable particles. This can be influenced by the molecular weight of the polyol, the NCO:OH ratio, and the reaction temperature.

  • Improper Dispersion Conditions: The temperature of the prepolymer and the water, as well as the agitation speed during the dispersion step, are crucial. Suboptimal conditions can lead to inefficient particle formation and a broad particle size distribution, which compromises stability.[1]

  • Presence of Solvents: While some processes use solvents like acetone to reduce viscosity, their incomplete removal can affect the long-term stability of the dispersion.

Q2: I'm observing a large and inconsistent particle size in my PUD. How can I achieve a smaller and more uniform particle size?

A2: Achieving a small and uniform particle size is key to a stable PUD with desirable film-forming properties. Here are the factors to control:

  • Increase DMBA Content: A higher concentration of DMBA leads to a greater number of hydrophilic centers on the polyurethane backbone. This results in the formation of smaller, more stable particles during the dispersion process.

  • Optimize the Degree of Neutralization: The degree of neutralization of the DMBA's carboxylic acid groups directly impacts particle size. As the neutralization degree approaches 100%, the hydrophilicity of the prepolymer increases, generally leading to a decrease in particle size. However, excessive neutralizing agent can increase the ionic strength of the aqueous phase, which may compress the electrical double layer and reduce stability.[2]

  • Control Prepolymer Viscosity: Lowering the prepolymer viscosity facilitates better dispersion in water, resulting in smaller particles. This can be achieved by:

    • Using a lower molecular weight polyol.

    • Adjusting the NCO:OH ratio.

    • Increasing the prepolymer temperature (within a range that doesn't cause side reactions).

    • Temporarily reducing viscosity with a solvent like acetone, which is later removed (in the acetone process).

  • Optimize Dispersion Process:

    • Temperature: Decreasing the temperature of both the prepolymer and the water during dispersion can lead to smaller and more narrowly distributed particles.[1]

    • Agitation: High shear mixing during the dispersion step is essential for breaking down the prepolymer into fine droplets.

Q3: The viscosity of my final PUD is too high. What can I do to lower it?

A3: High viscosity in the final dispersion can be problematic for application and processing. Here's what to consider:

  • Particle Size and Distribution: A high concentration of very fine particles or a broad particle size distribution can lead to increased viscosity.

  • Solid Content: A higher solids content will naturally result in a higher viscosity. If possible, diluting the dispersion can be a simple solution, though this may not be ideal for all applications.

  • DMBA Content: Increasing the DMBA content, while beneficial for stability and smaller particle size, can also contribute to a higher viscosity of the final dispersion. Finding the right balance is key.

  • Chain Extension: The type and amount of chain extender used after dispersion can significantly impact the molecular weight of the final polymer and thus the viscosity.

Q4: My PUD appears stable initially but becomes unstable during storage. What causes poor storage stability?

A4: Long-term stability is a critical quality parameter for PUDs. A dispersion that is stable initially but degrades over time may have underlying issues:

  • Residual Isocyanate Groups: If the chain extension reaction is incomplete, residual NCO groups can slowly react with water during storage. This can lead to an increase in molecular weight, particle size, and eventually, instability.[3]

  • Hydrolytic Degradation: The ester linkages in polyester-based polyols can be susceptible to hydrolysis, especially at non-neutral pH values. This can break down the polymer backbone and lead to instability.

  • Insufficient Neutralization: Even a slight deficiency in the neutralization of DMBA can lead to a gradual decrease in electrostatic repulsion between particles over time, resulting in aggregation.

  • Broad Particle Size Distribution: Dispersions with a wide range of particle sizes are prone to Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, leading to an overall increase in particle size and eventual sedimentation.

II. Quantitative Data Summary

The following tables summarize the quantitative effects of key formulation variables on the properties of aqueous polyurethane dispersions.

Note: The following data is based on studies using Dimethylolpropionic Acid (DMPA), a close structural and functional analog of DMBA. Similar trends are expected for DMBA-based systems.

Table 1: Effect of DMPA Content on Particle Size and Zeta Potential

DMPA Content (wt%)Average Particle Size (nm)Zeta Potential (mV)
4.0150-35
5.090-45
6.060-55
7.040-60

Data synthesized from trends reported in scientific literature.[4] As DMPA content increases, the higher concentration of ionic groups leads to smaller particle sizes and a more negative zeta potential, both of which contribute to enhanced stability.

Table 2: Effect of Degree of Neutralization on Average Particle Size

Degree of Neutralization of DMPA (%)Average Particle Size (nm)
85120
9095
9570
10050
11065

Data adapted from studies on DMPA-based PUDs.[2][5] The average particle size generally decreases as the degree of neutralization approaches 100%. A neutralization degree beyond 100% can lead to an increase in particle size due to the increased ionic strength of the aqueous phase.

III. Experimental Protocols & Methodologies

This section provides detailed methodologies for two common processes used in the synthesis of DMBA-based aqueous polyurethane dispersions.

A. Prepolymer Mixing Method (Solvent-Free)

This method avoids the use of large amounts of organic solvents, making it an environmentally friendlier option.

1. Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Poly(butylene adipate) glycol - PBA)

  • Diisocyanate (e.g., Isophorone diisocyanate - IPDI, Hexamethylene diisocyanate - HDI)

  • This compound (DMBA)

  • Neutralizing agent (e.g., Triethylamine - TEA)

  • Chain extender (e.g., Ethylenediamine - EDA)

  • Deionized water

2. Equipment:

  • Jacketed reaction vessel with a mechanical stirrer, nitrogen inlet, and temperature controller.

  • High-speed homogenizer or emulsifier.

3. Procedure:

  • Drying of Polyol: Dry the polyol (e.g., 90-110 g of PBA 2000) at 120°C in a vacuum for approximately two hours to remove any residual moisture.[6]

  • Prepolymer Formation - Step 1: In the reaction vessel, mix the dried polyol with DMBA (e.g., 7.0-8.0 g) at 90°C with stirring (e.g., 100 rpm) under a nitrogen atmosphere until the mixture becomes clear (approximately 1 hour).[6]

  • Prepolymer Formation - Step 2: Add the diisocyanate (e.g., a mixture of HDI and IPDI) to the vessel and continue the reaction at 90°C with stirring (50-100 rpm) to form the NCO-terminated prepolymer. The reaction progress can be monitored by titrating for the NCO content.[6]

  • Neutralization: Cool the prepolymer to 65°C and add the neutralizing agent (TEA) stoichiometrically to neutralize the carboxylic acid groups of the DMBA. Mix for 10-15 minutes.[6]

  • Dispersion: While maintaining the temperature, add deionized water to the neutralized prepolymer under high-speed stirring (e.g., 2000 rpm) over a period of about one hour to form the prepolymer dispersion.[6]

  • Chain Extension: Add the chain extender (e.g., EDA) to the dispersion while continuing to stir at high speed. The chain extension reaction is typically carried out for 1-2 hours to increase the molecular weight of the polyurethane.[6]

  • Final Product: The result is a stable, solvent-free aqueous polyurethane dispersion.

B. Acetone Process

This process utilizes acetone to reduce the viscosity of the prepolymer, which can facilitate the formation of smaller particles. The acetone is later removed by distillation.

1. Materials:

  • Polyol (e.g., Poly(ethylene adipate) - EGAA)

  • Diisocyanate (e.g., 4,4′-diphenylmethane diisocyanate - MDI)

  • Dimethylolpropionic acid (DMPA) or DMBA

  • Chain extender (e.g., Ethylene glycol - EG)

  • Neutralizing agent (e.g., Triethylamine - TEA)

  • Acetone (anhydrous)

  • Deionized water

2. Equipment:

  • Jacketed reaction vessel with a mechanical stirrer, nitrogen inlet, condenser, and temperature controller.

  • Rotary evaporator.

3. Procedure:

  • Prepolymer Synthesis: In the reaction vessel, react the polyol, DMBA, and a short-chain diol chain extender with an excess of diisocyanate in the presence of acetone under a nitrogen atmosphere at an elevated temperature (e.g., 75-80°C) until the theoretical NCO content is reached.

  • Neutralization: Cool the prepolymer solution to about 50°C and add TEA (e.g., 1.2 equivalents to the carboxylic acid groups) and continue stirring for 1 hour.[7]

  • Dispersion (Phase Inversion): While maintaining the temperature at 50°C, add deionized water dropwise to the acetone solution of the neutralized prepolymer under vigorous stirring (e.g., 750 rpm). Continue stirring for an additional 30 minutes after the water addition is complete.[7]

  • Solvent Removal: Remove the acetone from the dispersion using a rotary vacuum evaporator.[7]

  • Final Product: The result is a milky-white aqueous polyurethane dispersion. The final solids content can be adjusted by adding more water if necessary.

IV. Visualizations

The following diagrams illustrate key experimental workflows and the logical relationships influencing the stability of DMBA-based aqueous polyurethane dispersions.

experimental_workflow_prepolymer_mixing cluster_prepolymer Prepolymer Synthesis cluster_dispersion Dispersion & Chain Extension polyol Dry Polyol dmba Add DMBA polyol->dmba Mix until clear diisocyanate Add Diisocyanate dmba->diisocyanate react_prepolymer React at 90°C diisocyanate->react_prepolymer Monitor NCO content neutralize Cool to 65°C & Add TEA react_prepolymer->neutralize disperse Add Water (High Shear) neutralize->disperse chain_extend Add Chain Extender disperse->chain_extend final_pud Stable Aqueous PUD chain_extend->final_pud

Caption: Workflow for the Prepolymer Mixing Method.

experimental_workflow_acetone_process cluster_prepolymer_acetone Prepolymer Synthesis in Acetone cluster_dispersion_acetone Dispersion & Solvent Removal reactants Polyol, DMBA, Diisocyanate acetone Add Acetone reactants->acetone react_prepolymer_acetone React at 75-80°C acetone->react_prepolymer_acetone Monitor NCO content neutralize_acetone Cool to 50°C & Add TEA react_prepolymer_acetone->neutralize_acetone disperse_acetone Add Water (Vigorous Stirring) neutralize_acetone->disperse_acetone Phase Inversion remove_acetone Remove Acetone (Rotovap) disperse_acetone->remove_acetone final_pud_acetone Stable Aqueous PUD remove_acetone->final_pud_acetone

Caption: Workflow for the Acetone Process.

stability_factors cluster_inputs Formulation & Process Variables cluster_properties Intermediate Properties dmba_conc DMBA Concentration hydrophilicity Prepolymer Hydrophilicity dmba_conc->hydrophilicity Increases neutralization Degree of Neutralization neutralization->hydrophilicity Increases nco_oh NCO:OH Ratio viscosity Prepolymer Viscosity nco_oh->viscosity Influences polyol_mw Polyol Molecular Weight polyol_mw->viscosity Influences agitation Dispersion Agitation particle_size Particle Size agitation->particle_size Decreases temperature Dispersion Temperature temperature->particle_size Decreases hydrophilicity->particle_size Decreases zeta_potential Zeta Potential hydrophilicity->zeta_potential Increases |-| viscosity->particle_size Influences stability PUD Stability particle_size->stability Smaller is better zeta_potential->stability Higher absolute value is better

Caption: Key Factors Influencing PUD Stability.

References

Technical Support Center: Catalyst Selection for Efficient Polymerization of 2,6-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the efficient polymerization of 2,6-dimethylphenol (DMBA is a common but often ambiguous acronym, the focus here is on 2,6-dimethylphenol to produce poly(2,6-dimethyl-1,4-phenylene ether), PPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the polymerization of 2,6-dimethylphenol?

A1: The most prevalent and effective catalysts for the oxidative coupling polymerization of 2,6-dimethylphenol are copper-amine complexes.[1][2][3][4][5][6][7][8] These catalysts are typically formed from a copper salt (e.g., CuCl, CuBr, CuCl₂, or CuBr₂) and an amine ligand.[1] The choice of the amine ligand is crucial as its basicity and steric structure significantly influence the catalyst's activity and the resulting polymer's properties.[1][2][4] Common amine ligands include pyridine, n-butylamine, dibutylamine, and N,N,N',N'-tetramethylethylenediamine (TMEDA).[1][5][9]

Q2: What is the primary side product in this polymerization, and how can its formation be minimized?

A2: The primary side product is 3,3',5,5'-tetramethyldiphenoquinone (DPQ).[8][10] Its formation is a result of a competing C-C coupling reaction. The selectivity towards the desired poly(phenylene ether) (PPE) versus DPQ can be controlled by the choice of catalyst system and reaction conditions. For instance, certain mixed-amine ligand systems have been shown to maintain low DPQ yields.[8] Metal-free catalyst systems, such as those using benzoyl peroxide (BPO) with an amine like N,N-dimethyl-p-toluidine (DMT), can also achieve very low DPQ formation.[10]

Q3: How can I control the molecular weight of the resulting poly(2,6-dimethyl-1,4-phenylene ether) (PPE)?

A3: The molecular weight of PPE can be controlled by several factors:

  • Catalyst to Monomer Ratio: Adjusting this ratio is a primary method for tuning the molecular weight.[8]

  • Ligand Selection: The type of amine ligand used in the copper complex affects the polymerization rate and chain growth, thereby influencing the final molecular weight.[4]

  • Reaction Time and Temperature: These parameters can be optimized to achieve the desired molecular weight.[9]

  • Redistribution Reactions: A high molecular weight PPE can be depolymerized to a lower, controlled molecular weight by reacting it with a phenolic compound in the presence of a catalyst.[11][12][13]

  • Use of Additives: The addition of certain compounds can influence the final molecular weight.[8]

Q4: Is it possible to synthesize metal-free poly(2,6-dimethyl-1,4-phenylene ether)?

A4: Yes, metal-free PPE can be synthesized. One reported method involves the use of a non-metal catalyst system, such as benzoyl peroxide (BPO) in combination with an amine like N,N-dimethyl-p-toluidine (DMT).[10] This approach is particularly useful for applications where metal contamination is a concern, such as in electronics, due to the superior dielectric properties of the resulting polymer.[10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Polymer Yield - Inactive or inefficient catalyst. - Impurities in monomer or solvent. - Suboptimal reaction conditions (temperature, time, oxygen supply). - Incorrect catalyst/monomer ratio.- Ensure the purity of the 2,6-dimethylphenol monomer and solvents. - Verify the activity of the copper-amine catalyst; prepare it fresh if necessary. - Optimize the reaction temperature and time based on literature for the specific catalyst system.[9] - Ensure a continuous and sufficient supply of oxygen. - Systematically vary the catalyst to monomer ratio to find the optimal concentration.[8]
Low Molecular Weight - High catalyst concentration. - Presence of chain-terminating impurities. - Inappropriate ligand for the desired molecular weight. - Reaction conditions favoring termination over propagation.- Decrease the catalyst concentration. - Purify the monomer and solvent to remove any potential chain-terminating agents. - Experiment with different amine ligands, as their steric and electronic properties affect chain growth.[2][4] - Consider a redistribution reaction of a high molecular weight PPE to achieve a controlled lower molecular weight.[11]
High Polydispersity Index (PDI) - Non-uniform initiation and propagation rates. - Chain transfer or side reactions. - Catalyst heterogeneity.- Employ an immobilized catalyst system, such as a copper-amine complex on a support like SBA-15, which has been shown to significantly reduce PDI compared to homogeneous systems.[6][14] - Precisely control the reaction temperature to ensure uniform reaction kinetics.
Polymer Discoloration - Formation of colored byproducts like DPQ. - Oxidation of the polymer backbone at high temperatures. - Residual catalyst in the final product.- Optimize the catalyst system to minimize the formation of DPQ.[8][10] - Avoid excessively high reaction or processing temperatures. - Ensure complete removal of the copper catalyst after polymerization by washing with an acidic solution or a chelating agent like EDTA.[1][15][16]
Inconsistent Results - Variability in reagent purity. - Inconsistent catalyst preparation. - Fluctuations in reaction conditions (e.g., oxygen flow rate, stirring speed).- Use reagents from the same batch with verified purity. - Standardize the catalyst preparation procedure. - Utilize mass flow controllers for precise oxygen delivery and maintain consistent stirring to ensure a homogeneous reaction mixture.

Data Presentation: Catalyst Performance in 2,6-Dimethylphenol Polymerization

Table 1: Performance of Various Copper-Amine Catalyst Systems

Catalyst SystemLigandSolventTemp (°C)Time (h)Yield (%)Mₙ ( g/mol )Mₙ/MₙReference
CuCl/Pyridine (Conventional)PyridineToluene/Pyridine (5/1)4012-81,00040[6][14]
Immobilized CuCl-Diamine on SBA-15N,N,N'-trimethyl-N'-trimethoxysilylpropylethylenediamineToluene/Pyridine (5/1)4012-44,0003.9[6][14]
CuBr/n-butylamine/dibutylamine (1:1)n-butylamine/dibutylamine---HighHigh-[5]
Cu/TMEDAN,N,N',N'-tetramethylethylenediamineToluene/Water506.2-47,000 - 78,000-[9]
CuBr₂-MAPTMSN-methylaminopropyltrimethoxysilaneToluene254-10HighHigh-[1]

Table 2: Performance of a Metal-Free Catalyst System

Catalyst SystemAmineSolventYield (%)Mₙ ( g/mol )PDIDPQ Yield (%)Reference
Benzoyl Peroxide (BPO)N,N-dimethyl-p-toluidine (DMT)CH₃CN68.44,000 - 6,0001.500.026[10]

Experimental Protocols

1. General Protocol for Oxidative Coupling Polymerization using a Copper-Amine Catalyst

This protocol is a general guideline and may require optimization for specific catalyst systems and desired polymer properties.

  • Materials: 2,6-dimethylphenol, copper salt (e.g., CuCl), amine ligand (e.g., TMEDA), solvent (e.g., toluene), methanol, hydrochloric acid.

  • Procedure:

    • In a reaction flask equipped with a mechanical stirrer, gas inlet, and condenser, dissolve the copper salt and the amine ligand in the chosen solvent.

    • Separately, dissolve the 2,6-dimethylphenol monomer in the same solvent.

    • Purge the reaction flask with oxygen and maintain a continuous, gentle flow of oxygen throughout the reaction.

    • Slowly add the monomer solution to the catalyst solution while stirring vigorously.

    • Maintain the reaction at the desired temperature (e.g., 25-50 °C) for the specified duration (e.g., 4-12 hours).[1][9]

    • To terminate the polymerization, stop the oxygen flow and add a mixture of methanol and hydrochloric acid to precipitate the polymer and deactivate the catalyst.[15]

    • Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and residual catalyst.

    • Dry the polymer under vacuum at an elevated temperature (e.g., 100 °C) until a constant weight is achieved.[15]

2. Protocol for Metal-Free Polymerization

This protocol is based on the use of benzoyl peroxide (BPO) and an amine.[10]

  • Materials: 2,6-dimethylphenol, benzoyl peroxide (BPO), N,N-dimethyl-p-toluidine (DMT), acetonitrile (CH₃CN), methanol.

  • Procedure:

    • Dissolve 2,6-dimethylphenol, BPO, and DMT in acetonitrile in a reaction flask.

    • Stir the mixture at a controlled temperature under an inert atmosphere (e.g., nitrogen).

    • Monitor the reaction progress by techniques such as gas chromatography (GC) to determine monomer conversion.

    • After the desired conversion is reached, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Catalyst and Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Product Isolation and Purification cluster_analysis Characterization cat_prep Prepare Catalyst Solution (e.g., CuCl + Amine in Toluene) reaction Combine Solutions in Reactor Under Oxygen Atmosphere cat_prep->reaction mon_prep Prepare Monomer Solution (2,6-Dimethylphenol in Toluene) mon_prep->reaction polymerize Stir at Controlled Temperature (e.g., 25-50 °C) reaction->polymerize terminate Terminate with HCl/Methanol polymerize->terminate precipitate Precipitate Polymer terminate->precipitate wash Wash with Methanol precipitate->wash dry Dry Under Vacuum wash->dry analysis Analyze PPE (GPC, NMR, DSC) dry->analysis

Caption: Experimental workflow for the oxidative coupling polymerization of 2,6-dimethylphenol.

logical_relationship catalyst Catalyst System (Cu-Amine Complex) performance Polymerization Performance catalyst->performance conditions Reaction Conditions (Temp, Time, Solvent) conditions->performance monomer Monomer Purity monomer->performance properties Final PPE Properties performance->properties mw Molecular Weight properties->mw pdi Polydispersity (PDI) properties->pdi yield Yield properties->yield side_products Side Products (DPQ) properties->side_products

Caption: Key factors influencing the properties of poly(2,6-dimethyl-1,4-phenylene ether).

References

Technical Support Center: Addressing Yellowing in DMBA-Based Polyurethane Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering yellowing in dimethylolbutanoic acid (DMBA)-based polyurethane coatings during their experiments.

Troubleshooting Guide

This guide addresses common issues related to the yellowing of DMBA-based polyurethane coatings in a question-and-answer format.

Question 1: My DMBA-based polyurethane coating is yellowing immediately after curing, even without UV exposure. What is the likely cause?

Answer: Immediate yellowing upon curing is often related to thermal oxidation rather than photodegradation. Several factors could be at play:

  • High Curing Temperature: Excessive curing temperatures can initiate thermal degradation of the polyurethane, leading to the formation of chromophores (color-causing groups). Polyurethane thermal degradation can begin at temperatures as low as 150°C to 180°C.

  • Choice of Isocyanate: Aromatic isocyanates, such as Methylene Diphenyl Diisocyanate (MDI) or Toluene Diisocyanate (TDI), are inherently prone to oxidation at elevated temperatures, which can result in a yellow or brownish hue.

  • Amine Catalysts: Certain amine catalysts used in the polyurethane formulation can contribute to initial color and may promote thermal degradation.

  • Oxidation of Polyols: The polyol component, particularly polyether polyols, can be susceptible to oxidation during synthesis or curing, leading to discoloration.

Troubleshooting Steps:

  • Review Curing Profile: Optimize the curing temperature and time to the lowest effective levels recommended for your specific formulation.

  • Isocyanate Selection: If color stability is critical, consider using aliphatic isocyanates like Isophorone Diisocyanate (IPDI) or Hexamethylene Diisocyanate (HDI), which are much more resistant to thermal and photo-oxidation.

  • Catalyst Evaluation: Experiment with different types and concentrations of catalysts. Non-yellowing catalysts are commercially available.

  • Raw Material Quality: Ensure the purity and quality of your raw materials, including the polyol and DMBA, as impurities can sometimes accelerate discoloration.

Question 2: My polyurethane coating appears clear initially but yellows over time when exposed to laboratory lighting or sunlight. How can I prevent this?

Answer: This delayed yellowing is a classic sign of photodegradation, primarily caused by exposure to ultraviolet (UV) radiation. Aromatic polyurethanes are particularly susceptible to this issue. The UV energy excites the aromatic structures in the polymer backbone, leading to a series of chemical reactions that form yellowing products like quinones.[1]

Preventative Measures:

  • Incorporate UV Stabilizers: The most effective solution is to add a UV stabilization package to your formulation. This typically includes:

    • UV Absorbers: These molecules, such as benzotriazoles, absorb harmful UV radiation and dissipate it as harmless heat.[2]

    • Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers that interrupt the photo-oxidative degradation process.[3][4][5] They are particularly effective at protecting the surface of the coating.

  • Switch to Aliphatic Isocyanates: As mentioned previously, aliphatic isocyanates lack the aromatic rings that are the primary sites of photo-oxidation, making them inherently more resistant to yellowing.[1]

  • Control Lighting Conditions: If possible, store and handle the coated materials under lighting with low UV output.

Question 3: I am observing inconsistent yellowing across different batches of my DMBA-based polyurethane coating. What could be causing this variability?

Answer: Batch-to-batch inconsistency in yellowing can be frustrating and often points to subtle variations in the experimental process or raw materials.

Potential Sources of Variability:

  • Moisture Content: Variations in the moisture content of your reactants (polyols, solvents) can affect the stoichiometry of the polymerization and potentially lead to side reactions that contribute to color formation.

  • Catalyst Dosage: Inaccurate measurement of the catalyst can significantly impact the curing rate and thermal profile, leading to differences in thermal degradation.

  • Mixing and Dispersion: Inadequate mixing can result in localized areas with incorrect stoichiometry or poor dispersion of additives like UV stabilizers, leading to uneven yellowing.

  • Purity of DMBA: The quality and purity of the DMBA used as the hydrophilic monomer can influence the final properties of the polyurethane dispersion and its color stability.

  • Atmospheric Conditions: Exposure to atmospheric pollutants like nitrogen oxides (NOx) during curing can contribute to yellowing, and levels of these pollutants can vary.

Troubleshooting Steps:

  • Standardize Procedures: Strictly control all experimental parameters, including weighing of components, mixing times and speeds, and curing conditions.

  • Moisture Control: Dry all solvents and polyols before use and conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize moisture contamination.

  • Quality Control of Raw Materials: Use high-purity raw materials and consider performing quality control checks on incoming batches.

  • Ensure Homogeneous Mixing: Implement a robust mixing procedure to ensure all components, especially additives, are uniformly dispersed.

Frequently Asked Questions (FAQs)

Q1: Does DMBA itself contribute significantly to the yellowing of polyurethane coatings?

A1: DMBA (dimethylolbutanoic acid) is primarily used as an internal emulsifier to create stable waterborne polyurethane dispersions.[6] While the primary drivers of yellowing are the isocyanate and polyol components, the presence of any acidic functional group could potentially have a minor influence on the overall thermal and photo-oxidative stability. However, the choice between aromatic and aliphatic isocyanates has a much more substantial impact on yellowing. Some evidence suggests that coatings formulated with DMBA may exhibit good light resistance.

Q2: What is the primary chemical mechanism behind the UV-induced yellowing of aromatic polyurethane coatings?

A2: The photodegradation of aromatic polyurethanes is a complex process. A key mechanism involves the absorption of UV radiation by the aromatic rings in the isocyanate-derived segments of the polymer. This energy absorption can lead to the formation of photo-Fries rearrangement products and the generation of free radicals. These radicals react with oxygen to initiate a chain reaction of auto-oxidation, ultimately forming highly colored quinone-imide and azo-type structures, which are responsible for the yellow appearance.[3]

Q3: Are there any analytical techniques to quantify the extent of yellowing in my coatings?

A3: Yes, the most common method is to measure the Yellowness Index (YI) using a spectrophotometer or colorimeter.[7] The Yellowness Index is a single number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow. The ASTM E313 standard is a widely used method for this calculation.[7] Monitoring the change in Yellowness Index (ΔYI) over time during accelerated weathering tests provides a quantitative measure of the coating's resistance to yellowing.

Q4: What is the role of antioxidants in preventing yellowing?

A4: Antioxidants play a crucial role in inhibiting degradation that occurs through oxidation, which can be initiated by heat or UV light. They function by interrupting the oxidative chain reactions. There are two main types:

  • Primary Antioxidants (Radical Scavengers): Such as hindered phenols, they donate a hydrogen atom to reactive radicals, neutralizing them and preventing further degradation.

  • Secondary Antioxidants (Peroxide Decomposers): Such as phosphites, they decompose hydroperoxides, which are unstable intermediates in the oxidation process, into more stable, non-radical products.

A synergistic blend of primary and secondary antioxidants is often used for optimal protection against both thermal and photo-oxidation.

Data on the Performance of UV Stabilizers

The following table summarizes typical performance data for different UV stabilizer systems in a polyurethane coating subjected to accelerated weathering. The data is presented as the change in Yellowness Index (ΔYI) after a specified duration of exposure. A lower ΔYI indicates better resistance to yellowing.

FormulationUV Stabilizer SystemConcentration (wt%)Accelerated Weathering (Hours)ΔYI
ControlNone050015.2
ABenzotriazole UV Absorber1.05005.8
BHALS1.05006.5
CBenzotriazole UV Absorber + HALS0.5 + 0.55002.1
ControlNone0100028.9
ABenzotriazole UV Absorber1.0100012.3
BHALS1.0100013.8
CBenzotriazole UV Absorber + HALS0.5 + 0.510004.7

Note: These are representative values. Actual performance will depend on the specific polyurethane formulation, substrate, and exposure conditions.

Experimental Protocols

Protocol 1: Synthesis of a DMBA-Based Waterborne Polyurethane Dispersion

This protocol outlines the synthesis of a waterborne polyurethane dispersion using DMBA as the internal emulsifier.

Materials:

  • Isophorone diisocyanate (IPDI)

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • Dimethylolbutanoic acid (DMBA)

  • Triethylamine (TEA)

  • Ethylenediamine (EDA)

  • Acetone (anhydrous)

  • Deionized water

Procedure:

  • Prepolymer Formation:

    • Dry PTMEG and DMBA under vacuum at 80°C for 2 hours prior to use.

    • In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add PTMEG and IPDI.

    • Heat the mixture to 80°C and stir for 2 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.

  • Hydrophilic Chain Extension:

    • Cool the prepolymer to 70°C and add DMBA dissolved in a minimal amount of anhydrous acetone.

    • Continue stirring at 70°C for another 2 hours.

  • Neutralization and Dispersion:

    • Cool the mixture to 40°C and add TEA dropwise to neutralize the carboxylic acid groups of the DMBA.

    • Stir for 30 minutes.

    • With vigorous stirring, add deionized water to the prepolymer to form an aqueous dispersion.

  • Chain Extension:

    • Add a solution of EDA in deionized water dropwise to the dispersion for chain extension.

    • Continue stirring for 1 hour at room temperature.

  • Solvent Removal:

    • Remove the acetone under reduced pressure to obtain the final DMBA-based waterborne polyurethane dispersion.

Protocol 2: Accelerated Weathering Test (Adapted from ASTM G154)

This protocol describes an accelerated weathering test to evaluate the yellowing resistance of polyurethane coatings.

Equipment:

  • QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps.

  • Spectrophotometer or colorimeter.

Procedure:

  • Sample Preparation:

    • Apply the polyurethane coating to a suitable substrate (e.g., glass plates or steel panels) at a controlled thickness.

    • Cure the coatings according to the specified schedule.

    • Prepare at least three replicate samples for each formulation being tested.

  • Initial Color Measurement:

    • Before exposure, measure the initial Yellowness Index (YI_initial) of each sample according to ASTM E313.

  • Accelerated Weathering Exposure:

    • Place the samples in the QUV tester.

    • Set the exposure cycle according to ASTM G154, for example:

      • 8 hours of UV exposure at 60°C.

      • 4 hours of condensation at 50°C.

    • Run the test for a predetermined duration (e.g., 250, 500, 1000 hours).

  • Periodic Evaluation:

    • At specified intervals, remove the samples from the tester and measure the Yellowness Index (YI_final).

  • Data Analysis:

    • Calculate the change in Yellowness Index (ΔYI) for each sample: ΔYI = YI_final - YI_initial.

    • Compare the ΔYI values of different formulations to assess their relative yellowing resistance.

Visualizations

Yellowing_Mechanism PU Aromatic Polyurethane Backbone Radical_Formation Free Radical Formation PU->Radical_Formation leads to UV UV Radiation (Sunlight) UV->PU absorbs O2 Oxygen Oxidation Oxidative Chain Reaction O2->Oxidation Radical_Formation->Oxidation initiates Quinone Quinone-like Structures Oxidation->Quinone forms Yellowing Yellowing of Coating Quinone->Yellowing causes

Caption: Simplified mechanism of UV-induced yellowing in aromatic polyurethanes.

Troubleshooting_Workflow Start Yellowing Observed Immediate Immediate Yellowing (Post-Curing) Start->Immediate Delayed Delayed Yellowing (With UV Exposure) Start->Delayed Check_Temp Check Curing Temperature & Time Immediate->Check_Temp Check_Isocyanate Evaluate Isocyanate (Aromatic vs. Aliphatic) Immediate->Check_Isocyanate Delayed->Check_Isocyanate Add_Stabilizers Incorporate UV Absorbers & HALS Delayed->Add_Stabilizers Solution1 Optimize Curing Profile Check_Temp->Solution1 Solution2 Switch to Aliphatic Isocyanate Check_Isocyanate->Solution2 Solution3 Add UV Stabilization Package Add_Stabilizers->Solution3

Caption: Troubleshooting workflow for addressing yellowing in polyurethane coatings.

UV_Stabilization UV UV Radiation PU Polyurethane Coating UV->PU UVA UV Absorber (e.g., Benzotriazole) UV->UVA absorbs Radicals Free Radicals PU->Radicals generates Heat Harmless Heat UVA->Heat dissipates as HALS HALS (Hindered Amine Light Stabilizer) Stable Stabilized Coating HALS->Stable Radicals->HALS scavenges

Caption: Protective mechanisms of UV absorbers and HALS in polyurethane coatings.

References

Technical Support Center: Managing Reaction Kinetics of DMBA with Aromatic Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the reaction kinetics of 9,10-dimethyl-1,2-benzanthracene (DMBA) with aromatic isocyanates. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction between DMBA and an aromatic isocyanate?

The reaction between DMBA, a polycyclic aromatic hydrocarbon (PAH), and an aromatic isocyanate is anticipated to proceed via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, the aromatic ring of DMBA acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This type of reaction is analogous to a Friedel-Crafts acylation.[1][2][3] Due to the high electron density of the fused aromatic rings, PAHs like DMBA are generally more reactive than benzene in EAS reactions.[4][5] The reaction results in the formation of an N-aryl carbamoyl derivative of DMBA.

Q2: What are the primary factors influencing the reaction rate?

Several factors can significantly impact the kinetics of the DMBA-aromatic isocyanate reaction:

  • Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to increase the electrophilicity of the isocyanate and facilitate the reaction.[1][6]

  • Temperature: Like most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions.

  • Solvent: The choice of solvent can influence reaction rates and the solubility of reactants and products.[7]

  • Steric Hindrance: The substitution pattern on both the DMBA and the aromatic isocyanate can affect the reaction rate due to steric hindrance.

  • Concentration of Reactants: Higher concentrations of reactants will lead to a faster reaction rate.

Q3: What are the common side reactions to be aware of?

Isocyanates are highly reactive and can participate in several side reactions:

  • Reaction with Water: Moisture is a critical contaminant. Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate molecule to produce a stable, often insoluble, urea.[8][9]

  • Trimerization: In the presence of certain catalysts and at elevated temperatures, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings, leading to the formation of undesired oligomers.[10]

  • Reaction with other Nucleophiles: Any nucleophilic impurities in the reaction mixture can react with the isocyanate.

Q4: How can I monitor the progress of the reaction?

Several analytical techniques can be employed to monitor the reaction kinetics:

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic N=C=O stretching band of the isocyanate group (around 2250-2275 cm⁻¹) can be monitored over time.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the concentrations of reactants (DMBA, aromatic isocyanate) and the product (DMBA-isocyanate adduct) at different time points.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile components, GC-MS can be used to identify and quantify reactants and byproducts.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
No or very slow reaction Inactive or insufficient catalyst: The Lewis acid catalyst may be old, hydrated, or used in too low a concentration.Use a fresh, anhydrous Lewis acid catalyst. Optimize the catalyst concentration through a series of small-scale experiments.
Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature.Gradually increase the reaction temperature while monitoring for the onset of side reactions.
Deactivated aromatic ring: Although DMBA is electron-rich, certain substituents could deactivate the ring towards electrophilic attack.This is less likely with DMBA itself, but consider the structure of any substituted DMBA derivatives.
Formation of a white precipitate Moisture contamination: The precipitate is likely a disubstituted urea formed from the reaction of the isocyanate with water.Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Reaction mixture is foaming or bubbling Reaction with water: The gas is carbon dioxide, a byproduct of the reaction between the isocyanate and water.Immediately ensure the reaction vessel is not sealed to prevent pressure buildup. Identify and eliminate the source of moisture for future experiments.
Formation of an insoluble gel or solid Trimerization of the isocyanate: Certain catalysts and high temperatures can promote the formation of isocyanurate trimers, leading to cross-linking.[10]Carefully control the reaction temperature. Select a catalyst that favors the desired EAS reaction over trimerization.
Lower than expected yield Side reactions: The isocyanate may be consumed by reaction with water or other nucleophilic impurities.Rigorously exclude moisture and other nucleophiles from the reaction system. Purify all reactants and solvents.
Suboptimal stoichiometry: An incorrect ratio of DMBA to isocyanate can leave one reactant in excess and limit the yield of the desired adduct.Carefully calculate and precisely measure the amounts of DMBA and aromatic isocyanate.
Complex product mixture observed by HPLC or GC-MS Multiple reaction sites on DMBA: DMBA has several positions where electrophilic substitution can occur, potentially leading to a mixture of isomers.Characterize the different products using techniques like NMR and mass spectrometry. Reaction conditions (catalyst, solvent, temperature) may be optimized to favor the formation of a specific isomer.
Side reactions: The presence of multiple peaks could indicate the formation of ureas, isocyanurates, or other byproducts.Refer to the troubleshooting steps for specific side reactions.

Experimental Protocols

General Protocol for the Reaction of DMBA with an Aromatic Isocyanate

This is a general guideline and may require optimization for specific aromatic isocyanates and desired outcomes.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Ensure DMBA and the aromatic isocyanate are pure and dry.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser, dissolve DMBA in an appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide).

    • Under a positive pressure of nitrogen, add the Lewis acid catalyst (e.g., AlCl₃) portion-wise to the stirred solution.

    • In a separate flask, prepare a solution of the aromatic isocyanate in the same anhydrous solvent.

  • Reaction Execution:

    • Add the aromatic isocyanate solution dropwise to the DMBA solution at a controlled temperature (e.g., 0 °C or room temperature).

    • After the addition is complete, allow the reaction to proceed at the desired temperature for a specified time. Monitor the reaction progress using TLC, HPLC, or IR spectroscopy.

  • Work-up and Purification:

    • Upon completion, quench the reaction by carefully adding it to ice-water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or preparative HPLC.

  • Characterization:

    • Characterize the purified DMBA-isocyanate adduct using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_char Characterization prep1 Dry Glassware prep2 Use Anhydrous Solvents & Reagents setup Dissolve DMBA & Catalyst in Anhydrous Solvent prep2->setup addition Add Aromatic Isocyanate Solution Dropwise setup->addition monitoring Monitor Reaction Progress (TLC, HPLC, IR) addition->monitoring quench Quench Reaction monitoring->quench extract Extract & Wash quench->extract purify Purify Product (Chromatography, Recrystallization) extract->purify char Analyze Product (NMR, MS, IR) purify->char

Caption: Experimental workflow for the reaction of DMBA with an aromatic isocyanate.

troubleshooting_logic cluster_symptoms cluster_causes cluster_solutions start Reaction Issue? no_reaction No/Slow Reaction start->no_reaction precipitate White Precipitate start->precipitate gas Gas Evolution start->gas catalyst_issue Catalyst Inactive/Insufficient no_reaction->catalyst_issue temp_issue Temperature Too Low no_reaction->temp_issue moisture Moisture Contamination precipitate->moisture gas->moisture check_catalyst Use Fresh/More Catalyst catalyst_issue->check_catalyst increase_temp Increase Temperature temp_issue->increase_temp dry_conditions Ensure Anhydrous Conditions moisture->dry_conditions

Caption: Logic diagram for troubleshooting common issues in DMBA-isocyanate reactions.

reaction_pathway DMBA DMBA Aromatic System Adduct DMBA-Isocyanate Adduct Carbamoyl Derivative DMBA->Adduct Isocyanate Aromatic Isocyanate R-N=C=O Intermediate Activated Isocyanate-Catalyst Complex Isocyanate->Intermediate Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Intermediate Intermediate->Adduct Electrophilic Aromatic Substitution

Caption: Proposed reaction pathway for the synthesis of a DMBA-isocyanate adduct.

References

Technical Support Center: Enhancing Solid Content in DMBA-Based Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-bis(hydroxymethyl)propionic acid (DMBA)-based polyurethane dispersions (PUDs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to increase the solid content of your dispersions.

Frequently Asked Questions (FAQs)

Q1: What is the typical solid content achievable for DMBA-based PUDs?

A1: Commercially available DMBA-based PUDs typically have a solid content in the range of 30% to 45%. While stable dispersions can be synthesized within this range, achieving higher solid content (above 50%) often requires specific formulation and process optimization to manage viscosity and maintain stability.[1]

Q2: How does the DMBA concentration impact the solid content of the dispersion?

A2: The concentration of DMBA, the internal emulsifier, is a critical factor. An adequate amount of DMBA is necessary to ensure the stability of the polyurethane dispersion. However, an excessively high concentration of ionic groups from DMBA can lead to a significant increase in the viscosity of the dispersion, which in turn limits the achievable solid content.[2][3] Therefore, optimizing the DMBA content is a key strategy for maximizing solid content while maintaining low viscosity and good stability.

Q3: Can the timing of DMBA addition during synthesis affect the final dispersion properties?

A3: Yes, the stage at which DMBA is introduced into the reaction can influence the structure and properties of the final PUD. Adding DMBA before, during, or after the prepolymer formation will result in different distributions of the hard segments, which can affect particle size and stability.[4]

Troubleshooting Guide

Issue 1: Low Solid Content (<40%) with High Viscosity

  • Possible Cause: Excessive concentration of the internal emulsifier (DMBA). A higher concentration of ionic groups leads to smaller particle sizes and increased viscosity.

  • Troubleshooting Strategy 1: Optimize DMBA Content: Systematically decrease the weight percentage of DMBA in your formulation. This can lead to an increase in particle size and a reduction in viscosity, allowing for a higher solid content.

  • Troubleshooting Strategy 2: Introduce Non-ionic Hydrophilic Segments: Incorporate a non-ionic hydrophilic diol, such as polyethylene glycol (PEG), into your formulation. This allows for a reduction in the required amount of DMBA, helping to control viscosity and increase solid content. A study showed that associating PEG with DMBA increased the solid content from 41% to 52.7%.[3]

Issue 2: Unstable Dispersion at Higher Solid Content

  • Possible Cause: The particle size distribution is too narrow (unimodal), leading to inefficient packing and instability at higher concentrations.

  • Troubleshooting Strategy: Create a Bimodal Particle Size Distribution: A key strategy to achieve high solid content with low viscosity is to create a bimodal distribution of particle sizes. Smaller particles can fill the voids between larger particles, leading to more efficient packing and a higher overall solid content. This can be achieved by a two-step emulsification process where a prepolymer with a low content of hydrophilic groups (forming large particles) is emulsified with a prepolymer having a high content of hydrophilic groups (forming small particles).[5] A bimodal dispersion can achieve a solid content of ≥ 50% with low viscosity.[1]

Experimental Protocols

Protocol 1: Synthesis of High Solid Content PUD via Bimodal Particle Size Distribution

This protocol is based on a two-step emulsification process to create a bimodal particle size distribution.

Materials:

  • Polyester polyol (e.g., Poly(1,4-butylene adipate) glycol)

  • Isophorone diisocyanate (IPDI)

  • 2,2-bis(hydroxymethyl)propionic acid (DMBA)

  • Triethylamine (TEA) for neutralization

  • Ethylenediamine (EDA) as a chain extender

  • Acetone (solvent)

  • Deionized water

Methodology:

  • Step 1: Synthesis of Large Particle Size PUD (WPU-1):

    • Synthesize a polyurethane prepolymer with a low concentration of DMBA (e.g., < 2 wt%).

    • React the polyester polyol and IPDI at 80-85°C for 2-3 hours.

    • Add DMBA and continue the reaction for another 1-2 hours.

    • Cool the prepolymer to 40-50°C and neutralize with TEA.

    • Disperse the neutralized prepolymer in water under high shear, followed by chain extension with EDA to obtain a PUD with approximately 40% solid content and a larger particle size.[5]

  • Step 2: Synthesis of Small Particle Size Prepolymer (WPU-2):

    • Synthesize a second polyurethane prepolymer with a high concentration of DMBA (e.g., > 4 wt%).

  • Step 3: Two-Step Emulsification:

    • Use the WPU-1 emulsion from Step 1 to emulsify the WPU-2 prepolymer. This process will result in a final PUD with a bimodal particle size distribution and a high solid content.[5]

Protocol 2: Synthesis of High Solid Content PUD using a Non-ionic Hydrophilic Monomer

This protocol incorporates polyethylene glycol (PEG) to reduce the required DMBA content.

Materials:

  • Poly(ε-caprolactone) (PCL) diol

  • Isophorone diisocyanate (IPDI)

  • 2,2-bis(hydroxymethyl)propionic acid (DMBA)

  • Polyethylene glycol (PEG) (e.g., MW 400 or 1000 g/mol )[3]

  • Triethylamine (TEA)

  • Ethylenediamine (EDA)

  • Acetone

  • Deionized water

Methodology:

  • Prepolymer Synthesis:

    • React PCL diol, PEG, and IPDI at 80-85°C for 2-3 hours.

    • Add DMBA and continue the reaction for another 1-2 hours. The amount of DMBA can be reduced compared to a standard formulation due to the presence of PEG.

  • Neutralization and Dispersion:

    • Cool the prepolymer to 40-50°C and neutralize the carboxylic acid groups of DMBA with TEA.

    • Disperse the neutralized prepolymer in deionized water under vigorous stirring.

  • Chain Extension:

    • Add a solution of EDA in water to the dispersion for chain extension to obtain the final high solid content PUD.

Data Summary

Table 1: Effect of DMBA Content on PUD Properties

DMBA Content (wt%)Average Particle Size (nm)Viscosity (mPa·s)Maximum Solid Content (%)Reference
1.5> 100Low~40[2]
2.550 - 100Moderate~45[2]
3.5< 50High< 40[5]

Table 2: Comparison of Unimodal vs. Bimodal Dispersions

Particle Size DistributionViscosity at 50% Solid ContentMaximum Achievable Solid ContentReference
UnimodalHigh~40-45%[6]
BimodalLow> 55%[1][5]

Visualizations

experimental_workflow cluster_prepolymer Prepolymer Synthesis cluster_process Dispersion Process polyol Polyol (PCL/Polyester) prepolymer NCO-terminated Prepolymer polyol->prepolymer diisocyanate Diisocyanate (IPDI) diisocyanate->prepolymer dmba DMBA dmba->prepolymer neutralization Neutralization (TEA) prepolymer->neutralization dispersion Dispersion in Water neutralization->dispersion chain_extension Chain Extension (EDA) dispersion->chain_extension final_pud High Solid Content PUD chain_extension->final_pud

Caption: General workflow for the synthesis of DMBA-based polyurethane dispersions.

bimodal_strategy cluster_wpu1 Large Particle Synthesis cluster_wpu2 Small Particle Synthesis low_dmba Low DMBA Prepolymer wpu1 WPU-1 Dispersion (Large Particles) low_dmba->wpu1 emulsification Two-Step Emulsification wpu1->emulsification high_dmba High DMBA Prepolymer high_dmba->emulsification final_bimodal_pud High Solid Content Bimodal PUD emulsification->final_bimodal_pud

Caption: Strategy for achieving high solid content via a bimodal particle size distribution.

References

Validation & Comparative

Unveiling the Impact of DMBA and DMPA on Waterborne Polyurethane Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of dimethylolbutanoic acid (DMBA) and dimethylolpropionic acid (DMPA) as hydrophilic chain extenders in waterborne polyurethanes (WBPUs) reveals distinct influences on the final properties of the polymer dispersions and films. While both serve the crucial role of imparting water dispersibility, their structural differences lead to notable variations in particle size, crystallinity, and mechanical performance of the resulting materials.

Waterborne polyurethanes have garnered significant attention as environmentally friendly alternatives to their solvent-based counterparts, owing to the reduction of volatile organic compounds (VOCs). The incorporation of a hydrophilic internal emulsifier, such as DMBA or DMPA, is a key step in the synthesis of stable WBPU dispersions. These dihydroxy carboxylic acids are built into the polyurethane backbone, and their carboxyl groups are subsequently neutralized to create ionic centers that facilitate dispersion in water.

Executive Summary of Comparative Performance

A direct comparative study on hyperbranched waterborne polyurethanes reveals key differences in the performance of WBPUs synthesized with DMBA versus DMPA. The crystallinity of the resulting polyurethane was found to be lower when DMBA was used as the chain extender compared to DMPA. Conversely, WBPUs formulated with DMPA exhibited a minimal particle size in the emulsion. Despite these differences, the thermal stability of the polyurethanes was found to be nearly identical, regardless of which hydrophilic chain extender was used.

Quantitative Data Comparison

The following tables summarize the key performance differences observed in waterborne polyurethanes when DMBA or DMPA are used as the hydrophilic chain extender. It is important to note that a direct, comprehensive side-by-side quantitative comparison under identical experimental conditions is not extensively available in the public literature. The data presented here is a compilation from various studies and should be interpreted with consideration for potential variations in experimental parameters.

Table 1: Comparison of WBPU Dispersion Properties

PropertyEffect of Increasing DMBA ContentEffect of Increasing DMPA ContentKey Differences & Remarks
Particle Size DecreasesDecreasesDMPA-based WBPUs tend to exhibit a smaller particle size.[1][2]
Viscosity IncreasesIncreasesThe viscosity of the dispersion is influenced by particle size and inter-particle interactions.
Stability Enhances dispersion stabilityEnhances dispersion stabilityBoth provide good stability, crucial for coating and adhesive applications.[3]

Table 2: Comparison of WBPU Film Properties

PropertyEffect of Increasing DMBA ContentEffect of Increasing DMPA ContentKey Differences & Remarks
Tensile Strength Generally increasesGenerally increasesThe final mechanical properties are highly dependent on the overall formulation.
Elongation at Break Varies with formulationVaries with formulationDependent on the soft and hard segment composition.
Thermal Stability Similar to DMPA-based WBPUsSimilar to DMBA-based WBPUsThe choice between DMBA and DMPA has a minimal impact on thermal resistance.[1]
Water Absorption IncreasesIncreasesHigher concentrations of either hydrophilic extender lead to increased water sensitivity.
Crystallinity Lower crystallinity observedHigher crystallinity compared to DMBAThis can influence the mechanical properties and solvent resistance of the film.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of waterborne polyurethanes are crucial for reproducible research. Below are generalized experimental protocols for preparing WBPUs using either DMBA or DMPA.

Synthesis of Waterborne Polyurethane (Acetone Process)

A typical procedure for synthesizing an anionic waterborne polyurethane dispersion involves a two-step process:

  • Prepolymer Synthesis: A prepolymer is first synthesized by reacting a diisocyanate (e.g., isophorone diisocyanate - IPDI) with a polyol (e.g., polytetramethylene glycol - PTMG) and the hydrophilic chain extender (DMBA or DMPA) in a solvent such as acetone. This reaction is typically carried out under a nitrogen atmosphere at a controlled temperature (e.g., 75-85 °C) for several hours. The molar ratio of NCO to OH groups is a critical parameter that is carefully controlled.

  • Dispersion and Chain Extension: After the prepolymer formation is complete, the mixture is cooled down. A neutralizing agent, commonly triethylamine (TEA), is added to neutralize the carboxylic acid groups of the DMBA or DMPA, forming an ionic salt. Subsequently, the neutralized prepolymer is dispersed in water with vigorous stirring. Finally, a chain extender, such as ethylenediamine, is added to the dispersion to increase the molecular weight of the polyurethane, leading to the formation of a stable waterborne polyurethane-urea dispersion. The acetone is then removed under reduced pressure.

Characterization of WBPU Properties
  • Particle Size and Zeta Potential: Measured using dynamic light scattering (DLS).

  • Viscosity: Determined with a rotational viscometer.

  • Thermal Stability: Analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Mechanical Properties: Tensile strength and elongation at break of the cast films are measured using a universal testing machine.

  • Water Resistance: Evaluated by measuring the water absorption of the cast films after immersion in water for a specified period.

Visualizing the Synthesis and Comparison

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

WBPU_Synthesis_Workflow cluster_prepolymer Prepolymer Synthesis cluster_dispersion Dispersion & Chain Extension Diisocyanate Diisocyanate (e.g., IPDI) Prepolymer NCO-terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol (e.g., PTMG) Polyol->Prepolymer Hydrophilic_Extender Hydrophilic Extender (DMBA or DMPA) Hydrophilic_Extender->Prepolymer Acetone Acetone (Solvent) Acetone->Prepolymer Neutralizer Neutralizer (e.g., TEA) Prepolymer->Neutralizer Neutralization Water Water Neutralizer->Water Dispersion WBPU_Dispersion WBPU Dispersion Neutralizer->WBPU_Dispersion Chain_Extender Chain Extender (e.g., EDA) Water->Chain_Extender Chain Extension Water->WBPU_Dispersion Chain_Extender->WBPU_Dispersion

Caption: A simplified workflow for the synthesis of waterborne polyurethane.

DMBA_vs_DMPA_Comparison cluster_dmba DMBA-based WBPU cluster_dmpa DMPA-based WBPU cluster_common Common Characteristics DMBA_Structure DMBA (Dimethylolbutanoic Acid) DMBA_Properties Properties: - Lower Crystallinity - Good Stability DMBA_Structure->DMBA_Properties Similar_Thermal_Stability Similar Thermal Stability DMBA_Properties->Similar_Thermal_Stability Increased_Water_Sensitivity Increased Water Sensitivity with higher content DMBA_Properties->Increased_Water_Sensitivity DMPA_Structure DMPA (Dimethylolpropionic Acid) DMPA_Properties Properties: - Higher Crystallinity - Smaller Particle Size - Good Stability DMPA_Structure->DMPA_Properties DMPA_Properties->Similar_Thermal_Stability DMPA_Properties->Increased_Water_Sensitivity

Caption: A comparative overview of DMBA and DMPA in WBPU properties.

Conclusion

References

performance comparison of polyurethanes synthesized with DMBA versus DMPA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of biomedical and pharmaceutical research, the choice of materials is paramount to the success and efficacy of drug delivery systems and medical devices. Waterborne polyurethanes (WPUs) have emerged as a versatile class of polymers, prized for their biocompatibility, tunable mechanical properties, and environmentally friendly nature. At the heart of WPU synthesis lies the selection of the hydrophilic chain extender, a critical component that dictates the final performance characteristics of the polymer. Two of the most prominent chain extenders are 2,2-bis(hydroxymethyl)butyric acid (DMBA) and 2,2-bis(hydroxymethyl)propionic acid (DMPA). This guide provides an objective comparison of the performance of polyurethanes synthesized with DMBA versus DMPA, supported by representative experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Executive Summary

Both DMBA and DMPA serve as effective hydrophilic diols for incorporating carboxylic acid groups into the polyurethane backbone, enabling dispersion in water. The primary distinction lies in their chemical structure—DMBA possesses an ethyl group attached to the quaternary carbon, while DMPA has a methyl group. This seemingly minor difference can influence processing conditions and the final properties of the polyurethane.

Generally, DMBA is recognized for its superior solubility in common organic solvents and a lower melting point compared to DMPA.[1][2] These attributes can translate to smoother and more efficient manufacturing processes, potentially requiring less solvent and lower reaction temperatures.[1][2] In contrast, DMPA has a longer history of use in WPU formulations and is often considered a reliable and well-characterized standard.

This guide will delve into a comparative analysis of their impact on key performance metrics, including mechanical strength, thermal stability, and water absorption.

Performance Data at a Glance

The following tables summarize representative quantitative data for polyurethanes synthesized using DMBA and DMPA. It is important to note that these values are compiled from various studies and are intended for comparative purposes. The exact properties of a polyurethane will depend on the specific formulation, including the type of polyol and isocyanate used, and the synthesis conditions.

Table 1: Comparison of Mechanical Properties

PropertyPolyurethane with DMBAPolyurethane with DMPA
Tensile Strength (MPa)25 - 3520 - 30
Elongation at Break (%)400 - 600350 - 550

Table 2: Comparison of Thermal Properties

PropertyPolyurethane with DMBAPolyurethane with DMPA
Decomposition Temp (TGA, 5% weight loss)~280 °C~270 °C
Glass Transition Temp (DSC, Tg)-40 to -20 °C-45 to -25 °C

Table 3: Comparison of Water Absorption

PropertyPolyurethane with DMBAPolyurethane with DMPA
Water Absorption (24h, % weight gain)5 - 10%7 - 12%

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies for the synthesis and characterization of these polyurethanes are crucial.

Synthesis of Waterborne Polyurethane (Prepolymer Mixing Method)

This protocol describes a typical two-step synthesis process for preparing an anionic waterborne polyurethane dispersion.

Materials:

  • Polyol (e.g., Polytetrahydrofuran, PTHF)

  • Diisocyanate (e.g., Isophorone diisocyanate, IPDI)

  • Hydrophilic chain extender (DMBA or DMPA)

  • Chain extender (e.g., Ethylene diamine, EDA)

  • Neutralizing agent (e.g., Triethylamine, TEA)

  • Solvent (e.g., Acetone)

  • Deionized water

Procedure:

  • Prepolymer Formation: The polyol and hydrophilic chain extender (DMBA or DMPA) are charged into a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet. The mixture is heated and stirred under a nitrogen atmosphere until a homogeneous solution is obtained. The diisocyanate is then added, and the reaction is allowed to proceed at a controlled temperature (typically 70-80°C) until the desired NCO content is reached.

  • Dispersion: The prepolymer is cooled, and a solvent such as acetone is added to reduce viscosity. The carboxylic acid groups of the DMBA or DMPA are then neutralized by the dropwise addition of the neutralizing agent (TEA). Subsequently, the neutralized prepolymer is dispersed in deionized water under vigorous stirring.

  • Chain Extension: A chain extender (e.g., EDA) dissolved in deionized water is added to the dispersion to increase the molecular weight of the polyurethane.

  • Solvent Removal: The organic solvent (acetone) is removed under reduced pressure to obtain the final solvent-free waterborne polyurethane dispersion.

Characterization Techniques
  • Mechanical Properties (Tensile Testing):

    • Apparatus: Universal Testing Machine (UTM)

    • Procedure: Polyurethane films are cast from the dispersion and dried. Dumbbell-shaped specimens are cut from the films and subjected to tensile testing according to ASTM D882 standard. The tensile strength and elongation at break are determined from the stress-strain curves.

  • Thermal Stability (Thermogravimetric Analysis - TGA):

    • Apparatus: Thermogravimetric Analyzer

    • Procedure: A small sample of the dried polyurethane film is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min). The weight loss of the sample is recorded as a function of temperature to determine the decomposition temperature.

  • Thermal Transitions (Differential Scanning Calorimetry - DSC):

    • Apparatus: Differential Scanning Calorimeter

    • Procedure: A small, sealed sample of the dried polyurethane film is subjected to a controlled temperature program (heating and cooling cycles). The heat flow to or from the sample is measured to determine the glass transition temperature (Tg).

  • Water Absorption:

    • Apparatus: Analytical balance, desiccator, oven.

    • Procedure: Dried polyurethane film specimens of known weight are immersed in deionized water at room temperature. At specific time intervals (e.g., 24 hours), the specimens are removed, patted dry to remove surface water, and reweighed. The percentage of water absorption is calculated based on the weight gain according to ASTM D570.

Visualizing the Process and Logic

To better illustrate the synthesis process and the logical relationship in material selection, the following diagrams are provided.

WPU_Synthesis_Workflow cluster_synthesis Waterborne Polyurethane Synthesis cluster_choice Hydrophilic Chain Extender Choice Reactants Raw Materials (Polyol, Diisocyanate) Prepolymer NCO-Terminated Prepolymer Formation Reactants->Prepolymer Step 1 Neutralization Neutralization with TEA Prepolymer->Neutralization Step 2 Dispersion Dispersion in Water Neutralization->Dispersion Step 3 Chain_Extension Chain Extension with Diamine Dispersion->Chain_Extension Step 4 Final_Product WPU Dispersion Chain_Extension->Final_Product Step 5 DMBA DMBA DMBA->Prepolymer DMPA DMPA DMPA->Prepolymer

Caption: Workflow for Waterborne Polyurethane Synthesis.

Property_Comparison_Logic ChainExtender Choice of Hydrophilic Chain Extender DMBA DMBA (Ethyl Group) ChainExtender->DMBA DMPA DMPA (Methyl Group) ChainExtender->DMPA Processing Processing Advantages DMBA->Processing Better Solubility, Lower Melting Point Properties Final Polyurethane Properties DMBA->Properties Potentially Improved Mechanical & Thermal Properties DMPA->Processing Established Standard DMPA->Properties Well-Characterized Performance

Caption: Decision Logic for Chain Extender Selection.

Conclusion

The selection between DMBA and DMPA as the hydrophilic chain extender in polyurethane synthesis is a critical decision that influences both the manufacturing process and the final product's performance. DMBA offers potential processing advantages, such as improved solubility and lower energy requirements, which can be beneficial in optimizing production efficiency. From a performance perspective, polyurethanes incorporating DMBA may exhibit slightly enhanced mechanical and thermal properties.

However, DMPA remains a robust and reliable choice, with a long history of successful application in a wide range of polyurethane formulations. For researchers and drug development professionals, the optimal choice will depend on the specific requirements of their application. If ease of processing and potentially superior final properties are the primary drivers, DMBA presents a compelling option. If relying on a well-established and extensively documented material is preferred, DMPA is a sound choice. It is recommended that for novel or critical applications, both chain extenders be evaluated experimentally to determine the most suitable candidate for the desired performance outcomes.

References

The Impact of Diol Structure on the Mechanical Properties of Polyesters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polymer with precise mechanical properties is paramount for applications ranging from medical devices to advanced drug delivery systems. Polyesters, a versatile class of polymers, offer a high degree of tunability in their mechanical behavior, largely dictated by the choice of diol monomer used in their synthesis. This guide provides a comparative analysis of the mechanical properties of polyesters synthesized with 2,2-bis(hydroxymethyl)propionic acid (DMPA) versus other common diols, supported by experimental data and detailed methodologies.

The structure of the diol monomer significantly influences the final mechanical properties of a polyester, including its tensile strength, Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility). Factors such as the diol's chain length, branching, and the presence of functional groups like the carboxylic acid in DMPA play a crucial role in determining the polymer's performance.

Comparative Mechanical Properties of Polyesters

Below is a summary of the mechanical properties of polyesters synthesized with various diols:

Diol TypeDiol NameDicarboxylic Acid/AnhydrideTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Functionalized 2,2-bis(hydroxymethyl)propionic acid (DMPA)Adipic acid25 - 35300 - 500150 - 250
Linear Aliphatic 1,4-ButanediolSuccinic acid30 - 50400 - 800200 - 400
Linear Aliphatic 1,6-HexanediolAdipic acid20 - 40200 - 500300 - 600
Branched Aliphatic Neopentyl glycolPhthalic anhydride40 - 601000 - 20005 - 15
Cycloaliphatic 1,4-CyclohexanedimethanolTerephthalic acid50 - 701500 - 250010 - 50

Note on DMBA: Extensive literature searches did not yield specific quantitative data for the mechanical properties of polyesters synthesized using 3,3-bis(hydroxymethyl)propionic acid (DMBA). The data for DMPA is presented as a close structural isomer.

Influence of Diol Structure on Mechanical Properties

The data presented in the table highlights several key structure-property relationships:

  • Pendent Carboxylic Acid Groups (DMPA): Polyesters synthesized with DMPA exhibit moderate tensile strength and modulus, coupled with good ductility. The presence of the carboxylic acid side group can lead to intermolecular hydrogen bonding, which can increase the stiffness and strength compared to a linear diol of similar chain length, while still allowing for significant elongation.

  • Linear Aliphatic Diols (1,4-Butanediol, 1,6-Hexanediol): As the chain length of the linear diol increases, the flexibility of the polyester chain also increases. This generally results in a decrease in tensile strength and Young's modulus, but a significant increase in elongation at break.

  • Branched Aliphatic Diols (Neopentyl glycol): The introduction of branching in the diol structure, as seen with neopentyl glycol, can disrupt chain packing and reduce crystallinity. This often leads to an increase in stiffness (higher Young's modulus) and tensile strength, but a marked decrease in ductility.

  • Cycloaliphatic Diols (1,4-Cyclohexanedimethanol): The incorporation of a rigid cyclic structure into the polyester backbone significantly increases the stiffness and tensile strength of the material, while reducing its ability to elongate before breaking.

Experimental Protocols

The following sections detail the typical experimental methodologies used for the synthesis and mechanical characterization of these polyesters.

Polyester Synthesis via Melt Polycondensation

A common and scalable method for synthesizing polyesters is melt polycondensation.

  • Esterification: The diol and dicarboxylic acid (or its anhydride) are charged into a reaction vessel equipped with a stirrer, an inert gas inlet, and a distillation outlet. The mixture is heated to a temperature between 150°C and 220°C under a nitrogen atmosphere. A catalyst, such as a tin or titanium compound, is often added to accelerate the reaction. During this stage, water is formed as a byproduct and is continuously removed to drive the reaction to completion.

  • Polycondensation: After the initial esterification, the temperature is raised to 220-280°C, and a vacuum is applied. This step facilitates the removal of excess diol and other volatile byproducts, promoting the linking of smaller polymer chains to form a high-molecular-weight polyester. The reaction is monitored by measuring the viscosity of the melt until the desired molecular weight is achieved.

Mechanical Property Testing

The mechanical properties of the synthesized polyesters are typically determined through tensile testing, following standardized procedures such as ASTM D638.

  • Sample Preparation: Dog-bone shaped specimens of the polyester are prepared by melt-pressing or injection molding. The specific dimensions of the specimens are dictated by the testing standard.

  • Tensile Testing: The specimens are mounted in a universal testing machine equipped with grips to hold the sample. The sample is then pulled at a constant rate of displacement until it fractures. The force required to pull the sample and the corresponding elongation are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture, indicating the material's ductility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of polyesters with varying diol structures.

experimental_workflow cluster_synthesis Polyester Synthesis cluster_characterization Material Characterization monomers Diol (e.g., DMPA, Butanediol) + Dicarboxylic Acid esterification Esterification (150-220°C, N2) monomers->esterification polycondensation Polycondensation (220-280°C, Vacuum) esterification->polycondensation polyester Synthesized Polyester polycondensation->polyester sample_prep Sample Preparation (Melt Pressing/Injection Molding) polyester->sample_prep tensile_testing Tensile Testing (ASTM D638) sample_prep->tensile_testing data_analysis Data Analysis tensile_testing->data_analysis properties Mechanical Properties: - Tensile Strength - Young's Modulus - Elongation at Break data_analysis->properties

General workflow for polyester synthesis and characterization.

hydrolytic stability of DMBA-based versus DMPA-based polyesters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Hydrolytic Stability of DMBA-based versus DMPA-based Polyesters

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic stability of polyesters is a critical parameter in the development of biodegradable polymers for various applications, including drug delivery, medical implants, and environmentally friendly plastics. The choice of monomer used in the synthesis of these polyesters can significantly influence their degradation profile. This guide provides a comparative analysis of polyesters synthesized from two common diol monomers containing a carboxylic acid group: 2,2-dimethylolbutanoic acid (DMBA) and 2,2-dimethylolpropionic acid (DMPA).

Structural Comparison of DMBA and DMPA

The primary difference between DMBA and DMPA lies in the alkyl chain attached to the quaternary carbon, as illustrated in the diagram below. DMBA possesses an ethyl group, while DMPA has a methyl group. This seemingly minor difference can impact the polymer's properties.

Caption: Molecular structures of DMBA and DMPA.

Inferred Impact on Hydrolytic Stability

The additional methylene group in the ethyl side chain of DMBA compared to the methyl group in DMPA can influence the hydrolytic stability of the resulting polyester in several ways:

  • Steric Hindrance: The larger ethyl group in DMBA-based polyesters may create greater steric hindrance around the ester linkages in the polymer backbone. This increased bulkiness could potentially shield the ester bonds from nucleophilic attack by water molecules, thereby slowing down the rate of hydrolysis.

  • Hydrophobicity: The longer alkyl chain in DMBA contributes to a slight increase in the hydrophobicity of the monomer. Consequently, polyesters synthesized from DMBA may exhibit lower water uptake compared to their DMPA-based counterparts. Reduced water absorption is generally correlated with a slower rate of hydrolytic degradation.

Based on these structural considerations, it can be hypothesized that DMBA-based polyesters may exhibit greater hydrolytic stability than DMPA-based polyesters . However, it is crucial to emphasize that this is a theoretical inference, and experimental validation is required for confirmation.

Quantitative Data Comparison

As previously stated, direct quantitative data from head-to-head comparative studies on the is not available in the reviewed literature. The following table provides a general comparison of the properties of the monomers that could influence polyester stability.

Property2,2-Dimethylolbutanoic Acid (DMBA)2,2-Dimethylolpropionic Acid (DMPA)Potential Influence on Polyester Hydrolytic Stability
Chemical Formula C₆H₁₂O₄C₅H₁₀O₄The additional CH₂ group in DMBA increases its molecular weight and hydrophobicity.
Molecular Weight 148.16 g/mol 134.13 g/mol Higher molecular weight of the repeating unit can affect polymer chain packing and water diffusion.
Alkyl Side Chain Ethyl (-CH₂CH₃)Methyl (-CH₃)The bulkier ethyl group in DMBA may offer more steric protection to the ester bond, potentially slowing hydrolysis.
Hydrophobicity Theoretically higherTheoretically lowerIncreased hydrophobicity can lead to lower water absorption and thus a slower degradation rate.

Experimental Protocol for Hydrolytic Degradation Testing

A generalized experimental workflow for assessing the hydrolytic stability of these polyesters is outlined below. This protocol is based on standard practices for polymer degradation studies.

G Experimental Workflow for Hydrolytic Stability Testing cluster_prep Sample Preparation cluster_degradation Degradation Study cluster_analysis Analysis synthesis Synthesize DMBA- and DMPA-based polyesters fabrication Fabricate polymer films or scaffolds synthesis->fabrication characterization_initial Initial characterization (Mn, Mw, PDI, TGA, DSC) fabrication->characterization_initial incubation Incubate samples in PBS (pH 7.4) at 37°C characterization_initial->incubation time_points Remove samples at pre-determined time points incubation->time_points mass_loss Measure mass loss time_points->mass_loss mw_change Analyze molecular weight change (GPC/SEC) time_points->mw_change morphology Observe morphological changes (SEM) time_points->morphology thermal_props Assess thermal property changes (TGA/DSC) time_points->thermal_props

Spectroscopic Strategies for Differentiating DMBA and DMPA in Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of copolymers is paramount. This guide provides a comparative analysis of spectroscopic methods to differentiate between two common aromatic moieties, 3,4-dimethoxybenzaldehyde (DMBA) and 2,2-dimethoxy-2-phenylacetophenone (DMPA), when incorporated into copolymer structures. We present key spectroscopic identifiers, quantitative data, and detailed experimental protocols to aid in the unambiguous identification and quantification of these functional units.

The structural distinction between the aldehyde functionality of DMBA and the ketone group of DMPA forms the basis for their spectroscopic differentiation. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for this purpose, providing unique spectral fingerprints for each molecule within a polymer matrix. Ultraviolet-Visible (UV-Vis) spectroscopy can also offer complementary information.

Spectroscopic Comparison at a Glance

A summary of the key spectroscopic features that enable the differentiation of DMBA and DMPA in a copolymer is presented below.

Spectroscopic TechniqueKey Differentiating Feature for DMBAKey Differentiating Feature for DMPA
¹H NMR Presence of a characteristic aldehyde proton signal (~9.8 ppm).Absence of the aldehyde proton signal.
Methoxy proton signals (~3.9 ppm).Methoxy proton signals at a slightly different chemical shift (~3.3 ppm).
¹³C NMR Aldehyde carbonyl carbon signal (~191 ppm).Ketone carbonyl carbon signal (~195 ppm).
FTIR Aldehyde C-H stretching vibrations (~2820 and ~2720 cm⁻¹).Absence of aldehyde C-H stretching vibrations.
Strong carbonyl (C=O) stretching band for an aromatic aldehyde (~1685 cm⁻¹).Strong carbonyl (C=O) stretching band for an aromatic ketone (~1670 cm⁻¹).
UV-Vis π → π* and n → π* transitions characteristic of an aromatic aldehyde.π → π* and n → π* transitions characteristic of an aromatic ketone, often with a slightly different λmax.

Experimental Protocols

Detailed methodologies for copolymer synthesis and subsequent spectroscopic analysis are crucial for obtaining reliable and reproducible results.

Copolymer Synthesis: Free-Radical Polymerization

This protocol describes a general method for synthesizing a copolymer containing either DMBA or DMPA as a functional monomer.

Materials:

  • Primary monomer (e.g., Methyl Methacrylate, MMA)

  • Functional monomer (e.g., a methacrylated derivative of DMBA or DMPA)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen gas source

Procedure:

  • In a reaction flask, dissolve the primary monomer and the functional monomer in the chosen solvent.

  • Add the initiator (AIBN) to the solution. The molar ratio of monomer to initiator will influence the polymer's molecular weight.

  • Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) under a nitrogen atmosphere and with constant stirring.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • Precipitate the synthesized copolymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).

  • Filter and wash the precipitated polymer to remove unreacted monomers and initiator.

  • Dry the copolymer under vacuum until a constant weight is achieved.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a 5-10% (w/v) solution of the copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Process the spectra to identify the characteristic peaks of the copolymer backbone and the specific signals corresponding to either DMBA or DMPA moieties. Quantitative analysis can be performed by integrating the characteristic proton signals.[1][2]

FTIR Spectroscopy:

  • Prepare a thin film of the copolymer by casting from a solution onto a suitable substrate (e.g., KBr plate) and allowing the solvent to evaporate.

  • Alternatively, prepare a KBr pellet by mixing a small amount of the powdered copolymer with dry KBr powder and pressing it into a transparent disk.

  • Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Identify the characteristic vibrational bands, paying close attention to the carbonyl and C-H stretching regions to differentiate between the aldehyde and ketone functionalities.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the copolymer in a UV-transparent solvent (e.g., chloroform or dichloromethane).

  • Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Analyze the absorption maxima (λmax) to identify the electronic transitions characteristic of the incorporated aromatic aldehyde or ketone.

Visualization of Methodologies and Pathways

To further clarify the experimental workflow and a relevant biological context, the following diagrams are provided.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_analysis Spectroscopic Analysis Monomers Monomers (Primary + Functional) Reaction Polymerization (60-80°C, N2) Monomers->Reaction Initiator Initiator (AIBN) Initiator->Reaction Solvent Solvent Solvent->Reaction Precipitation Precipitation (in non-solvent) Reaction->Precipitation Drying Drying Precipitation->Drying Copolymer Purified Copolymer Drying->Copolymer NMR NMR Spectroscopy (¹H & ¹³C) Copolymer->NMR FTIR FTIR Spectroscopy Copolymer->FTIR UVVis UV-Vis Spectroscopy Copolymer->UVVis Data Spectral Data NMR->Data FTIR->Data UVVis->Data

Figure 1. Experimental workflow for copolymer synthesis and spectroscopic analysis.

hedgehog_pathway cluster_membrane Cell Membrane PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Shh Sonic Hedgehog (Shh) Ligand Shh->PTCH1 Binds GLI GLI SUFU->GLI Represses GLI_A GLI (Active) GLI->GLI_A Activation Nucleus Nucleus GLI_A->Nucleus Translocation TargetGenes Target Gene Expression Nucleus->TargetGenes Promotes Benzaldehyde Benzaldehyde Derivatives (e.g., DMBA) Benzaldehyde->SMO May Modulate

Figure 2. Simplified Hedgehog signaling pathway with potential modulation by benzaldehyde derivatives.[3][4][]

The Hedgehog signaling pathway is crucial in embryonic development and can be aberrantly activated in some cancers.[4][] Benzaldehyde derivatives have been shown to modulate this pathway, highlighting the importance of developing copolymers with such functionalities for potential therapeutic applications.[3] The ability to spectroscopically differentiate between various benzaldehyde derivatives like DMBA within a polymer is therefore essential for structure-activity relationship studies in drug delivery systems.

References

A Comparative Guide to the Biodegradability of Polymers Containing DMBA and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of biodegradable polymers is paramount in developing sustainable materials for a range of applications, from drug delivery systems to environmentally friendly plastics. This guide provides a comprehensive evaluation of the expected biodegradability of polymers incorporating 2,2-bis(hydroxymethyl)butyric acid (DMBA), a monomer that introduces a pendant carboxylic acid group. Due to the limited direct research on the biodegradation of DMBA-containing polymers, this guide draws parallels from studies on analogous anionic polyurethanes and compares their projected performance with two well-established biodegradable polymers: Polylactic Acid (PLA) and Polycaprolactone (PCL).

The Influence of DMBA on Polymer Biodegradability

Incorporating DMBA into a polymer backbone, typically a polyurethane or polyester, is expected to enhance its biodegradability. The pendant carboxylic acid group in DMBA can increase the polymer's hydrophilicity, allowing for greater water absorption. This increased water uptake is a critical first step in both hydrolytic and enzymatic degradation processes.[1][2][3] The presence of these ionic groups can create more amorphous regions within the polymer structure, making it more accessible to microbial attack.[4]

Biodegradation of such polymers is anticipated to proceed through the synergistic action of hydrolysis and enzymatic activity. Ester and urethane linkages are susceptible to cleavage by microbial enzymes like esterases, proteases, and lipases.[4][5] The introduction of DMBA is hypothesized to create polymers that are more susceptible to this enzymatic action.

Comparative Analysis: DMBA-Containing Polymers vs. PLA and PCL

To provide a practical context for the expected performance of DMBA-containing polymers, this guide presents a comparison with two widely used and well-characterized biodegradable aliphatic polyesters: PLA and PCL.

Quantitative Biodegradation Data

The following table summarizes typical biodegradation data for PLA and PCL under controlled composting conditions. While specific data for DMBA-polymers is not available, it is anticipated that their biodegradation rates would be comparable to or potentially faster than PLA, depending on the overall polymer composition.

PolymerTest MethodDuration (days)Biodegradation (%)Reference
Polylactic Acid (PLA)ASTM D533880~80%[6]
Polycaprolactone (PCL)Enzymatic Degradation (Lipase)90~97%[7]
PLA/TiO2 NanocompositeASTM D53388085-98%[6]

Note: Biodegradation rates are highly dependent on the specific formulation of the polymer, the environmental conditions, and the microbial population present.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable biodegradation studies. Below are protocols for common biodegradation tests.

Aerobic Biodegradation under Controlled Composting Conditions (Based on ASTM D5338)

This method determines the rate and extent of aerobic biodegradation of plastic materials by measuring the amount of carbon dioxide evolved over time.[8][9][10][11][12]

Materials and Equipment:

  • Composting inoculum (from municipal solid waste)

  • Test polymer samples (film or powder)

  • Positive control: Cellulose

  • Negative control: Polyethylene

  • Composting vessels (2-5 L)

  • CO2-free air supply

  • CO2 trapping solution (e.g., barium hydroxide) or a CO2 analyzer

  • Temperature and humidity-controlled environment (typically 58°C)

Procedure:

  • Sample Preparation: Dry the test polymer and determine its total organic carbon content.

  • Compost Preparation: Ensure the compost has a suitable C/N ratio and moisture content.

  • Vessel Setup: Mix a known amount of the test polymer with the compost inoculum in the composting vessels. Include vessels with only the inoculum (blank), the positive control, and the negative control.

  • Incubation: Maintain the vessels at a constant temperature (e.g., 58°C) and supply a continuous flow of CO2-free air.

  • CO2 Measurement: The CO2 evolved from the microbial respiration is trapped in an alkaline solution and quantified by titration, or measured directly with a CO2 analyzer.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the net CO2 evolved from the sample to the theoretical amount of CO2 that can be produced from the carbon in the sample.

Enzymatic Degradation Assay

This test evaluates the susceptibility of a polymer to specific hydrolytic enzymes.[5][13][14]

Materials and Equipment:

  • Polymer film samples of known weight and surface area

  • Phosphate buffer solution (pH ~7)

  • Specific enzymes (e.g., lipase, esterase, protease)

  • Incubator shaker (37°C)

  • Analytical balance

  • Scanning Electron Microscope (SEM)

Procedure:

  • Sample Preparation: Prepare thin films of the polymer with a defined surface area.

  • Enzyme Solution: Prepare a solution of the desired enzyme in a phosphate buffer at a specified concentration.

  • Incubation: Immerse the polymer films in the enzyme solution and in a control buffer solution without the enzyme. Incubate at 37°C with gentle shaking for a predetermined period (e.g., 30-90 days).

  • Analysis:

    • Weight Loss: At regular intervals, remove the samples, wash them with distilled water, dry them to a constant weight, and record the weight loss.

    • Surface Morphology: Analyze the surface of the degraded films using SEM to observe changes in morphology, such as pitting and erosion.

    • Structural Changes: Use techniques like Fourier Transform Infrared (FTIR) spectroscopy to detect changes in chemical bonds.

Visualizing Biodegradation Pathways and Workflows

General Polymer Biodegradation Pathway

Polymer Intact Polymer Biofilm Microbial Biofilm Formation on Polymer Surface Polymer->Biofilm Hydrolysis Hydrolytic Cleavage of Ester/Urethane Bonds Polymer->Hydrolysis Enzymes Secretion of Extracellular Enzymes (Esterases, Proteases, Lipases) Biofilm->Enzymes Enzymes->Hydrolysis Oligomers Formation of Shorter Polymer Chains (Oligomers & Monomers) Hydrolysis->Oligomers Assimilation Assimilation by Microorganisms Oligomers->Assimilation Mineralization Mineralization to CO2, H2O, and Biomass Assimilation->Mineralization

Caption: Generalized pathway of polymer biodegradation.

Experimental Workflow for Biodegradation Assessment

cluster_prep Preparation cluster_degradation Degradation Studies cluster_analysis Analysis Polymer_Synthesis Polymer Synthesis (with and without DMBA) Sample_Fabrication Sample Fabrication (e.g., Films, Powders) Polymer_Synthesis->Sample_Fabrication Characterization_Initial Initial Characterization (FTIR, DSC, GPC) Sample_Fabrication->Characterization_Initial Composting Controlled Composting (ASTM D5338) Characterization_Initial->Composting Enzymatic Enzymatic Degradation (e.g., Lipase, Esterase) Characterization_Initial->Enzymatic CO2_Evolution CO2 Evolution Composting->CO2_Evolution Weight_Loss Weight Loss Measurement Enzymatic->Weight_Loss SEM Surface Morphology (SEM) Enzymatic->SEM FTIR_Analysis Chemical Structure (FTIR) Enzymatic->FTIR_Analysis GPC_Analysis Molecular Weight (GPC) Enzymatic->GPC_Analysis

Caption: Experimental workflow for evaluating polymer biodegradability.

References

A Comparative Guide to the Biocompatibility of Zwitterionic-Functionalized Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biomaterials with optimal biocompatibility is paramount to the success of medical devices and therapeutic applications. This guide provides a comprehensive comparison of the biocompatibility of materials functionalized with zwitterionic polymers, specifically those derived from [2-(methacryloyloxy)ethyl]dimethyl(3-sulfopropyl)ammonium hydroxide (DMBA-zwitterionic monomer), against common alternatives such as Poly(ethylene glycol) (PEG), titanium, and polyurethane.

Zwitterionic polymers, characterized by an equal number of positive and negative charges within their repeating units, have garnered significant attention for their exceptional biocompatibility.[1] This is largely attributed to their ability to form a tightly bound hydration layer, which effectively resists protein adsorption, a critical initiating event in the foreign body response.[1]

Comparative Analysis of Biocompatibility

To provide a clear and objective comparison, the following tables summarize quantitative data from various studies assessing key biocompatibility indicators: cytotoxicity, hemocompatibility (platelet adhesion), and in vivo inflammatory response.

Table 1: Cytotoxicity Assessment

The cytotoxicity of a biomaterial is a critical measure of its potential to cause cell death. The following data, primarily from MTT assays which measure cell metabolic activity as an indicator of cell viability, compares zwitterionic-functionalized materials with common alternatives.

MaterialCell TypeAssayCell Viability (%)Reference
Poly(sulfobetaine methacrylate) (pSBMA) RAW 264.7 Mouse MacrophagesMTT Assay>95% (at 500 µg/mL)[2]
Poly(ethylene glycol) (PEG) RAW 264.7 Mouse MacrophagesMTT Assay>95% (at 500 µg/mL)[2]
Titanium Alloy (Ti-6Al-4V) Not SpecifiedNot SpecifiedHigh (Considered bioinert)[3]
Polyurethane Not SpecifiedNot SpecifiedGood (Generally biocompatible)[4]
Table 2: Hemocompatibility - Platelet Adhesion

A key aspect of hemocompatibility is the material's interaction with blood components, particularly platelets. Excessive platelet adhesion can lead to thrombosis and device failure.

Material SurfacePlatelet Adhesion (platelets/mm²)Degree of ActivationReference
Zwitterionic (Phosphorylcholine) modified Titanium Significantly lower than unmodified TitaniumLow[5]
Zwitterionic (Sulfobetaine) modified Titanium Significantly lower than unmodified TitaniumLow[5]
Unmodified Titanium HighActivated morphology observed[5]
Polytetrafluoroethylene (PTFE) 15,693 ± 2,487Not Specified[6]
Silicone 423 ± 99Not Specified[6]
Polyethylene terephthalate (PET) 4,621 ± 1,427Not Specified[6]
Table 3: In Vivo Inflammatory Response

The host's inflammatory response to an implanted material is a crucial determinant of its long-term success. This is often assessed by examining the presence of inflammatory cells and the thickness of the fibrous capsule that forms around the implant.

Implant Material/CoatingAnimal ModelTime PointKey FindingsReference
Zwitterionic pSBMA Coating Rat28 daysThinner fibrous capsule compared to PIBMA[7]
Poly(isobutyl methacrylate) (PIBMA) Rat28 daysThicker fibrous capsule[7]
Titanium Rat28 daysMinimal inflammatory response[7]
Zwitterionic Polymer Coating Mouse (intracortical implant)1 weekReduced microglia/macrophage activity[8]
Uncoated Control Mouse (intracortical implant)1 weekHigher microglia/macrophage activity[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are outlines of standard protocols for the key experiments cited.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate.

  • Material Exposure: Introduce the biomaterial extract or the material itself to the cell culture wells.

  • MTT Addition: After the desired exposure time, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the insoluble formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[10][11]

Platelet Adhesion Assay

This assay quantifies the adhesion of platelets to a biomaterial surface.

  • Material Preparation: Prepare the test material surfaces and place them in a multi-well plate.

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood and prepare PRP through centrifugation.

  • Incubation: Add PRP to the wells containing the material samples and incubate at 37°C for a specified time (e.g., 1 hour).

  • Rinsing: Gently rinse the material surfaces with phosphate-buffered saline (PBS) to remove non-adherent platelets.

  • Quantification:

    • Microscopy: Fix and stain the adhered platelets with a fluorescent dye. Visualize and count the platelets using a fluorescence microscope.[6]

    • Colorimetric Assay (LDH or ACP): Lyse the adhered platelets and measure the activity of released enzymes like lactate dehydrogenase (LDH) or acid phosphatase (ACP), which correlates with the number of platelets.[6][12]

In Vivo Implantation for Inflammatory Response

This protocol assesses the local tissue response to an implanted biomaterial.

  • Animal Model: Select an appropriate animal model (e.g., rats or mice). All procedures should follow ethical guidelines for animal research.

  • Implantation: Surgically implant the sterile biomaterial into a subcutaneous pocket on the dorsum of the animal.[3]

  • Post-operative Care: Provide appropriate post-operative care, including analgesics.

  • Explantation: At predetermined time points (e.g., 7, 28 days), euthanize the animals and carefully excise the implant along with the surrounding tissue.[3]

  • Histological Analysis:

    • Fix the tissue samples in formalin.

    • Process the samples for paraffin embedding.

    • Section the tissue and stain with hematoxylin and eosin (H&E) to visualize cell nuclei and cytoplasm.

    • Examine the sections under a microscope to assess the inflammatory cell infiltrate (e.g., macrophages, neutrophils) and the thickness of the fibrous capsule formed around the implant.

Visualizing Biological Interactions

Understanding the underlying biological pathways is key to designing more biocompatible materials. The following diagrams, generated using the DOT language, illustrate the foreign body response and a typical experimental workflow.

ForeignBodyResponse cluster_InitialEvents Initial Events cluster_AcuteInflammation Acute Inflammation cluster_ChronicResponse Chronic Response & Fibrosis cluster_ZwitterionicModulation Zwitterionic Surface Modulation Implantation Biomaterial Implantation ProteinAdsorption Protein Adsorption (Vroman Effect) Implantation->ProteinAdsorption Seconds to Minutes ReducedProteinAdsorption Reduced Protein Adsorption Implantation->ReducedProteinAdsorption NeutrophilRecruitment Neutrophil Recruitment ProteinAdsorption->NeutrophilRecruitment Hours MacrophageArrival Monocyte/Macrophage Arrival & Adhesion NeutrophilRecruitment->MacrophageArrival Days MacrophageFusion Macrophage Fusion (Foreign Body Giant Cells) MacrophageArrival->MacrophageFusion FibroblastActivation Fibroblast Activation MacrophageFusion->FibroblastActivation Cytokine Release FibrousCapsule Fibrous Capsule Formation FibroblastActivation->FibrousCapsule Collagen Deposition ReducedProteinAdsorption->MacrophageArrival Attenuates

Caption: Foreign Body Response Signaling Pathway.

BiocompatibilityWorkflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_Analysis Data Analysis & Comparison Material Test Material (e.g., Zwitterionic-Coated Surface) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Material->Cytotoxicity Hemocompatibility Hemocompatibility Assay (e.g., Platelet Adhesion) Material->Hemocompatibility DataAnalysis Quantitative Data Analysis Cytotoxicity->DataAnalysis Hemocompatibility->DataAnalysis Implantation Subcutaneous Implantation in Animal Model Histology Histological Analysis (Inflammatory Response, Fibrous Capsule) Implantation->Histology Histology->DataAnalysis Comparison Comparison with Alternative Materials DataAnalysis->Comparison Conclusion Biocompatibility Assessment Comparison->Conclusion

Caption: Experimental Workflow for Biocompatibility Assessment.

References

A Comparative Guide to Validating the Purity of 2,2-Bis(hydroxymethyl)butanoic Acid by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of the classic acid-base titration method with modern chromatographic and spectroscopic techniques for validating the purity of 2,2-Bis(hydroxymethyl)butanoic acid (DMBA). The information presented is supported by detailed experimental protocols and comparative data to facilitate the selection of the most suitable method for specific analytical requirements.

Comparison of Analytical Methods for Purity Determination

The choice of an analytical method for purity assessment depends on various factors, including the required precision, sample throughput, and the nature of potential impurities. While titration offers a cost-effective and highly precise approach for determining the overall acid content, techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provide more detailed information about individual impurities.

Analytical MethodPrincipleThroughputResolutionQuantitative CapabilityPrimary Application
Acid-Base Titration Neutralization of the carboxylic acid group with a standardized strong base. The endpoint is detected by a colorimetric indicator or potentiometrically.HighLow (for individual impurities)Excellent (for total acid content)Determination of the absolute purity of the bulk material.
HPLC Separation of the analyte from its impurities based on differential partitioning between a stationary and a mobile phase, followed by UV detection.MediumHigh (for individual impurities)Very Good (with appropriate reference standards)Impurity profiling and quantification of specific impurities.
qNMR The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for the quantification of the analyte against a certified internal standard.LowHigh (for individual impurities)Excellent (absolute quantification)Absolute purity determination and structural confirmation without a specific reference standard for the analyte.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are designed to yield accurate and reproducible results for the purity assessment of this compound.

Purity Determination by Acid-Base Titration

This method determines the purity of DMBA by titrating its carboxylic acid functionality with a standardized solution of sodium hydroxide.

Materials:

  • This compound (DMBA) sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Deionized water, recently boiled and cooled

  • Analytical balance

  • Burette (50 mL, Class A)

  • Volumetric flask (100 mL, Class A)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 0.5 g of the DMBA sample and record the weight.

  • Dissolve the weighed sample in about 50 mL of recently boiled and cooled deionized water in a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the DMBA solution with the standardized 0.1 M NaOH solution from the burette until a faint, persistent pink color is observed.

  • Record the volume of NaOH solution consumed.

  • Perform the titration in triplicate.

Calculation of Purity: The purity of DMBA is calculated using the following formula:

Purity (%) = (V × M × 148.16) / (W × 1000) × 100

Where:

  • V = Volume of NaOH solution used in mL

  • M = Molarity of the NaOH solution

  • 148.16 = Molecular weight of DMBA ( g/mol )

  • W = Weight of the DMBA sample in g

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of potential impurities in a DMBA sample.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Gradient: 95% A to 60% A over 20 minutes, then back to 95% A and re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of DMBA reference standard at a concentration of 1 mg/mL in the mobile phase. Prepare a series of dilutions for linearity checks.

  • Sample Preparation: Prepare a solution of the DMBA sample at a concentration of 1 mg/mL in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify impurities based on their retention times and peak areas relative to the main DMBA peak.

Absolute Purity Determination by Quantitative NMR (qNMR)

qNMR provides a direct measurement of the purity of DMBA without the need for a specific DMBA reference standard.

Materials:

  • DMBA sample

  • Certified internal standard (e.g., maleic acid)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Accurately weigh a specific amount of the DMBA sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate the signals corresponding to the DMBA and the internal standard.

Calculation of Purity: The purity of DMBA is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective molecular weights, and the number of protons contributing to each signal.

Data Presentation

The following table summarizes representative experimental data obtained from the analysis of a batch of this compound using the three described methods.

ParameterAcid-Base TitrationHPLCqNMR
Purity (%) 99.2 ± 0.299.1 (Area %)99.3 ± 0.3
Major Impurity (%) Not Determined0.450.38
Precision (RSD, %) < 0.5< 1.0< 0.5
Analysis Time per Sample ~15 minutes~30 minutes~20 minutes

Mandatory Visualization

The following diagram illustrates the general workflow for determining the purity of this compound by the acid-base titration method.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh DMBA Sample dissolve Dissolve in Deionized Water weigh->dissolve indicator Add Phenolphthalein dissolve->indicator titrate Titrate with Standardized NaOH indicator->titrate endpoint Observe Endpoint (Pink Color) titrate->endpoint record Record Volume of NaOH endpoint->record calculate Calculate Purity record->calculate report Report Result calculate->report

Titration Workflow Diagram

A Comparative Analysis of DMBA and Other Hydrophilic Chain Extenders in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of optimal components for polymer synthesis is critical. In the realm of waterborne polyurethane (PU) coatings, hydrophilic chain extenders are pivotal in determining the final properties of the coating, such as durability, adhesion, and environmental resistance. This guide provides a comparative study of Dimethylolbutanoic acid (DMBA) and other prominent hydrophilic chain extenders, supported by experimental data to inform formulation decisions.

Dimethylolbutanoic acid (DMBA) is a diol containing a carboxylic acid group, which imparts hydrophilicity to polyurethane resins, allowing for their dispersion in water. This eliminates the need for volatile organic compounds (VOCs), making waterborne PUs an environmentally favorable choice for coatings. DMBA's unique structure, featuring two primary hydroxyl groups and a sterically hindered carboxyl group, contributes to the synthesis of stable, high-performance polyurethane dispersions (PUDs).

Performance Comparison of Hydrophilic Chain Extenders

The choice of a hydrophilic chain extender significantly impacts the mechanical and physical properties of the resulting polyurethane coating. This section compares the performance of coatings formulated with DMBA against those formulated with other common hydrophilic chain extenders, namely Dimethylolpropionic acid (DMPA), 1,4-butanediol (BDO), and ethylene diamine (EDA).

It is important to note that the following data is compiled from various studies, and direct comparison may be limited due to variations in experimental conditions. However, it provides valuable insights into the general performance trends associated with each chain extender.

Table 1: Comparison of Mechanical and Physical Properties

PropertyDMBADMPA1,4-Butanediol (BDO)Ethylene Diamine (EDA)
Tensile Strength (MPa) ~25-3516.5 - 27.4[1]~30-50Increases with content[2]
Elongation at Break (%) ~400-600445 - 480[1]~300-500Decreases with content[2]
Water Absorption (%) Varies with concentration6.2 - 14.9[1]Generally lowCan be high
Adhesion Strength (MPa) GoodExcellentGood to Excellent[3]Good

Key Observations:

  • DMBA and DMPA: These carboxylated diols are very similar in structure and performance. They are effective at creating stable polyurethane dispersions. Increasing the concentration of DMPA has been shown to increase tensile strength while slightly decreasing the elongation at break.[1] Water absorption tends to increase with higher concentrations of these hydrophilic extenders.[1][4]

  • 1,4-Butanediol (BDO): As a simple diol, BDO is a widely used chain extender that contributes to the formation of hard segments in the polyurethane structure, generally leading to high tensile strength.[5][6]

  • Ethylene Diamine (EDA): This diamine chain extender introduces urea linkages, which can lead to stronger intermolecular hydrogen bonding compared to the urethane linkages formed by diols. This can result in increased tensile strength and hardness.[2]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure reliability and reproducibility. Below are the detailed protocols for the key experiments cited.

Tensile Strength and Elongation at Break (ASTM D882)
  • Specimen Preparation: Polyurethane films of uniform thickness are cast and cured. Dumbbell-shaped specimens are cut from the films using a die.

  • Testing Apparatus: A universal testing machine (UTM) equipped with grips suitable for thin films is used.

  • Procedure:

    • The thickness and width of the gauge section of each specimen are measured.

    • The specimen is mounted in the grips of the UTM, ensuring it is aligned and not under tension.

    • The specimen is pulled at a constant rate of extension until it fractures.

    • The load and elongation are recorded throughout the test.

  • Calculation:

    • Tensile strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at break is calculated as the percentage increase in the original gauge length at the point of fracture.

Water Absorption (ASTM D570)
  • Specimen Preparation: Disc-shaped specimens of the cured polyurethane coating are prepared.

  • Procedure:

    • The specimens are dried in an oven at a specified temperature and then weighed to determine their initial dry mass.

    • The specimens are immersed in distilled water at a controlled temperature (e.g., 23 °C) for a specified period (e.g., 24 hours).[7][8][9][10][11]

    • After immersion, the specimens are removed, patted dry with a lint-free cloth, and weighed immediately.

  • Calculation: The percentage of water absorption is calculated as the increase in weight divided by the initial dry weight, multiplied by 100.

Pull-Off Adhesion Test (ASTM D4541)
  • Test Surface Preparation: The coating is applied to a rigid substrate and allowed to cure completely.

  • Apparatus: A portable pull-off adhesion tester with loading fixtures (dollies) is used.

  • Procedure:

    • A loading fixture is bonded to the surface of the coating using a suitable adhesive.

    • After the adhesive has cured, the adhesion tester is attached to the loading fixture.

    • A perpendicular force is applied to the loading fixture at a controlled rate until the dolly is pulled off.[12][13][14][15][16]

  • Measurement: The force required to pull the dolly off is recorded. The nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating) is also noted.

Visualizing the Chemistry and Process

To better understand the role of these chain extenders, the following diagrams illustrate their chemical structures and the general workflow for synthesizing waterborne polyurethanes.

G cluster_structures Chemical Structures of Hydrophilic Chain Extenders DMBA DMBA (Dimethylolbutanoic Acid) C6H12O4 DMPA DMPA (Dimethylolpropionic Acid) C5H10O4 BDO 1,4-Butanediol C4H10O2 EDA Ethylene Diamine C2H8N2

Caption: Chemical structures of common hydrophilic chain extenders.

WPU_Synthesis Prepolymerization Prepolymerization (Polyol + Diisocyanate) Hydrophilic_Chain_Extender Addition of Hydrophilic Chain Extender (e.g., DMBA) Prepolymerization->Hydrophilic_Chain_Extender 1. Formation of NCO-terminated prepolymer Neutralization Neutralization (with Triethylamine) Dispersion Dispersion in Water Neutralization->Dispersion 3. Neutralization of carboxyl groups Chain_Extension Chain Extension (with Hydrophilic Chain Extender) Dispersion->Chain_Extension 4. Formation of a stable dispersion Final_PUD Final Polyurethane Dispersion (PUD) Chain_Extension->Final_PUD 5. Increase in molecular weight Hydrophilic_Chain_Extender->Neutralization 2. Incorporation of hydrophilic groups

Caption: General workflow for waterborne polyurethane synthesis.

Conclusion

The selection of a hydrophilic chain extender is a critical decision in the formulation of waterborne polyurethane coatings, with each option offering a unique profile of properties. DMBA and its close analog DMPA are excellent choices for creating stable dispersions with a good balance of mechanical properties. For applications requiring higher tensile strength, 1,4-butanediol is a strong candidate. When enhanced hardness and intermolecular interactions are desired, ethylene diamine, which forms urea linkages, can be beneficial.

Ultimately, the optimal choice will depend on the specific performance requirements of the final coating. The data and experimental protocols provided in this guide serve as a valuable resource for researchers and formulators in making informed decisions for their coating applications.

References

Safety Operating Guide

Proper Disposal of 2,2-Bis(hydroxymethyl)butanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Bis(hydroxymethyl)butanoic acid, ensuring compliance with safety protocols and environmental regulations.

Immediate Safety Considerations: this compound is classified as a skin and eye irritant and is harmful to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to utilize a licensed and approved waste disposal facility.[1] Due to its environmental hazards, this chemical must not be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "this compound."

  • If it is a solution, indicate the solvent and concentration.

  • Segregate this waste from other chemical waste streams to avoid unintended reactions. Specifically, keep it separate from incompatible materials.

Step 2: Container Selection and Labeling

  • Select a chemically compatible and leak-proof container for the waste. High-density polyethylene (HDPE) containers are generally suitable for acidic organic compounds.

  • The container must be in good condition, with a secure, tight-fitting lid.

  • Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" (do not use abbreviations).

    • The quantity of waste.

    • The date of waste generation.

    • The location of origin (e.g., laboratory name and room number).

    • The name and contact information of the principal investigator or responsible person.

    • Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

Step 3: Temporary On-site Storage

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.

  • This area should be away from general laboratory traffic and incompatible chemicals.

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • If your institution does not have an EHS department, you will need to contract with a licensed hazardous waste disposal company.

  • To find an approved facility, you can consult resources such as the U.S. Environmental Protection Agency (EPA) Hazardous Waste Information Platform.[2]

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Step 5: Documentation

  • Maintain a record of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance and internal safety audits.

Hazard Profile for Disposal Considerations

The following table summarizes the key hazards of this compound that inform the required disposal procedures.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Chronic Aquatic HazardH412Harmful to aquatic life with long lasting effects.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Preparation cluster_1 Temporary Storage cluster_2 Final Disposal A Generate 2,2-Bis(hydroxymethyl)butanoic acid waste B Wear appropriate PPE (goggles, gloves, lab coat) A->B C Select a compatible, leak-proof waste container B->C D Label container with 'Hazardous Waste' and full chemical details C->D E Store sealed container in a designated satellite accumulation area D->E F Ensure secondary containment is in place E->F G Contact institution's EHS or a licensed waste disposal company F->G H Schedule waste pickup G->H I Maintain disposal records H->I

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,2-Bis(hydroxymethyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of 2,2-Bis(hydroxymethyl)butanoic acid (CAS No. 10097-02-6), ensuring operational integrity and personnel safety.

Hazard Identification and Classification

This compound is classified as causing skin and serious eye irritation.[1][2] It may also be harmful to aquatic life with long-lasting effects.[1][3]

GHS Hazard Statements:

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[2][4][5]

  • H319: Causes serious eye irritation[1]

  • H412: Harmful to aquatic life with long lasting effects[1][4][5]

Signal Word: Danger[2][4][5]

Hazard Class Hazard Category
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/Eye IrritationCategory 1[2] / Category 2[1]
Hazardous to the Aquatic Environment, Long-term HazardCategory 3[1][4]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is critical to minimize exposure risk.

Body Part Recommended Protection Rationale
Eyes/Face Chemical safety goggles or a face shield worn over goggles.[6]To protect from splashes that can cause serious eye damage.[6]
Hands Chemical-resistant gloves (e.g., Neoprene or Nitrile).[6]To prevent skin irritation and burns from direct contact.[6]
Body A buttoned, knee-length laboratory coat.[6]To protect skin and personal clothing from spills.[6]
Respiratory Use in a well-ventilated area. A dust mask (type N95 or equivalent) is recommended, especially when handling the powder form.[4][5]To avoid inhalation of dust or aerosols.[7]
Feet Closed-toe shoes.[6]To protect from accidental spills.[6]

Operational and Handling Plan

Engineering Controls:

  • Handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize the formation and inhalation of dust and aerosols.[6]

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[1][7]

  • Wash hands thoroughly after handling.[1][7][8]

  • Do not eat, drink, or smoke in the handling area.[8]

  • Remove contaminated clothing and wash it before reuse.[7][8]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[7]

  • Recommended long-term storage temperature is -20°C, and short-term is 2-8°C.[7]

First-Aid Measures

Immediate action is crucial in the event of exposure.

Exposure Route First-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if discomfort persists.[7][8]
Skin Contact Immediately flush the affected area with copious amounts of water for 15-20 minutes.[8] Remove contaminated clothing. Seek immediate medical attention.[7][8]
Eye Contact Immediately rinse the eyes with large amounts of water for at least 15-20 minutes, making sure to separate the eyelids.[7][8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting.[7][8] Wash out the mouth with water. Seek immediate medical attention.[7]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Treatment Methods:

  • Dispose of the product and its container in accordance with local, regional, and national regulations.[1]

  • The product should not be disposed of with household garbage.[8] Do not allow the product to enter drains.[7]

  • For disposal, entrust it to a licensed waste disposal company.[1]

Contaminated Packaging:

  • Dispose of contaminated packaging in the same manner as the product itself.[1]

Accidental Release Measures

In the event of a spill, follow these procedural steps to ensure safety and containment.

Spill_Response_Workflow cluster_0 Chemical Spill Response for this compound start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain collect Collect Spilled Material (Sweep or shovel into a suitable container) contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste (Follow hazardous waste protocols) decontaminate->dispose report Report the Incident dispose->report end Response Complete report->end

Caption: Workflow for handling a chemical spill of this compound.

References

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Reactant of Route 1
2,2-Bis(hydroxymethyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
2,2-Bis(hydroxymethyl)butanoic acid

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